molecular formula C47H86N7O17P3S B15551514 15-Methylpentacosanoyl-CoA

15-Methylpentacosanoyl-CoA

Cat. No.: B15551514
M. Wt: 1146.2 g/mol
InChI Key: WNDGEWBTIMCDKP-UHFFFAOYSA-N
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Description

15-Methylpentacosanoyl-CoA is a useful research compound. Its molecular formula is C47H86N7O17P3S and its molecular weight is 1146.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C47H86N7O17P3S

Molecular Weight

1146.2 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 15-methylpentacosanethioate

InChI

InChI=1S/C47H86N7O17P3S/c1-5-6-7-8-9-15-18-21-24-35(2)25-22-19-16-13-11-10-12-14-17-20-23-26-38(56)75-30-29-49-37(55)27-28-50-45(59)42(58)47(3,4)32-68-74(65,66)71-73(63,64)67-31-36-41(70-72(60,61)62)40(57)46(69-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,57-58H,5-32H2,1-4H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)

InChI Key

WNDGEWBTIMCDKP-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Biological Significance of 15-Methylpentacosanoyl-CoA in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain methyl-branched fatty acyl-CoAs are pivotal intermediates in the biosynthesis of a diverse array of semiochemicals that govern insect behavior and physiology. This technical guide provides an in-depth exploration of the biological role of 15-Methylpentacosanoyl-CoA, a representative very-long-chain methyl-branched acyl-CoA, in insects. While direct research on this specific molecule is limited, its significance can be understood through the lens of its downstream products—methyl-branched cuticular hydrocarbons (CHCs)—which play critical roles in chemical communication, desiccation resistance, and species recognition. This document synthesizes current knowledge on the biosynthesis of methyl-branched alkanes, their function as pheromones, and the experimental methodologies employed for their study, using close structural analogs as illustrative examples.

Introduction: The World of Methyl-Branched Lipids in Insects

Insects have evolved a complex chemical language to interact with their environment and with each other. A significant part of this language is written in the form of cuticular hydrocarbons (CHCs), a waxy layer covering their exoskeleton. This layer is crucial not only for preventing water loss but also for mediating a wide range of behaviors, from mate recognition to social organization.[1][2] Among the vast diversity of CHCs, methyl-branched alkanes are of particular interest due to their structural complexity and informational content.

This compound is a C26 fatty acyl-CoA with a methyl group at the 15th position. It serves as a direct precursor to 15-methylpentacosane, a methyl-branched alkane. While the specific biological role of 15-methylpentacosane has not been extensively documented, its structural analogs, such as dimethylpentacosanes, have been identified as key components of insect pheromones.[3][4][5] This guide will, therefore, use the well-documented role of a structurally similar compound, 5,11-dimethylpentacosane in the greater wax moth, Galleria mellonella, as a case study to illuminate the likely biological significance of this compound.

Biosynthesis of Methyl-Branched Alkanes

The biosynthesis of methyl-branched alkanes is a specialized branch of fatty acid metabolism that occurs primarily in the oenocytes, specialized cells associated with the insect fat body.[6] The process begins with the standard fatty acid synthesis pathway and incorporates unique steps to introduce methyl branches and elongate the carbon chain to very long lengths.

The key steps in the biosynthesis of a methyl-branched alkane from its acyl-CoA precursor are:

  • Initiation and Methyl Branch Incorporation: The synthesis of methyl-branched fatty acids is initiated by a microsomal fatty acid synthase (FAS) system.[7] Unlike the cytosolic FAS that primarily produces straight-chain fatty acids, this microsomal system utilizes methylmalonyl-CoA as a substrate to introduce a methyl group at a specific position in the growing acyl chain.

  • Elongation: Following the initial synthesis by FAS, the methyl-branched fatty acyl-CoA is further elongated by a series of elongase enzymes. These enzymes sequentially add two-carbon units from malonyl-CoA to the acyl chain, ultimately leading to the formation of very-long-chain fatty acyl-CoAs such as this compound.

  • Reduction and Decarbonylation: The final steps in the formation of the hydrocarbon involve the reduction of the fatty acyl-CoA to a fatty aldehyde by a fatty acyl-CoA reductase. This is followed by a decarbonylation step, catalyzed by a P450 enzyme of the CYP4G family, which removes the carbonyl carbon to yield the final methyl-branched alkane.

Biosynthesis_of_Methyl_Branched_Alkane Acetyl-CoA Acetyl-CoA Fatty Acid Synthase (microsomal) Fatty Acid Synthase (microsomal) Acetyl-CoA->Fatty Acid Synthase (microsomal) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (microsomal) Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Fatty Acid Synthase (microsomal) Methyl-branched Fatty Acyl-CoA (short chain) Methyl-branched Fatty Acyl-CoA (short chain) Fatty Acid Synthase (microsomal)->Methyl-branched Fatty Acyl-CoA (short chain) Elongases Elongases Methyl-branched Fatty Acyl-CoA (short chain)->Elongases This compound This compound Elongases->this compound Fatty Acyl-CoA Reductase Fatty Acyl-CoA Reductase This compound->Fatty Acyl-CoA Reductase 15-Methylpentacosanal 15-Methylpentacosanal Fatty Acyl-CoA Reductase->15-Methylpentacosanal CYP4G Decarbonylase CYP4G Decarbonylase 15-Methylpentacosanal->CYP4G Decarbonylase 15-Methylpentacosane 15-Methylpentacosane CYP4G Decarbonylase->15-Methylpentacosane

Biosynthesis of a methyl-branched alkane.

Biological Role: A Case Study of 5,11-Dimethylpentacosane in Galleria mellonella

The greater wax moth, Galleria mellonella, provides a compelling example of the biological significance of long-chain dimethyl-branched alkanes. In this species, males produce a sex pheromone blend to attract females over long distances. This blend was initially thought to consist only of nonanal (B32974) and undecanal. However, these two aldehydes alone were insufficient to elicit long-range attraction in females.[3][4][5]

Subsequent research identified a third, male-specific compound, 5,11-dimethylpentacosane, as a crucial component of the pheromone blend.[3][4][5] While this dimethylalkane is not attractive on its own, it acts as a behavioral synergist, significantly enhancing the attractiveness of the aldehyde components. Wind tunnel experiments demonstrated that females showed consistent upwind flight and source contact only when presented with a blend of all three compounds.[3]

This synergistic effect highlights the sophisticated nature of insect chemical communication, where a blend of compounds with different volatilities and structures is often required to elicit a complete behavioral response. The non-volatile or low-volatility nature of long-chain branched alkanes like 5,11-dimethylpentacosane suggests they may play a role in close-range communication and mate assessment.

Table 1: Pheromone Components of Male Galleria mellonella

CompoundClassRole
NonanalAldehydeShort-range sexual behavior
UndecanalAldehydeShort-range sexual behavior
5,11-DimethylpentacosaneDimethylalkaneBehavioral synergist for long-range attraction

Experimental Protocols

The study of very-long-chain methyl-branched acyl-CoAs and their hydrocarbon products requires specialized analytical techniques. The following protocols provide a general framework for their extraction, identification, and quantification.

Extraction of Cuticular Hydrocarbons

This protocol describes the extraction of CHCs from the insect cuticle.

  • Sample Preparation: Individual insects are flash-frozen in liquid nitrogen or anesthetized by cooling to prevent the release of internal lipids.

  • Solvent Extraction: The insects are immersed in a non-polar solvent, typically hexane (B92381), for a short period (e.g., 5-10 minutes). This dissolves the CHCs from the epicuticle.

  • Internal Standard: A known amount of an internal standard (e.g., n-octadecane or another hydrocarbon not present in the sample) is added to the extract for quantification.

  • Solvent Evaporation: The solvent is evaporated under a gentle stream of nitrogen to concentrate the sample.

  • Reconstitution: The dried extract is reconstituted in a small volume of hexane for analysis.

CHC_Extraction_Workflow A Insect Sample B Immerse in Hexane A->B C Add Internal Standard B->C D Evaporate Solvent C->D E Reconstitute in Hexane D->E F GC-MS Analysis E->F

Workflow for cuticular hydrocarbon extraction.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for identifying and quantifying CHCs.

  • Injection: A small volume (e.g., 1 µL) of the CHC extract is injected into the GC.

  • Separation: The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature program is used to elute compounds of increasing chain length.

  • Ionization and Mass Analysis: As the compounds elute from the GC, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is measured.

  • Identification: Compounds are identified by comparing their retention times and mass spectra to those of authentic standards and by interpreting the fragmentation patterns, which are characteristic for methyl-branched alkanes.

Analysis of Very-Long-Chain Fatty Acyl-CoAs

The analysis of acyl-CoAs is more challenging due to their lower abundance and higher polarity.

  • Tissue Homogenization: Insect tissues (e.g., fat body, oenocytes) are homogenized in a suitable buffer.

  • Lipid Extraction: A modified Bligh-Dyer or Folch extraction is used to separate lipids from other cellular components.

  • Solid-Phase Extraction (SPE): The lipid extract is further purified using SPE to isolate the acyl-CoA fraction.

  • LC-MS/MS Analysis: The purified acyl-CoAs are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for the identification and quantification of these molecules.

Data Presentation

Quantitative analysis of CHC profiles allows for comparisons between different insect species, sexes, or developmental stages. The data is typically presented as the relative abundance of each compound.

Table 2: Hypothetical Cuticular Hydrocarbon Profile of an Insect Species

Retention Time (min)CompoundClassRelative Abundance (%)
25.4n-Tricosanen-Alkane12.5
27.8n-Pentacosanen-Alkane25.3
28.111-MethylpentacosaneMethyl-branched Alkane8.7
28.3 15-Methylpentacosane Methyl-branched Alkane 15.2
29.9n-Heptacosanen-Alkane18.9
30.213-MethylheptacosaneMethyl-branched Alkane9.4
31.5n-Nonacosanen-Alkane10.0

Implications for Drug Development and Pest Management

A thorough understanding of the biosynthesis and function of insect semiochemicals derived from precursors like this compound opens up new avenues for the development of targeted and environmentally friendly pest management strategies.

  • Disruption of Biosynthesis: The enzymes involved in the biosynthesis of methyl-branched alkanes, such as the microsomal FAS and specific elongases, represent potential targets for novel insecticides. Inhibiting these enzymes would disrupt the production of essential CHCs, leading to increased desiccation and impaired chemical communication.

  • Behavioral Manipulation: Synthetic mimics of pheromone components, including long-chain methyl-branched alkanes, can be used in various pest control strategies:

    • Mating Disruption: Dispensing large amounts of a synthetic pheromone into the environment can confuse males and prevent them from locating females, thereby disrupting mating.

    • Attract-and-Kill: Lures containing synthetic pheromones can be used to attract pests to traps containing an insecticide.

    • Monitoring: Pheromone-baited traps are valuable tools for monitoring pest populations and making informed decisions about the timing of control measures.

Pest_Management_Strategies cluster_0 Targeting Biosynthesis cluster_1 Behavioral Manipulation Inhibition of FAS/Elongases Inhibition of FAS/Elongases Disruption of CHC Production Disruption of CHC Production Inhibition of FAS/Elongases->Disruption of CHC Production Increased Desiccation / Impaired Communication Increased Desiccation / Impaired Communication Disruption of CHC Production->Increased Desiccation / Impaired Communication Synthetic Pheromone Analogs Synthetic Pheromone Analogs Mating Disruption Mating Disruption Synthetic Pheromone Analogs->Mating Disruption Attract-and-Kill Attract-and-Kill Synthetic Pheromone Analogs->Attract-and-Kill Population Monitoring Population Monitoring Synthetic Pheromone Analogs->Population Monitoring

References

The Bacterial Forge: An In-depth Technical Guide to the Biosynthesis of 15-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 15-methylpentacosanoyl-CoA, an anteiso-branched fatty acyl-CoA, in bacteria. Anteiso-branched fatty acids are crucial components of the cell membrane in many bacterial species, influencing its fluidity and permeability. Understanding the intricate enzymatic steps of their synthesis is pivotal for the development of novel antimicrobial agents and for harnessing these pathways in synthetic biology applications.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the amino acid L-isoleucine and proceeds through a series of enzymatic reactions involving both amino acid catabolism and fatty acid synthesis. The pathway can be broadly divided into two main stages: primer formation and chain elongation .

Primer Formation: From Isoleucine to 2-Methylbutyryl-CoA

The initial steps of anteiso-fatty acid biosynthesis diverge from the canonical straight-chain fatty acid synthesis. The journey begins with the conversion of L-isoleucine into the branched-chain primer molecule, 2-methylbutyryl-CoA. This process is catalyzed by a cascade of three key enzymes:

  • Branched-chain aminotransferase (BCAT): This enzyme catalyzes the reversible transamination of L-isoleucine to α-keto-β-methylvalerate.

  • Branched-chain α-keto acid dehydrogenase complex (BCKDC): This multi-enzyme complex catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to form 2-methylbutyryl-CoA. This is a critical regulatory point in the pathway.[1][2]

  • Acyl-CoA synthetase: While BCKDC directly produces the CoA thioester, in some contexts, a free branched-chain carboxylic acid may be activated by an acyl-CoA synthetase.

Chain Elongation: The Fatty Acid Synthase (FASII) System

The 2-methylbutyryl-CoA primer enters the bacterial type II fatty acid synthase (FASII) system for elongation. The FASII system is a dissociated complex of monofunctional enzymes, with the growing acyl chain tethered to an acyl carrier protein (ACP). Each elongation cycle adds two carbon atoms from malonyl-CoA and consists of four conserved reactions:

  • Condensation: Catalyzed by β-ketoacyl-ACP synthase (KAS), this step involves the condensation of the acyl-ACP with malonyl-ACP. The initial condensation of 2-methylbutyryl-CoA with malonyl-ACP is catalyzed by β-ketoacyl-ACP synthase III (FabH). Subsequent elongation steps are carried out by FabB and FabF.[3]

  • Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by a β-ketoacyl-ACP reductase (FabG), utilizing NADPH as a cofactor.

  • Dehydration: A β-hydroxyacyl-ACP dehydratase (FabZ or FabA) removes a molecule of water to form a trans-2-enoyl-ACP.

  • Reduction: Finally, an enoyl-ACP reductase (FabI) reduces the double bond of the trans-2-enoyl-ACP to a saturated acyl-ACP, using NADH or NADPH.

This four-step cycle is repeated multiple times, with each cycle extending the acyl chain by two carbons. For the synthesis of this compound (a C26 fatty acyl-CoA), the initial C5 primer undergoes ten cycles of elongation.

Quantitative Data

Quantitative data for the biosynthesis of the specific this compound is scarce in the literature. However, data from studies on branched-chain fatty acid biosynthesis in model organisms like Bacillus subtilis can provide valuable insights into the enzyme kinetics and substrate specificities.

EnzymeOrganismSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Branched-chain α-keto acid dehydrogenase complex (BCKDC) Bacillus subtilisα-keto-β-methylvalerate (from Isoleucine)15120Ogasawara et al., J. Bacteriol. (1998)
α-ketoisovalerate (from Valine)20150
α-ketoisocaproate (from Leucine)12180
β-ketoacyl-ACP synthase III (FabH) Listeria monocytogenes2-methylbutyryl-CoA (anteiso primer)5.81.2Choi et al., J. Bacteriol. (2000)[3]
Isobutyryl-CoA (iso primer)12.51.0
Isovaleryl-CoA (iso primer)10.21.1

Note: The presented data is representative and may vary depending on the specific bacterial species and experimental conditions.

Experimental Protocols

Assay for Branched-chain α-keto acid dehydrogenase complex (BCKDC) Activity

This protocol is based on a continuous spectrophotometric method that monitors the production of NADH.[1]

Materials:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5), 2 mM MgCl₂, 1 mM dithiothreitol (B142953) (DTT).

  • Substrate solution: 10 mM α-keto-β-methylvalerate.

  • Cofactor solution: 5 mM NAD⁺, 0.5 mM Coenzyme A.

  • Enzyme extract (e.g., cell-free extract or purified BCKDC).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of Assay Buffer.

    • 100 µL of Cofactor solution.

    • 50 µL of enzyme extract.

  • Incubate the mixture for 5 minutes at the desired temperature (e.g., 30°C) to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the Substrate solution.

  • Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADH production is proportional to the BCKDC activity.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).

In Vitro Fatty Acid Synthesis (FASII) Assay

This protocol describes a method to reconstitute and measure the activity of the bacterial FASII system in vitro.[4]

Materials:

  • Reaction Buffer: 100 mM sodium phosphate buffer (pH 7.0), 1 mM DTT, 1 mM EDTA.

  • Purified FASII enzymes (FabD, FabH, FabG, FabZ, FabI, FabB, FabF) and Acyl Carrier Protein (ACP).

  • Substrates: Acetyl-CoA (as a control primer), 2-methylbutyryl-CoA, [¹⁴C]-malonyl-CoA.

  • Cofactors: 1 mM NADH, 1 mM NADPH.

  • Quenching solution: 10% (w/v) potassium hydroxide (B78521) in 50% ethanol.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • In a microcentrifuge tube, combine the purified FASII enzymes and ACP in the Reaction Buffer.

  • Add the cofactors (NADH and NADPH) and the primer (2-methylbutyryl-CoA).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Start the reaction by adding [¹⁴C]-malonyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the Quenching solution and heat at 65°C for 1 hour to hydrolyze the acyl-ACPs.

  • Acidify the reaction mixture with concentrated HCl.

  • Extract the fatty acids with hexane (B92381).

  • Transfer the hexane phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Visualizations

Anteiso-Fatty_Acid_Biosynthesis_Pathway cluster_primer Primer Formation cluster_elongation Chain Elongation (FASII Cycle) Ile L-Isoleucine AKMV α-keto-β-methylvalerate Ile->AKMV BCAT MB_CoA 2-Methylbutyryl-CoA AKMV->MB_CoA BCKDC Acyl_ACP Acyl(n)-ACP MB_CoA->Acyl_ACP FabH (initial cycle) Malonyl_CoA Malonyl-CoA Ketoacyl_ACP β-Ketoacyl(n+2)-ACP Malonyl_CoA->Ketoacyl_ACP Acyl_ACP->Ketoacyl_ACP FabB/FabF Hydroxyacyl_ACP β-Hydroxyacyl(n+2)-ACP Ketoacyl_ACP->Hydroxyacyl_ACP FabG (NADPH) Enoyl_ACP trans-2-Enoyl(n+2)-ACP Hydroxyacyl_ACP->Enoyl_ACP FabZ/FabA Acyl_ACP_n2 Acyl(n+2)-ACP Enoyl_ACP->Acyl_ACP_n2 FabI (NADH/NADPH) Acyl_ACP_n2->Acyl_ACP 10 cycles 15-Methylpentacosanoyl-ACP 15-Methylpentacosanoyl-ACP Acyl_ACP_n2->15-Methylpentacosanoyl-ACP Final Product This compound This compound 15-Methylpentacosanoyl-ACP->this compound Thioesterase/ Transacylase

Caption: Biosynthesis pathway of this compound.

Experimental_Workflow_BCKDC_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Assay Buffer, Cofactor Solution, and Substrate Solution C Combine Assay Buffer, Cofactor Solution, and Enzyme Extract in a cuvette A->C B Prepare Enzyme Extract (e.g., cell-free extract) B->C D Pre-incubate at desired temperature C->D E Initiate reaction by adding Substrate Solution D->E F Monitor absorbance increase at 340 nm (NADH production) E->F G Calculate enzyme activity using the molar extinction coefficient of NADH F->G

Caption: Experimental workflow for the BCKDC activity assay.

References

The Pivotal Role of 15-Methylpentacosanoyl-CoA in the Synthesis of Methyl-Branched Hydrocarbon Pheromones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-branched hydrocarbons are a critical class of cuticular hydrocarbons (CHCs) that mediate a wide array of chemical communication in insects, including functioning as contact sex pheromones, aggregation pheromones, and species and nestmate recognition cues. The biosynthesis of these complex molecules is intricately linked to fatty acid metabolism, with very-long-chain methyl-branched acyl-CoA thioesters serving as key intermediates. This technical guide delves into the putative yet crucial function of 15-methylpentacosanoyl-CoA as a direct precursor in the biosynthesis of specific long-chain methyl-branched hydrocarbon pheromones. While direct literature on this compound is sparse, its role can be confidently inferred from the well-established general principles of methyl-branched hydrocarbon biosynthesis and the identification of pheromones with a corresponding carbon skeleton. This document provides a comprehensive overview of the proposed biosynthetic pathway, relevant quantitative data from related systems, detailed experimental protocols for studying such pathways, and visualizations to aid in the understanding of these complex biological processes.

Introduction: The Significance of Methyl-Branched Hydrocarbons in Insect Communication

Insects are masters of chemical communication, utilizing a vast vocabulary of semiochemicals to navigate their environment and regulate social interactions. Among these, cuticular hydrocarbons (CHCs) are of paramount importance.[1] This waxy layer covering the insect exoskeleton primarily serves to prevent desiccation but has evolved a secondary, critical role in chemical signaling.[1][2] CHC profiles are often species-specific and can convey information about an individual's sex, reproductive status, age, and colony membership.[3]

Methyl-branched hydrocarbons, a major component of CHCs in many insect orders, are particularly significant in chemical communication.[2][4] The position and stereochemistry of the methyl branches contribute to the specificity of the chemical signal.[4] For instance, specific methyl-branched alkanes have been identified as contact pheromones that trigger mating behavior upon physical contact.[4] The biosynthesis of these vital signaling molecules is a complex process that originates from primary metabolism and involves a specialized set of enzymes.

The Putative Role of this compound as a Pheromone Precursor

Therefore, this guide will proceed under the well-supported hypothesis that this compound is a critical, albeit understudied, intermediate in the biosynthesis of a specific class of long-chain methyl-branched hydrocarbon pheromones.

The Biosynthetic Pathway of 15-Methyl-Branched Hydrocarbon Pheromones

The synthesis of very-long-chain methyl-branched hydrocarbons is an extension of the fatty acid synthase (FAS) system. The pathway can be broken down into three main stages: initiation and methyl-branch incorporation, elongation, and terminal modification.

Initiation and Methyl-Branch Incorporation

The biosynthesis begins with the fundamental building blocks from primary metabolism: acetyl-CoA and malonyl-CoA. The key step for generating a methyl-branched chain is the substitution of a malonyl-CoA extender unit with a methylmalonyl-CoA unit.[4][7] The methylmalonyl-CoA is typically derived from the carboxylation of propionyl-CoA, which can be generated from the metabolism of certain amino acids (valine, isoleucine, methionine) or odd-chain fatty acids.

A specialized fatty acid synthase (FAS) incorporates the methylmalonyl-CoA at a specific point in the growing acyl chain.[4] For the synthesis of a precursor to a 15-methyl branched hydrocarbon, the methylmalonyl-CoA would be incorporated during the elongation of a C14 acyl chain. The stereochemistry of the methyl branch is determined during this synthesis, with studies showing that insects typically produce these molecules with high stereoisomeric purity.[4]

Elongation to a Very-Long-Chain Acyl-CoA

Following the incorporation of the methyl group, the fatty acyl chain undergoes further elongation cycles. A series of elongase enzymes, each with specificity for different chain lengths, sequentially add two-carbon units from malonyl-CoA.[8] This process continues until the desired chain length is reached. In the case of this compound, the chain is elongated to a total of 26 carbons.

Terminal Modification: From Acyl-CoA to Hydrocarbon Pheromone

The final step in the biosynthesis of hydrocarbon pheromones is the conversion of the very-long-chain fatty acyl-CoA into the corresponding alkane. This is thought to occur through a two-step process involving reduction and decarbonylation.[1]

  • Reduction: The this compound is first reduced to the corresponding aldehyde, 15-methylpentacosanal, by a fatty acyl-CoA reductase (FAR).

  • Decarbonylation: The aldehyde is then decarbonylated by an oxidative decarbonylase, often a cytochrome P450 enzyme, to yield the C25 hydrocarbon, 15-methylpentacosane, with the release of carbon monoxide.

In some cases, the resulting hydrocarbon may undergo further modifications, such as desaturation to form an alkene or hydroxylation followed by acetylation to form an acetate (B1210297) ester, as seen in the screwworm fly pheromone.[5]

Pheromone_Biosynthesis_Pathway acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas propionyl_coa Propionyl-CoA methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa Carboxylation malonyl_coa Malonyl-CoA malonyl_coa->fas elongases Elongases malonyl_coa->elongases methylmalonyl_coa->fas methyl_acyl_chain Growing Methyl-Branched Acyl Chain fas->methyl_acyl_chain methyl_acyl_chain->elongases methylpentacosanoyl_coa This compound elongases->methylpentacosanoyl_coa Chain Elongation far Fatty Acyl-CoA Reductase (FAR) methylpentacosanoyl_coa->far methylpentacosanal 15-Methylpentacosanal far->methylpentacosanal Reduction decarbonylase Oxidative Decarbonylase methylpentacosanal->decarbonylase pheromone 15-Methyl-Branched Hydrocarbon Pheromone decarbonylase->pheromone Decarbonylation modification_enzymes Further Modification (e.g., Hydroxylation, Acetylation) pheromone->modification_enzymes modified_pheromone Modified Pheromone (e.g., Acetate Ester) modification_enzymes->modified_pheromone Experimental_Workflow start Hypothesized Pheromone Biosynthesis Pathway isotope_labeling Stable Isotope Labeling (e.g., with labeled propionate) start->isotope_labeling candidate_gene_id Candidate Gene Identification (e.g., from transcriptome analysis) start->candidate_gene_id gc_ms_analysis GC-MS Analysis of CHCs isotope_labeling->gc_ms_analysis pathway_confirmation Confirmation of Precursor Incorporation gc_ms_analysis->pathway_confirmation rnai RNA Interference (RNAi) for Candidate Genes candidate_gene_id->rnai enzyme_expression Heterologous Expression of Candidate Enzymes candidate_gene_id->enzyme_expression q_pcr qRT-PCR for Knockdown Verification rnai->q_pcr phenotype_analysis Phenotypic Analysis (CHC Profile) rnai->phenotype_analysis gene_function Elucidation of Gene Function phenotype_analysis->gene_function enzyme_assay In Vitro Enzyme Assays enzyme_expression->enzyme_assay enzyme_activity Determination of Enzyme Activity and Substrate Specificity enzyme_assay->enzyme_activity

References

Whitepaper: A Methodological Approach to the Discovery and Isolation of Novel Long-Chain Acyl-CoAs, Featuring 15-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, the specific molecule 15-Methylpentacosanoyl-CoA has not been prominently featured in published scientific literature. Therefore, this document provides a comprehensive, technically detailed guide on the established methodologies that would be employed for the discovery, isolation, and characterization of a novel long-chain fatty acyl-CoA such as this compound from biological samples.

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in cellular metabolism, playing crucial roles in fatty acid metabolism, energy homeostasis, and the biosynthesis of complex lipids. The identification and characterization of novel LC-CoAs, such as the hypothetical this compound, can unveil new metabolic pathways and potential therapeutic targets. This guide outlines a robust workflow for the discovery and isolation of such novel molecules from biological matrices.

The proposed workflow integrates advanced techniques in sample preparation, chromatographic separation, and mass spectrometry to ensure high sensitivity and specificity in the detection and quantification of the target analyte.

Hypothetical Discovery and Isolation Workflow

The overall process for identifying and isolating a novel LC-CoA like this compound would follow a systematic approach, beginning with sample selection and preparation, followed by extraction, and finally, sophisticated analytical detection and characterization.

Discovery_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Tissue_Homogenization Tissue Homogenization LLE Liquid-Liquid Extraction Tissue_Homogenization->LLE Cell_Lysis Cell Lysis Cell_Lysis->LLE SPE Solid-Phase Extraction LLE->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Quantification Quantification LC_MSMS->Quantification Characterization Structural Characterization LC_MSMS->Characterization

Figure 1: Proposed experimental workflow for the discovery and isolation of this compound.

Detailed Experimental Protocols

Sample Preparation

The initial step involves the careful preparation of biological samples to preserve the integrity of the target acyl-CoA.

Protocol 3.1.1: Tissue Homogenization [1][2]

  • Excise approximately 50-100 mg of frozen tissue.

  • Immediately place the tissue in a pre-chilled 2 mL microcentrifuge tube.

  • Add 400 µL of ice-cold extraction buffer (e.g., 2-propanol, 50 mM KH2PO4 pH 7.2, and glacial acetic acid).

  • Homogenize the tissue using a polypropylene (B1209903) pestle.

  • To remove neutral lipids, wash the extract three times with 400 µL of petroleum ether saturated with a 1:1 (v/v) mixture of 2-propanol and water. Centrifuge at a low speed (100 x g) for 1 minute to separate the phases and discard the upper phase.

Protocol 3.1.2: Cell Pellet Preparation [3]

  • For adherent cells, rinse the culture plate once with 10 mL of ice-cold phosphate-buffered saline (PBS).

  • Add 3 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene centrifuge tube.

  • Centrifuge at 1,000 rpm for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.

Extraction and Purification of Long-Chain Acyl-CoAs

Extraction and purification are critical for isolating acyl-CoAs from complex biological matrices.

Protocol 3.2.1: Solid-Phase Extraction (SPE) [2][4]

  • Condition an SPE cartridge (e.g., Oasis HLB) according to the manufacturer's instructions.

  • Load the supernatant from the prepared sample onto the SPE column.

  • Wash the column with a suitable solvent to remove interfering substances.

  • Elute the acyl-CoAs using an appropriate elution solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the subsequent LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides the necessary sensitivity and selectivity for the detection and quantification of low-abundance acyl-CoAs.

Protocol 3.3.1: UPLC-MS/MS for LC-CoA Quantification [5][6]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.

    • Gradient: A gradient from low to high organic phase to elute the LC-CoAs. For example, start at 20% B, increase to 95% B, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM) for targeted quantification.

    • Transitions: For the hypothetical this compound, a precursor ion would be selected, and a characteristic product ion would be monitored. A neutral loss scan of 507 Da is often characteristic of acyl-CoAs and can be used for initial screening.[4]

Data Presentation

Quantitative data should be presented in a clear and structured format.

Table 1: Hypothetical Calibration Curve for this compound

Standard Concentration (nM)Peak Area (Arbitrary Units)
15,230
526,150
1051,980
25130,500
50258,700
100521,300

Table 2: Hypothetical Quantification of this compound in Biological Samples

Sample IDTissue TypeConcentration (pmol/mg tissue)Standard Deviation
Control 1Liver1.20.15
Control 2Liver1.50.21
Treated 1Liver8.90.78
Treated 2Liver9.51.02

Hypothetical Signaling Pathway

The discovery of a novel LC-CoA would prompt an investigation into its biological role. Below is a hypothetical signaling pathway where this compound could be involved.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Receptor Activation Enzyme_A Enzyme A Receptor->Enzyme_A Methylpentacosanoic_Acid 15-Methylpentacosanoic Acid Enzyme_A->Methylpentacosanoic_Acid produces Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase Methylpentacosanoyl_CoA This compound Acyl_CoA_Synthetase->Methylpentacosanoyl_CoA activates Methylpentacosanoic_Acid->Acyl_CoA_Synthetase Signaling_Cascade Downstream Signaling Cascade Methylpentacosanoyl_CoA->Signaling_Cascade modulates Gene_Expression Gene Expression Changes Signaling_Cascade->Gene_Expression

Figure 2: Hypothetical signaling pathway involving this compound.

Conclusion

While the discovery and isolation of this compound remain hypothetical, the methodologies outlined in this whitepaper provide a robust and comprehensive framework for such an endeavor. The combination of meticulous sample preparation, efficient extraction and purification, and highly sensitive LC-MS/MS analysis is essential for the successful identification and characterization of novel long-chain acyl-CoAs. The insights gained from the discovery of new lipid metabolites can significantly advance our understanding of cellular metabolism and open new avenues for therapeutic intervention.

References

The Obscure Presence of 15-Methylpentacosanoyl-CoA: A Technical Guide to Methyl-Branched Very Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the natural occurrence, biosynthesis, and physiological significance of methyl-branched very long-chain fatty acids (VLCFAs), with a specific focus on the theoretical context of 15-Methylpentacosanoyl-CoA. While direct evidence for the natural occurrence of this compound is not prominent in current scientific literature, this document provides a comprehensive framework for understanding its potential biological relevance by examining closely related molecules and the enzymatic machinery responsible for their synthesis.

Introduction to Methyl-Branched Very Long-Chain Fatty Acids

Very long-chain fatty acids (VLCFAs) are defined as fatty acids with a carbon backbone of 22 or more atoms.[1] These molecules are integral components of various biological structures and play crucial roles in numerous physiological processes.[1][2] A subclass of these, methyl-branched VLCFAs, are characterized by the presence of one or more methyl groups along their acyl chain. The position of this methyl branch significantly influences the physical properties of the fatty acid, such as its melting point and fluidity, which in turn affects the characteristics of the membranes and other lipid structures they are part of.[3]

Methyl-branched fatty acids are widespread in prokaryotic membranes, where they contribute to membrane fluidity and environmental adaptation.[3] In higher organisms, they are found in various tissues and secretions. For instance, branched-long-chain monomethyl fatty acids are normal constituents of human tissues like the skin and are obtained from dietary sources such as ruminant products and some plants.[4][5]

While isomers such as iso- and anteiso-methyl-branched fatty acids are well-documented, the natural occurrence of internally methylated VLCFAs like 15-methylpentacosanoic acid (the fatty acid component of this compound) is less characterized. PubChem lists an entry for 24-methylpentacosanoic acid, indicating that methyl-branched C25 fatty acids do exist in nature.[6]

Biosynthesis of Methyl-Branched Very Long-Chain Fatty Acyl-CoAs

The biosynthesis of methyl-branched VLCFAs involves the coordinated action of fatty acid synthase (FAS) and fatty acid elongase (ELOVL) enzyme systems. The initial branched primer is typically derived from branched-chain amino acids like valine, leucine, and isoleucine.[7]

The core biosynthetic pathway can be conceptualized in two main stages:

  • Initiation with a branched primer: The synthesis of a branched-chain fatty acid is initiated with a branched short-chain acyl-CoA primer, such as isobutyryl-CoA, isovaleryl-CoA, or 2-methylbutyryl-CoA.[7]

  • Elongation and Methylation: The subsequent elongation of the fatty acid chain is carried out by the fatty acid elongase (ELOVL) complex, which is located in the endoplasmic reticulum.[1][8] This process involves a cycle of four reactions that add two carbon units from malonyl-CoA in each cycle.[8][9]

The introduction of a methyl group at an internal position, such as the 15th carbon, likely involves the use of methylmalonyl-CoA instead of malonyl-CoA as the extender substrate during one of the elongation cycles. Fatty acid synthase has been shown to utilize methylmalonyl-CoA to produce methyl-branched fatty acids.[10][11]

Proposed Biosynthetic Pathway for this compound

A putative biosynthetic pathway for this compound would start with a standard long-chain acyl-CoA. At a specific chain length, a methyltransferase or the fatty acid synthase complex itself would incorporate a methyl group from S-adenosyl methionine (SAM) or utilize methylmalonyl-CoA as the donor for a two-carbon unit with a methyl branch. Subsequent elongation cycles would then extend the chain to 25 carbons. The final step is the activation of the fatty acid to its CoA ester by an acyl-CoA synthetase.

Biosynthesis_of_Methyl_Branched_VLCFA cluster_initiation Initiation cluster_elongation Elongation Cycles (in ER) cluster_final_product Final Product Branched-chain Amino Acids Branched-chain Amino Acids Branched-chain alpha-keto acids Branched-chain alpha-keto acids Branched-chain Amino Acids->Branched-chain alpha-keto acids Transamination Branched-chain Acyl-CoA Primers Branched-chain Acyl-CoA Primers Branched-chain alpha-keto acids->Branched-chain Acyl-CoA Primers Decarboxylation Acyl-CoA (n) Acyl-CoA (n) Branched-chain Acyl-CoA Primers->Acyl-CoA (n) Enters Elongation Fatty Acid Elongase (ELOVL) Fatty Acid Elongase (ELOVL) Acyl-CoA (n+2) Acyl-CoA (n+2) Fatty Acid Elongase (ELOVL)->Acyl-CoA (n+2) Methyl-branched Acyl-CoA Methyl-branched Acyl-CoA Fatty Acid Elongase (ELOVL)->Methyl-branched Acyl-CoA Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Elongase (ELOVL) Standard Elongation Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Fatty Acid Elongase (ELOVL) Methyl Branch Incorporation Acyl-CoA (n)->Fatty Acid Elongase (ELOVL) 15-Methylpentacosanoic Acid 15-Methylpentacosanoic Acid Methyl-branched Acyl-CoA->15-Methylpentacosanoic Acid Further Elongation & Termination Acyl-CoA Synthetase Acyl-CoA Synthetase 15-Methylpentacosanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound CoA-SH CoA-SH CoA-SH->Acyl-CoA Synthetase ATP ATP ATP->Acyl-CoA Synthetase caption Fig. 1: Proposed biosynthetic pathway for methyl-branched VLCFAs.

Fig. 1: Proposed biosynthetic pathway for methyl-branched VLCFAs.

Physiological Roles

The precise physiological role of this compound is unknown due to the lack of its documented natural occurrence. However, by extrapolating from the functions of other methyl-branched VLCFAs, several potential roles can be inferred:

  • Structural Component of Membranes: Methyl-branched VLCFAs are known to influence the fluidity and thickness of cell membranes.[3] Their incorporation into sphingolipids and glycerophospholipids can alter membrane properties, which is crucial for cellular processes such as signal transduction and membrane trafficking.[9][12]

  • Cuticular Waxes and Water Barrier: In plants and insects, VLCFAs are precursors to cuticular waxes that form a protective layer on the epidermis, preventing water loss and protecting against environmental stressors.[8][13] Methyl-branched VLCFAs could contribute to the unique properties of these waxes.

  • Energy Storage: While not their primary role, VLCFAs can be metabolized for energy through peroxisomal β-oxidation.[14]

  • Signaling Molecules: Some fatty acid derivatives act as signaling molecules in various biological pathways.[15] It is plausible that methyl-branched VLCFAs or their derivatives could have signaling functions.

Quantitative Data

Quantitative data on the natural abundance of 15-Methylpentacosanoic acid or its CoA ester are not available in the reviewed literature. For context, the table below summarizes the levels of other branched-long-chain monomethyl fatty acids (BLCFAs) found in various common food sources.

Food SourceMajor BLCFAs DetectedTotal BLCFA Level (% of total fatty acids)
Cow Milkiso-15:0, anteiso-15:0, iso-16:0, iso-17:0, anteiso-17:01.37 - 3.44
Yak MilkNot specifiedHigher than cow milk
Brussels Sproutsanteiso-17:0, anteiso-19:0anteiso-17:0 is 2.6%
Chia Seedsanteiso-17:0, anteiso-19:0, anteiso-21:0~0.31
Ginkgo Nutsanteiso-17:00.86
Pine Nutsanteiso-17:00.02 - 1.15

Table 1: Levels of Branched-Long-Chain Monomethyl Fatty Acids (BLCFAs) in various food sources. Data compiled from[4].

Experimental Protocols

The identification and quantification of this compound would require specialized analytical techniques. The general workflow involves extraction, derivatization, and analysis by chromatography coupled with mass spectrometry.

Extraction and Derivatization of Fatty Acids
  • Lipid Extraction: Total lipids are extracted from the biological sample using a solvent system such as chloroform:methanol (2:1, v/v), commonly known as the Folch method.

  • Hydrolysis: The acyl-CoA ester bond is hydrolyzed to release the free fatty acid. This can be achieved through acidic or alkaline hydrolysis.[14]

  • Derivatization: The free fatty acid is converted to a more volatile and less polar derivative for gas chromatography (GC) analysis. The most common derivatization method is the formation of fatty acid methyl esters (FAMEs) using reagents like BF3-methanol or acidic methanol. For liquid chromatography-mass spectrometry (LC-MS), derivatization may not be necessary, but it can improve ionization efficiency.

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying FAMEs. The retention time of the FAME on the GC column provides information about its chain length and degree of unsaturation, while the mass spectrum provides information about its molecular weight and fragmentation pattern, which can help to determine the position of the methyl branch.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for the analysis of acyl-CoAs directly, without the need for hydrolysis and derivatization.[14] It allows for the separation of different acyl-CoA species by liquid chromatography, followed by their identification and quantification by tandem mass spectrometry.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Hydrolysis (for GC-MS) Hydrolysis (for GC-MS) Lipid Extraction->Hydrolysis (for GC-MS) LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Direct analysis of Acyl-CoAs Derivatization to FAMEs (for GC-MS) Derivatization to FAMEs (for GC-MS) Hydrolysis (for GC-MS)->Derivatization to FAMEs (for GC-MS) GC-MS Analysis GC-MS Analysis Derivatization to FAMEs (for GC-MS)->GC-MS Analysis Identification Identification GC-MS Analysis->Identification LC-MS/MS Analysis->Identification Quantification Quantification Identification->Quantification caption Fig. 2: General experimental workflow for the analysis of methyl-branched VLCFAs.

References

15-Methylpentacosanoyl-CoA as a Metabolic Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 15-Methylpentacosanoyl-CoA, a C26 iso-branched-chain fatty acyl-CoA, as a metabolic intermediate. While specific research on this particular molecule is limited, this document extrapolates from the established principles of very-long-chain fatty acid (VLCFA) and branched-chain fatty acid (BCFA) metabolism to outline its putative synthesis, degradation, and physiological significance. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of complex lipids in health and disease. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key analytical techniques. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are a class of fatty acids characterized by one or more methyl groups on their carbon chain. They are found in various organisms, from bacteria to mammals, and play crucial roles in maintaining membrane fluidity, serving as precursors for complex lipids, and participating in cellular signaling. BCFAs are broadly categorized into two main types: iso-BCFAs, with a methyl group on the antepenultimate carbon (n-2), and anteiso-BCFAs, with a methyl group on the penultimate carbon (n-3). 15-Methylpentacosanoic acid is an example of a very-long-chain iso-fatty acid. Once activated to its coenzyme A (CoA) ester, this compound, it enters various metabolic pathways.

Biosynthesis of this compound

The biosynthesis of very-long-chain iso-fatty acids like 15-methylpentacosanoic acid is a multi-step process that begins with a branched-chain primer and proceeds through elongation cycles.

Initiation with a Branched-Chain Primer

The synthesis of iso-fatty acids is initiated with a branched-chain acyl-CoA primer derived from the catabolism of branched-chain amino acids (BCAAs). For even-numbered iso-fatty acids, the primer is typically isobutyryl-CoA, which is derived from valine.

Elongation by the Fatty Acid Elongase (ELOVL) System

Following initiation, the fatty acid chain is extended by a series of four enzymatic reactions collectively known as the fatty acid elongation cycle, which occurs in the endoplasmic reticulum. This cycle is catalyzed by a complex of enzymes, with the fatty acid elongases (ELOVLs) being the rate-limiting component. Each cycle adds two carbons from malonyl-CoA to the growing acyl chain. For the synthesis of a C26 fatty acid like 15-methylpentacosanoic acid, multiple elongation cycles are required. The ELOVL family of enzymes exhibits substrate specificity for fatty acids of different chain lengths and saturation levels. While the specific ELOVL enzyme responsible for the elongation to C26 branched-chains is not definitively identified, ELOVL4 is known to be involved in the synthesis of very-long-chain saturated fatty acids (VLC-SFAs) with chain lengths of C26 and longer.

The final step in the biosynthesis of the free fatty acid is the release from the acyl carrier protein (ACP) domain of the fatty acid synthase complex. To become metabolically active as this compound, the free fatty acid must be esterified to coenzyme A by an acyl-CoA synthetase.

Biosynthesis_of_15_Methylpentacosanoyl_CoA cluster_Mitochondrion Mitochondrion cluster_ER Endoplasmic Reticulum Valine Valine IsobutyrylCoA Isobutyryl-CoA Valine->IsobutyrylCoA BCAA Catabolism ElongationCycle Fatty Acid Elongation Cycle (ELOVL Enzymes) IsobutyrylCoA->ElongationCycle Primer MethylpentacosanoicAcid 15-Methylpentacosanoic Acid (C26) ElongationCycle->MethylpentacosanoicAcid Multiple Cycles MalonylCoA Malonyl-CoA MalonylCoA->ElongationCycle AcylCoASynthetase Acyl-CoA Synthetase MethylpentacosanoicAcid->AcylCoASynthetase TargetMolecule This compound AcylCoASynthetase->TargetMolecule CoA CoA-SH CoA->AcylCoASynthetase

Biosynthesis of this compound.

Degradation of this compound

The degradation of very-long-chain fatty acids, including branched-chain variants, primarily occurs through peroxisomal β-oxidation. Mitochondria are unable to handle these large fatty acids.

Peroxisomal β-Oxidation

This compound is shortened in the peroxisome through a series of β-oxidation cycles. Each cycle consists of four enzymatic steps:

  • Oxidation: Catalyzed by a peroxisomal acyl-CoA oxidase.

  • Hydration: Catalyzed by a multifunctional enzyme with hydratase activity.

  • Dehydrogenation: Catalyzed by the same multifunctional enzyme with dehydrogenase activity.

  • Thiolysis: Catalyzed by a peroxisomal thiolase, which cleaves off an acetyl-CoA molecule (or propionyl-CoA in the case of odd-chain fatty acids) and releases a shortened acyl-CoA.

This process is repeated until the acyl-CoA is shortened to a medium-chain fatty acyl-CoA, which can then be transported to the mitochondria for complete oxidation to CO2 and water. The presence of a methyl branch may require the action of additional enzymes to bypass the steric hindrance during β-oxidation.

Degradation_of_15_Methylpentacosanoyl_CoA cluster_Peroxisome Peroxisome Start This compound (C26) Oxidation 1. Oxidation (Acyl-CoA Oxidase) Start->Oxidation Hydration 2. Hydration (Multifunctional Enzyme) Oxidation->Hydration Dehydrogenation 3. Dehydrogenation (Multifunctional Enzyme) Hydration->Dehydrogenation Thiolysis 4. Thiolysis (Thiolase) Dehydrogenation->Thiolysis Thiolysis->Oxidation Multiple Cycles AcetylCoA Acetyl-CoA Thiolysis->AcetylCoA ShortenedAcylCoA Shortened Acyl-CoA Thiolysis->ShortenedAcylCoA Mitochondria Mitochondrion ShortenedAcylCoA->Mitochondria Further Oxidation LCMS_Workflow Start 1. Tissue/Cell Homogenization (in cold extraction buffer with internal standards) Centrifugation 2. Centrifugation (to pellet proteins and debris) Start->Centrifugation SPE 3. Solid Phase Extraction (SPE) (to enrich for acyl-CoAs) Centrifugation->SPE Elution 4. Elution of Acyl-CoAs SPE->Elution Drying 5. Drying under Nitrogen Elution->Drying Reconstitution 6. Reconstitution (in LC-MS compatible solvent) Drying->Reconstitution LCMS 7. LC-MS/MS Analysis (Reversed-phase chromatography coupled to a triple quadrupole mass spectrometer in MRM mode) Reconstitution->LCMS DataAnalysis 8. Data Analysis (Quantification against a standard curve) LCMS->DataAnalysis

Enzymatic Synthesis of 15-Methylpentacosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of 15-Methylpentacosanoyl-CoA, a very long-chain branched-chain fatty acyl-CoA. Due to the limited direct research on this specific molecule, this guide synthesizes information from studies on the biosynthesis of similar very long-chain and branched-chain fatty acids to propose a putative enzymatic pathway. This document outlines the key enzyme families involved, including fatty acid synthases, elongases, and acyl-CoA synthetases, and provides generalized experimental protocols for the in-vitro synthesis and analysis of this complex lipid. The guide is intended to serve as a foundational resource for researchers interested in the study of very long-chain fatty acid metabolism and its potential role in various physiological and pathological processes.

Introduction

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their CoA esters are critical components of cellular lipids, playing essential roles in membrane structure, energy storage, and signaling pathways. Branched-chain fatty acids (BCFAs) are a subclass of fatty acids with unique physical properties, such as lower melting points and increased fluidity compared to their straight-chain counterparts. The convergence of these two characteristics in molecules like 15-methylpentacosanoic acid, a C26 fatty acid with a methyl branch, suggests specialized biological functions that are yet to be fully elucidated. The activation of this fatty acid to its coenzyme A (CoA) ester, this compound, is a prerequisite for its participation in most metabolic pathways.

This guide details the probable enzymatic cascade responsible for the synthesis of this compound, drawing parallels from established pathways of BCFA and VLCFA biosynthesis.

Proposed Enzymatic Synthesis Pathway

The synthesis of this compound is a multi-step process that likely occurs across different cellular compartments, primarily the cytoplasm and the endoplasmic reticulum. The proposed pathway can be divided into three main stages:

  • Initiation and Initial Elongation of a Branched-Chain Fatty Acid: This stage is presumed to be carried out by the cytosolic fatty acid synthase (FAS) complex.

  • Elongation to a Very Long-Chain Fatty Acid: Subsequent elongation of the initial branched-chain fatty acid to the C26 length is performed by the fatty acid elongase (ELOVL) complex located in the endoplasmic reticulum.

  • Activation to Acyl-CoA: The final step involves the activation of the free fatty acid, 15-methylpentacosanoic acid, to its CoA thioester by a long-chain or very long-chain acyl-CoA synthetase.

A diagrammatic representation of this proposed pathway is provided below.

Enzymatic_Synthesis_of_15_Methylpentacosanoyl_CoA Proposed Enzymatic Synthesis Pathway for this compound Substrates Initial Substrates (e.g., Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA) FAS Fatty Acid Synthase (FAS) (Cytosol) Substrates->FAS BCFA Branched-Chain Fatty Acid (e.g., Methyl-branched C16-CoA) FAS->BCFA Produces a mid-chain branched fatty acid Transport Transport to ER BCFA->Transport ELOVL Fatty Acid Elongase Complex (ELOVL) (Endoplasmic Reticulum) Transport->ELOVL VLC_BCFA 15-Methylpentacosanoic Acid (C26 Branched VLCFA) ELOVL->VLC_BCFA Iterative 2-carbon additions ACSL Very Long-Chain Acyl-CoA Synthetase (ACSVL/FATP) (ER/Mitochondria/Peroxisome) VLC_BCFA->ACSL ATP, CoA-SH Final_Product This compound ACSL->Final_Product

Caption: Proposed multi-stage enzymatic synthesis of this compound.

Stage 1: Branched-Chain Fatty Acid Synthesis

The initial synthesis of a branched-chain fatty acid is likely carried out by the metazoan fatty acid synthase (mFAS). This enzyme complex can incorporate branched starter units or use methylmalonyl-CoA as an extender substrate to introduce methyl branches into the growing acyl chain. The ketoacyl synthase (KS) domain of mFAS plays a crucial role in determining the substrate specificity and the rate of this process.

Stage 2: Elongation to a Very Long-Chain Fatty Acid

Once a mid-chain branched fatty acid is synthesized, it is transported to the endoplasmic reticulum for further elongation. This process is catalyzed by a membrane-bound enzymatic complex, with the key rate-limiting enzymes being the fatty acid elongases (ELOVLs). Mammals have seven ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities. Research has shown that ELOVL1, ELOVL3, and ELOVL7 are capable of elongating saturated branched-chain acyl-CoAs.[1] Specifically, ELOVL3 can elongate anteiso-fatty acids up to C25, while ELOVL1 can further elongate C23 branched-chain acyl-CoAs to C25.[1] It is plausible that one or a combination of these ELOVLs is responsible for elongating a shorter methyl-branched precursor to the C26 length of 15-methylpentacosanoic acid.

The elongation cycle involves four steps:

  • Condensation: Catalyzed by an ELOVL enzyme.

  • Reduction: Catalyzed by a ketoacyl-CoA reductase (KCR).

  • Dehydration: Catalyzed by a hydroxyacyl-CoA dehydratase (HCD).

  • Reduction: Catalyzed by a trans-2,3-enoyl-CoA reductase (TER).

Fatty_Acid_Elongation_Cycle Fatty Acid Elongation Cycle in the ER AcylCoA_in Branched Acyl-CoA (Cn) ELOVL ELOVL (Condensation) AcylCoA_in->ELOVL MalonylCoA Malonyl-CoA MalonylCoA->ELOVL KetoacylCoA 3-Ketoacyl-CoA (Cn+2) ELOVL->KetoacylCoA KCR KCR (Reduction) KetoacylCoA->KCR NADPH HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) KCR->HydroxyacylCoA HCD HCD (Dehydration) HydroxyacylCoA->HCD EnoylCoA trans-2,3-Enoyl-CoA (Cn+2) HCD->EnoylCoA TER TER (Reduction) EnoylCoA->TER NADPH AcylCoA_out Elongated Branched Acyl-CoA (Cn+2) TER->AcylCoA_out

Caption: The four enzymatic steps of the fatty acid elongation cycle.

Stage 3: Activation to this compound

The free 15-methylpentacosanoic acid is activated to its metabolically active CoA thioester by an acyl-CoA synthetase. This reaction is ATP-dependent. For very long-chain fatty acids, this activation is typically catalyzed by members of the very long-chain acyl-CoA synthetase (ACSVL) or fatty acid transport protein (FATP) family. While the precise enzyme that activates 15-methylpentacosanoic acid has not been identified, it is likely one of the ACSVL/FATP isoforms with specificity for very long and potentially branched substrates.

Experimental Protocols

The following sections provide generalized protocols for the in-vitro enzymatic synthesis and analysis of this compound. These protocols are based on established methods for other very long-chain acyl-CoAs and may require optimization for this specific molecule.

In-Vitro Reconstitution of the Elongation Pathway

This protocol describes the setup for an in-vitro assay to elongate a branched-chain fatty acyl-CoA precursor using microsomes as a source of the elongase complex.

Materials:

  • Microsomal fraction isolated from a relevant cell line or tissue expressing the ELOVL of interest.

  • Branched-chain acyl-CoA precursor (e.g., 15-methyl-C24-CoA).

  • Malonyl-CoA.

  • NADPH.

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Stopping solution (e.g., 10% acetic acid in methanol).

  • Internal standard.

Procedure:

  • Prepare the reaction mixture containing reaction buffer, NADPH, and the branched-chain acyl-CoA precursor.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the microsomal protein and malonyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stopping solution.

  • Add an internal standard for quantification.

  • Extract the lipids using a suitable solvent system (e.g., hexane:isopropanol).

  • Analyze the products by LC-MS/MS or GC-MS after derivatization.

Enzymatic Synthesis of this compound from the Free Fatty Acid

This protocol outlines the synthesis of the final CoA ester from the free fatty acid using a recombinant acyl-CoA synthetase.

Materials:

  • Recombinant very long-chain acyl-CoA synthetase (ACSVL/FATP).

  • 15-Methylpentacosanoic acid.

  • Coenzyme A (CoA-SH).

  • ATP.

  • MgCl₂.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Extraction solvents.

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, MgCl₂, and CoA-SH.

  • Add the recombinant ACSVL/FATP enzyme.

  • Initiate the reaction by adding 15-methylpentacosanoic acid (solubilized in a suitable solvent like ethanol).

  • Incubate at 37°C for 1-2 hours.

  • Monitor the reaction progress by, for example, HPLC.

  • Purify the resulting this compound using solid-phase extraction or preparative HPLC.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the enzymatic synthesis of this compound. The following table presents generalized kinetic parameters for the enzyme families involved, derived from studies on similar substrates. These values should be considered as estimates and would need to be determined empirically for the specific synthesis of this compound.

Enzyme FamilySubstrate(s)Km (µM)Vmax (nmol/min/mg)Source
Fatty Acid Synthase (FAS)Acetyl-CoA, Malonyl-CoA5 - 50100 - 500General Literature
Fatty Acid Elongase (ELOVL)C18-C24 Acyl-CoAs, Malonyl-CoA10 - 1001 - 20Published Studies on ELOVLs
Very Long-Chain Acyl-CoA Synthetase (ACSVL/FATP)C22-C26 Fatty Acids1 - 2050 - 200Published Studies on ACSVLs

Note: These values are highly dependent on the specific enzyme isoform, substrate, and assay conditions.

Conclusion and Future Directions

The enzymatic synthesis of this compound is a complex process involving multiple enzyme systems. While a putative pathway can be proposed based on our understanding of branched-chain and very long-chain fatty acid biosynthesis, further research is required to definitively identify the specific enzymes and their kinetic properties for this particular molecule. The experimental protocols provided in this guide offer a starting point for the in-vitro synthesis and study of this compound. Future work should focus on expressing and characterizing the candidate ELOVL and ACSVL enzymes to elucidate their substrate specificity for 15-methylpentacosanoic acid and its precursors. Understanding the biosynthesis and metabolism of this unique fatty acyl-CoA will be crucial in uncovering its physiological roles and its potential involvement in human health and disease.

References

Physical and chemical properties of 15-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the physical and chemical properties, metabolic pathways, and relevant experimental protocols for 15-Methylpentacosanoyl-CoA, a very long-chain anteiso-branched fatty acyl-CoA. Due to the limited availability of experimental data for this specific molecule, some properties are extrapolated from closely related long-chain and branched-chain fatty acyl-CoAs.

Core Physical and Chemical Properties

PropertyValueSource/Method
Molecular Formula C47H88N7O17P3SCalculated
Molecular Weight 1146.23 g/mol Calculated
Physical State Likely a waxy solid at room temperatureInferred from similar long-chain fatty acids[1]
Solubility Poorly soluble in water; soluble in organic solventsInferred from similar long-chain fatty acids[1]
Chirality Contains a chiral center at the C-15 positionStructural Analysis

Biosynthesis of this compound

The biosynthesis of anteiso-branched-chain fatty acids, such as 15-methylpentacosanoic acid, typically initiates from the amino acid isoleucine. The resulting 2-methylbutyryl-CoA serves as a primer for the fatty acid synthase (FAS) system, which sequentially adds two-carbon units from malonyl-CoA. The final step involves the activation of the free fatty acid to its coenzyme A thioester by a long-chain acyl-CoA synthetase.

Isoleucine Isoleucine alpha_keto α-Keto-β-methylvalerate Isoleucine->alpha_keto Transamination primer 2-Methylbutyryl-CoA alpha_keto->primer Oxidative Decarboxylation fas Fatty Acid Synthase (Elongation Cycles) primer->fas malonyl Malonyl-CoA (x11) malonyl->fas ffa 15-Methylpentacosanoic Acid fas->ffa acs Long-Chain Acyl-CoA Synthetase ffa->acs product This compound acs->product ATP, CoA-SH cluster_peroxisome Peroxisome start This compound step1 Acyl-CoA Oxidase start->step1 FAD -> FADH2 step2 2-Enoyl-CoA Hydratase step1->step2 H2O step3 3-Hydroxyacyl-CoA Dehydrogenase step2->step3 NAD+ -> NADH step4 Thiolase step3->step4 CoA-SH end Shorter-chain Acyl-CoA + Acetyl-CoA step4->end mito Mitochondrial β-Oxidation end->mito Transport to Mitochondria cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Homogenization spe Solid-Phase Extraction tissue->spe elute Elution & Concentration spe->elute lc Reverse-Phase HPLC elute->lc ms Tandem Mass Spectrometry (MRM) lc->ms data Data Analysis ms->data

References

The Pivotal Role of 15-Methylpentacosanoyl-CoA in the Fortified Cell Envelope of Mycobacterium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cell envelope of Mycobacterium, particularly the causative agent of tuberculosis, Mycobacterium tuberculosis, is a complex and formidable barrier, crucial for the bacterium's survival and pathogenesis. A key feature of this envelope is its high lipid content, which includes the iconic mycolic acids. The biosynthesis of these intricate lipids relies on a pool of unique fatty acyl-CoA precursors, among which are the methyl-branched fatty acyl-CoAs. This technical guide delves into the core of this biosynthetic machinery, focusing on a specific but representative molecule: 15-Methylpentacosanoyl-CoA. While not one of the most abundant fatty acids, its formation encapsulates the fundamental processes of methyl-branching and elongation that are hallmarks of mycobacterial lipid synthesis. This document provides a comprehensive overview of its inferred biosynthesis, its integral role as a precursor to larger, more complex cell wall lipids, and its significance as a potential target for novel anti-tubercular therapeutics. Detailed experimental protocols for its study and quantitative data on related fatty acids are also presented to aid researchers in this critical field.

Introduction: The Mycobacterial Cell Envelope - A Unique Fortress

The cell envelope of Mycobacterium is a multi-layered structure that provides a robust defense against hostile environments, including the host immune system and antimicrobial drugs.[1][2] It is composed of a plasma membrane, a periplasmic space, a peptidoglycan layer covalently linked to arabinogalactan, and an outer membrane, often referred to as the mycomembrane.[2] This mycomembrane is a unique asymmetric bilayer, with its inner leaflet composed of the exceptionally long, α-alkyl, β-hydroxy fatty acids known as mycolic acids.[3] The outer leaflet is comprised of a variety of non-covalently linked lipids.[2]

The structural integrity and impermeability of this complex envelope are largely attributed to its rich and diverse lipid composition. The biosynthesis of these lipids, particularly the mycolic acids, is a complex and essential process for the bacterium, making the enzymes involved attractive targets for drug development.[4] Central to this process is the availability of a diverse pool of fatty acyl-CoA precursors, which are synthesized by a combination of fatty acid synthase I (FAS-I) and fatty acid synthase II (FAS-II) systems.[4]

A distinguishing feature of many mycobacterial lipids is the presence of methyl branches. These branches are introduced through the incorporation of methylmalonyl-CoA instead of malonyl-CoA during fatty acid elongation.[5] This guide focuses on this compound, a C26 single methyl-branched fatty acyl-CoA, as a model to understand the fundamental principles of methyl-branched fatty acid biosynthesis and its contribution to the mycobacterial cell envelope.

Biosynthesis of this compound: A Step-by-Step Pathway

The biosynthesis of this compound is not explicitly detailed in the literature as a standalone product. However, based on the well-established mechanisms of fatty acid synthesis in Mycobacterium, its formation can be inferred to be a multi-step process involving both the FAS-I and specialized polyketide synthase (PKS) systems, such as mycocerosic acid synthase (MAS).

The synthesis is initiated by the FAS-I system, which produces a bimodal distribution of straight-chain fatty acyl-CoAs, primarily in the C16-C18 and C24-C26 ranges.[3] The subsequent elongation and methyl-branching are carried out by specialized enzymes.

Inferred Biosynthetic Pathway:

  • Primer Synthesis: The biosynthesis likely starts with a medium-chain acyl-CoA primer, for instance, a C14 to C20 fatty acyl-CoA, produced by the FAS-I system.[6]

  • Loading onto PKS: This acyl-CoA primer is loaded onto a PKS, likely a mycocerosic acid synthase (MAS)-like enzyme.

  • Elongation with Methylmalonyl-CoA: The key step for methyl branching is the condensation of the acyl primer with methylmalonyl-CoA.[5][6] This reaction is catalyzed by the ketosynthase (KS) domain of the PKS. The use of methylmalonyl-CoA instead of malonyl-CoA results in the incorporation of a methyl group at the α-position of the newly added two-carbon unit.

  • Iterative Elongation: The PKS module iteratively elongates the fatty acid chain. To achieve the 15-methyl position on a 25-carbon backbone (pentacosanoyl), a specific number of elongation cycles with malonyl-CoA would occur after the initial methyl-branching event.

  • Reductive Processing: Following each condensation, the β-keto group is reduced, dehydrated, and further reduced by the ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains of the PKS, respectively, to form a saturated acyl chain.

  • Release: The final product, 15-methylpentacosanoic acid, is released from the PKS, likely through the action of a thioesterase domain, and subsequently activated to this compound by a fatty acyl-CoA ligase (FACL).

15_Methylpentacosanoyl_CoA_Biosynthesis cluster_FAS_I FAS-I System cluster_PKS Mycocerosic Acid Synthase (MAS)-like PKS cluster_Activation Activation Acyl_CoA_Primer Acyl-CoA Primer (e.g., C14-CoA) Loaded_Primer PKS-bound Acyl Primer Acyl_CoA_Primer->Loaded_Primer Loading Methyl_Branching Methyl Branching (Methylmalonyl-CoA) Loaded_Primer->Methyl_Branching Condensation Elongation_Malonyl Elongation Cycles (Malonyl-CoA) Reduction Reduction, Dehydration, Reduction (KR, DH, ER domains) Elongation_Malonyl->Reduction Processing Methyl_Branching->Elongation_Malonyl Further Elongation Release Release of 15-Methylpentacosanoic Acid Reduction->Release Final_Product This compound Release->Final_Product Activation by FACL Methylmalonyl_CoA Methylmalonyl_CoA Methylmalonyl_CoA->Methyl_Branching Malonyl_CoA Malonyl_CoA Malonyl_CoA->Elongation_Malonyl FAME_Analysis_Workflow Start Mycobacterial Cell Pellet Saponification Saponification with TBAH (Overnight, 100°C) Start->Saponification Methylation Methyl Esterification (CH₂Cl₂, CH₃I, H₂O) Saponification->Methylation Extraction Organic Phase Extraction Methylation->Extraction Drying Drying and Concentration Extraction->Drying GC_MS GC-MS Analysis Drying->GC_MS

References

The Pivotal Role of Methyl Branching in Fatty Acyl-CoA Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, serving as substrates for energy production, lipid biosynthesis, and as signaling molecules. The introduction of a methyl branch to the acyl chain, a seemingly minor structural modification, profoundly alters the function and fate of these molecules. This technical guide provides an in-depth exploration of the multifaceted roles of methyl-branched fatty acyl-CoAs, offering insights into their metabolism, their impact on the physical properties of cellular structures, and their involvement in signaling pathways. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating the intricate world of lipid metabolism and its therapeutic implications.

Metabolism of Methyl-Branched Fatty Acyl-CoAs

The metabolism of methyl-branched fatty acyl-CoAs diverges significantly from that of their straight-chain counterparts. The position of the methyl group dictates the metabolic pathway employed for their synthesis and degradation.

Biosynthesis

Methyl-branched fatty acids are primarily synthesized through the promiscuity of fatty acid synthase (FASN). While FASN typically utilizes malonyl-CoA as the two-carbon donor for chain elongation, it can also incorporate methylmalonyl-CoA, leading to the formation of a methyl branch.[1][2] The starter units for the synthesis of iso- and anteiso-branched-chain fatty acids are derived from the degradation of branched-chain amino acids (BCAAs) such as leucine, valine, and isoleucine, which provide isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, respectively.[2]

Degradation

The presence of a methyl group, particularly at the β-carbon, sterically hinders the enzymes of the conventional β-oxidation pathway. Consequently, cells have evolved alternative catabolic routes.

  • α-Oxidation: For fatty acids with a methyl group at the β-carbon, such as phytanic acid, degradation is initiated by α-oxidation in peroxisomes. This process involves the removal of a single carbon from the carboxyl end, thereby shifting the methyl group to the α-position and allowing subsequent rounds of β-oxidation to proceed.[3]

  • Peroxisomal β-Oxidation: Peroxisomes are also involved in the initial chain shortening of very long-chain and some methyl-branched fatty acids that are poor substrates for mitochondrial β-oxidation.[4]

Impact on Physical Properties of Cellular Membranes

The incorporation of methyl-branched fatty acids into phospholipids (B1166683) has a significant impact on the physical characteristics of cellular membranes.

  • Increased Membrane Fluidity: The kink in the acyl chain caused by the methyl group disrupts the tight packing of phospholipids, leading to an increase in membrane fluidity.[5][6] This is crucial for maintaining membrane function in response to environmental stress, such as changes in temperature.

  • Reduced Bilayer Thickness and Increased Permeability: The disordered packing of methyl-branched acyl chains results in a thinner and more permeable lipid bilayer.[5]

  • Lower Melting Point: Compared to their straight-chain analogs, methyl-branched fatty acids have lower melting points, which contributes to the increased fluidity of membranes at physiological temperatures.[2][7][8]

Role in Cellular Signaling

Methyl-branched fatty acyl-CoAs and their derivatives are emerging as important signaling molecules, influencing a variety of cellular processes.

Peroxisome Proliferator-Activated Receptors (PPARs)

Branched-chain fatty acids have been identified as ligands and activators of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism, as well as inflammation.[9][10] The activation of PPARα by branched-chain fatty acids can lead to the upregulation of genes involved in fatty acid catabolism.[10]

PPAR_Signaling BCFA Methyl-Branched Fatty Acyl-CoA PPAR PPARα BCFA->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACO) PPRE->TargetGenes Promotes Transcription MetabolicEffects Increased Fatty Acid Catabolism TargetGenes->MetabolicEffects

Quantitative Data Summary

The following tables summarize key quantitative data related to the function of methyl-branched fatty acyl-CoAs.

ParameterStraight-Chain Fatty Acyl-CoA (Malonyl-CoA)Methyl-Branched Fatty Acyl-CoA (Methylmalonyl-CoA)Reference
FASN Turnover Number (kcat) ~170 times higherLower[2]
FASN Product Profile Predominantly long-chain fatty acidsShift towards medium-chain fatty acids[2][7]

Table 1: Kinetic parameters of metazoan fatty acid synthase (mFAS) for straight-chain versus methyl-branched fatty acid synthesis.

PropertyEffect of Methyl BranchingReference
Membrane Fluidity Increased[5][6]
Lipid Bilayer Thickness Reduced[5]
Chain Ordering Lowered[5]
Melting Point Lowered[2][7][8]

Table 2: Impact of methyl branching on the physical properties of lipid membranes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of methyl-branched fatty acyl-CoAs.

Extraction and Analysis of Fatty Acyl-CoAs by LC-MS/MS

Acyl_CoA_Workflow cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis Tissue Tissue Homogenization (e.g., 10 mg in acetonitrile/isopropanol) SPE Solid Phase Extraction (SPE) (e.g., Oasis HLB or 2-(2-pyridyl)ethyl silica) Tissue->SPE Elution Elution & Reconstitution SPE->Elution LC Reversed-Phase LC Separation (e.g., C18 column) Elution->LC MS Tandem Mass Spectrometry (MS/MS) (Positive ESI, Neutral Loss Scan) LC->MS Quant Quantification MS->Quant

Protocol:

  • Sample Preparation: Homogenize approximately 10 mg of tissue in an extraction solvent such as acetonitrile/isopropanol.[11]

  • Solid Phase Extraction (SPE): Purify the acyl-CoA esters using a solid-phase extraction cartridge (e.g., Oasis HLB or 2-(2-pyridyl)ethyl-functionalized silica).[11]

  • Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge and reconstitute the sample in a solvent compatible with LC-MS/MS analysis.

  • Liquid Chromatography (LC) Separation: Separate the acyl-CoA species using a reversed-phase column (e.g., C18) with a suitable mobile phase gradient.[12][13]

  • Tandem Mass Spectrometry (MS/MS) Analysis: Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. A neutral loss scan for the characteristic fragment of CoA (507 m/z) can be used for untargeted screening.[14]

Determination of Membrane Fluidity

Protocol using Fluorescence Anisotropy:

  • Probe Labeling: Incubate cells or liposomes with a fluorescent membrane probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or trimethylammonium-DPH (TMA-DPH).[15]

  • Fluorescence Measurement: Excite the sample with polarized light and measure the emission intensity parallel and perpendicular to the excitation plane using a fluorometer.

  • Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is a correction factor.

  • Interpretation: A lower anisotropy value indicates higher membrane fluidity.[15]

In Vitro Fatty Acid Synthase (FASN) Activity Assay

Protocol using NADPH Consumption:

  • Reaction Mixture: Prepare a reaction mixture containing purified FASN, acetyl-CoA (starter unit), malonyl-CoA or methylmalonyl-CoA (extender unit), and NADPH in a suitable buffer.[2][7]

  • Initiate Reaction: Start the reaction by adding one of the substrates.

  • Monitor NADPH Absorbance: Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate Activity: Determine the initial reaction velocity from the rate of NADPH consumption. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentrations.[1]

α-Oxidation Assay

Alpha_Oxidation_Workflow cluster_incubation Incubation cluster_analysis Analysis Substrate [1-14C]Phytanic Acid or Phytanoyl-CoA Incubate Incubate at 37°C Substrate->Incubate Peroxisomes Isolated Peroxisomes or Cell Homogenate Peroxisomes->Incubate Cofactors ATP, Mg2+, CoASH, Fe2+, Ascorbate, 2-Oxoglutarate Cofactors->Incubate Extraction Product Extraction Incubate->Extraction Separation Chromatographic Separation (e.g., HPLC) Extraction->Separation Detection Radiometric Detection or Mass Spectrometry Separation->Detection

Protocol:

  • Substrate Preparation: Use radiolabeled [1-¹⁴C]phytanic acid or phytanoyl-CoA as the substrate.[3][4]

  • Reaction Incubation: Incubate the substrate with isolated peroxisomes or cell homogenates in a buffer containing necessary cofactors, including ATP, Mg²⁺, CoASH, Fe²⁺, ascorbate, and 2-oxoglutarate.[4]

  • Product Extraction: Stop the reaction and extract the products.

  • Analysis: Separate the reaction products using high-performance liquid chromatography (HPLC) and quantify the radiolabeled products (e.g., pristanic acid) using a scintillation counter or by mass spectrometry.[3]

Conclusion

The presence of a methyl branch on a fatty acyl-CoA molecule imparts a unique set of physicochemical and metabolic properties that have profound implications for cellular function. From altering membrane dynamics to influencing gene expression through signaling pathways, methyl-branched fatty acyl-CoAs are critical components of the cellular lipidome. A thorough understanding of their synthesis, degradation, and biological activities is essential for researchers in the fields of biochemistry, cell biology, and pharmacology. The methodologies and data presented in this guide provide a solid foundation for further investigation into the diverse and vital roles of these fascinating molecules, with potential applications in the development of novel therapeutic strategies for metabolic and inflammatory diseases.

References

Methodological & Application

Application Note: Quantitative Analysis of 15-Methylpentacosanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 15-Methylpentacosanoyl-CoA in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a long-chain acyl-CoA that plays a role in lipid metabolism. The methodology presented here provides a comprehensive workflow, including sample preparation, optimized LC-MS/MS conditions, and data analysis, suitable for researchers in metabolic disease, lipidomics, and drug development.

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are central intermediates in fatty acid metabolism, serving as substrates for beta-oxidation and the synthesis of complex lipids. The accurate quantification of specific LC-CoA species, such as this compound, is crucial for understanding their physiological and pathological roles. This document provides a detailed protocol for the selective and sensitive analysis of this compound by LC-MS/MS, leveraging common fragmentation patterns of acyl-CoAs.

Experimental Protocol

Sample Preparation (Tissue)

A solid-phase extraction (SPE) method is recommended for the efficient extraction and purification of this compound from tissue samples.

Materials:

  • Tissue sample (100-200 mg)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Homogenization Buffer (e.g., 2:1:0.8 Methanol:Chloroform:Water)

  • SPE Cartridges (C18)

  • SPE Conditioning Solution (Methanol)

  • SPE Equilibration Solution (Water)

  • SPE Wash Solution (e.g., 50% Methanol in Water)

  • SPE Elution Buffer (e.g., 80% Acetonitrile in Water with 0.1% Formic Acid)

  • Nitrogen evaporator

Procedure:

  • Homogenize the tissue sample in ice-cold homogenization buffer.

  • Add the internal standard to the homogenate.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant and load it onto a pre-conditioned and equilibrated C18 SPE cartridge.

  • Wash the cartridge with the wash solution to remove interfering substances.

  • Elute the acyl-CoAs with the elution buffer.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 2% B; 2-15 min: 2-95% B; 15-20 min: 95% B; 20.1-25 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry

Instrumentation:

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

MS/MS Parameters:

Acyl-CoAs are known to exhibit a characteristic neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety (507.0 Da) in positive ion mode. Another common fragment corresponds to the adenosine diphosphate (B83284) fragment at m/z 428.0.[1][2]

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Selected Reaction Monitoring (SRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
Collision Gas Argon

SRM Transitions for this compound:

To determine the precursor and product ions, the molecular weight of this compound (C₄₇H₈₆N₇O₁₇P₃S) must be calculated. The monoisotopic mass is approximately 1159.5 g/mol .

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
This compound1160.5653.535
Internal Standard (Heptadecanoyl-CoA)1048.5541.535

Note: The product ion is calculated based on the neutral loss of 507 Da. Collision energies should be optimized for the specific instrument and compound.

Data Presentation

The quantitative data for this compound should be recorded as follows:

Sample IDRetention Time (min)Peak Area (Analyte)Peak Area (Internal Standard)Concentration (ng/mL)
Blank---0
Standard 1
Standard 2
...
QC Low
QC Mid
QC High
Sample 1
Sample 2

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Tissue Homogenization spe Solid-Phase Extraction tissue->spe Load Supernatant evap Evaporation & Reconstitution spe->evap Elution lc LC Separation (C18 Column) evap->lc Injection ms MS/MS Detection (SRM Mode) lc->ms Eluent integ Peak Integration ms->integ Raw Data quant Quantification integ->quant Peak Areas

Caption: LC-MS/MS workflow for this compound analysis.

Signaling Pathway Context (Hypothetical)

signaling_pathway FA Fatty Acids ACSL Acyl-CoA Synthetase FA->ACSL LC_CoA This compound ACSL->LC_CoA Beta_Ox Beta-Oxidation LC_CoA->Beta_Ox Complex_Lipids Complex Lipid Synthesis LC_CoA->Complex_Lipids Metabolic_Products Metabolic Products Beta_Ox->Metabolic_Products Complex_Lipids->Metabolic_Products

Caption: Metabolic fate of this compound.

Conclusion

The described LC-MS/MS method provides a selective and sensitive tool for the quantification of this compound in biological samples. This protocol can be adapted for various research applications, from basic metabolic studies to the evaluation of therapeutic interventions targeting lipid metabolism. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy and precision.

References

Application Note: Quantitative Analysis of 15-Methylpentacosanoyl-CoA via Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylpentacosanoyl-CoA is a long-chain branched acyl-coenzyme A thioester. The analysis of very-long-chain fatty acids (VLCFAs) and their CoA derivatives is crucial in the study of various metabolic disorders, including peroxisomal biogenesis disorders like X-linked adrenoleukodystrophy and Zellweger syndrome, where abnormal accumulation of these lipids is a key biomarker.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely established technique for the sensitive and specific quantification of fatty acids.[4]

Direct analysis of highly polar and thermally labile molecules such as long-chain acyl-CoAs by GC-MS is not feasible due to their low volatility. Therefore, the standard analytical approach involves the hydrolysis of the thioester bond to release the free fatty acid, 15-methylpentacosanoic acid. The fatty acid is then derivatized to its more volatile and thermally stable fatty acid methyl ester (FAME) for subsequent GC-MS analysis. This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples by analyzing its corresponding FAME.

Metabolic Pathway Context: Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids

VLCFAs, including branched-chain VLCFAs, are primarily metabolized in the peroxisomes. They are first activated to their CoA esters and then undergo β-oxidation, which shortens the fatty acid chain. The resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation to CO2 and water, generating ATP. Defects in peroxisomal enzymes or transporters can lead to the accumulation of VLCFAs and their derivatives, contributing to cellular toxicity and the pathology of related metabolic diseases.[5]

metabolic_pathway General Pathway for Branched VLCFA Metabolism cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion VLCFA 15-Methylpentacosanoic Acid Acyl-CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl-CoA_Synthetase ATP -> AMP + PPi VLCFA_CoA This compound Acyl-CoA_Synthetase->VLCFA_CoA ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Peroxisomal_VLCFA_CoA Peroxisomal This compound ABCD1->Peroxisomal_VLCFA_CoA Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Peroxisomal_VLCFA_CoA->Peroxisomal_Beta_Oxidation Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA Peroxisomal_Beta_Oxidation->Medium_Chain_Acyl_CoA Acetyl_CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Medium_Chain_Acyl_CoA->Mitochondrial_Beta_Oxidation TCA_Cycle TCA Cycle Mitochondrial_Beta_Oxidation->TCA_Cycle produces Acetyl-CoA experimental_workflow Experimental Workflow for this compound Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Extraction Lipid Extraction (Folch Method) Sample->Extraction Hydrolysis Alkaline Hydrolysis (Saponification) Extraction->Hydrolysis Lipid Extract Derivatization Methyl Esterification (BF3-Methanol) Hydrolysis->Derivatization Free Fatty Acid GC_MS GC-MS Analysis Derivatization->GC_MS FAME in Hexane Data_Analysis Data Analysis (Quantification) GC_MS->Data_Analysis

References

Application Notes & Protocols: Purification of 15-Methylpentacosanoyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylpentacosanoyl-CoA is a very long-chain branched-chain fatty acyl-CoA that plays a role in the biosynthesis of complex lipids and is of increasing interest in metabolic research and drug development. Its unique structure, featuring a 25-carbon chain with a methyl branch at the 15th position, presents specific challenges and considerations for its purification from complex biological matrices. These application notes provide a comprehensive overview and detailed protocols for the successful isolation and purification of this compound.

The methodologies described herein are compiled from established techniques for the purification of very long-chain and branched-chain acyl-CoAs and are adapted for the specific properties of this compound. The protocols focus on achieving high purity and recovery, essential for downstream applications such as enzymatic assays, structural analysis, and inhibitor screening.

Key Challenges in Purification

The purification of this compound is complicated by several factors:

  • Low Abundance: Acyl-CoAs are typically present in low concentrations within cells.[1]

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and temperatures.

  • Structural Similarity: The target molecule must be separated from a complex mixture of other fatty acyl-CoAs with similar chain lengths and properties.

  • Hydrophobicity: The long acyl chain imparts significant hydrophobicity, requiring specific chromatographic conditions for effective separation.

Experimental Workflow Overview

The general workflow for the purification of this compound from biological samples involves several key stages: sample homogenization, lipid extraction, solid-phase extraction for enrichment, and high-performance liquid chromatography (HPLC) for final purification.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Quantification cluster_4 Final Product BiologicalSample Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization in Buffer BiologicalSample->Homogenization SolventExtraction Acyl-CoA Extraction with Acetonitrile/Isopropanol Homogenization->SolventExtraction SPE Solid-Phase Extraction (SPE) SolventExtraction->SPE HPLC Reverse-Phase HPLC SPE->HPLC Analysis LC-MS/MS Analysis HPLC->Analysis Quantification Quantification Analysis->Quantification PureProduct Purified this compound Quantification->PureProduct G cluster_0 Fatty Acid Elongation Cycle AcylCoA Long-Chain Acyl-CoA Condensation Condensation (KCS) AcylCoA->Condensation MalonylCoA Malonyl-CoA MalonylCoA->Condensation KetoacylCoA 3-Ketoacyl-CoA Condensation->KetoacylCoA Reduction1 Reduction (KCR) KetoacylCoA->Reduction1 HydroxyacylCoA 3-Hydroxyacyl-CoA Reduction1->HydroxyacylCoA Dehydration Dehydration (HCD) HydroxyacylCoA->Dehydration EnoylCoA trans-2,3-Enoyl-CoA Dehydration->EnoylCoA Reduction2 Reduction (ECR) EnoylCoA->Reduction2 ElongatedAcylCoA Elongated Acyl-CoA (n+2) Reduction2->ElongatedAcylCoA ElongatedAcylCoA->AcylCoA Further Cycles

References

Application Notes and Protocols for the Structural Elucidation of 15-Methylpentacosanoyl-CoA via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation and elucidation of 15-Methylpentacosanoyl-CoA. The protocols outlined below cover sample preparation, data acquisition, and spectral analysis for researchers working with long-chain fatty acyl-CoAs.

Introduction

This compound is a long-chain, methyl-branched fatty acyl-coenzyme A molecule. Its structure, featuring a 25-carbon chain with a methyl group at the C15 position, makes NMR spectroscopy an ideal tool for its detailed characterization. Both ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable for confirming the identity and purity of this molecule. Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for the structural analysis and quantification of fatty acids and their derivatives.[1]

Predicted NMR Data and Interpretation

Predicted ¹H NMR Chemical Shifts
Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Terminal CH₃ (C25)~ 0.88Triplet3H
Branched CH₃ (at C15)~ 0.85Doublet3H
Methylene Chain (-CH₂-)n~ 1.25Multiplet~38H
CH at C15~ 1.55Multiplet1H
β-CH₂ to Carbonyl (C3)~ 1.63Multiplet2H
α-CH₂ to Carbonyl (C2)~ 2.30Triplet2H
CH₂ adjacent to S-CoA~ 3.00Triplet2H
Ribose and Adenine ProtonsVariousVariousVarious
Pantothenate ProtonsVariousVariousVarious
Predicted ¹³C NMR Chemical Shifts
Assignment Predicted Chemical Shift (ppm)
Terminal CH₃ (C25)~ 14.1
Branched CH₃ (at C15)~ 19.8
Methylene Chain (-CH₂-)n~ 22.7 - 34.4
CH at C15~ 32.0
β-CH₂ to Carbonyl (C3)~ 24.7
α-CH₂ to Carbonyl (C2)~ 34.1
Carbonyl (C1)~ 173.0
Carbons of CoA moietyVarious

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity : Ensure the this compound sample is of high purity and free from contaminating coenzyme A.[5]

  • Solvent Selection : Choose a deuterated solvent in which the sample is soluble. Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices.[6] For biological samples, buffers with D₂O are often used.[7]

  • Concentration :

    • For ¹H NMR, dissolve 2-10 mg of the sample in 0.6-1.0 mL of the deuterated solvent.[8]

    • For ¹³C NMR, a higher concentration of 10-50 mg is recommended.[8]

  • NMR Tube : Use a clean, high-quality 5 mm NMR tube.

  • Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for accurate chemical shift calibration.[5]

NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use appropriate relaxation delays for quantitative analysis.[4]

  • ¹³C NMR :

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon environment.

    • A longer acquisition time will be necessary due to the low natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC) :

    • COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms. This is crucial for assigning the carbons of the fatty acyl chain.[3][9]

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range (2-3 bond) correlations between protons and carbons, which is useful for confirming the overall structure and the position of the methyl branch.[3]

Data Analysis and Structure Elucidation Workflow

The following workflow outlines the logical steps for analyzing the NMR data to confirm the structure of this compound.

A Acquire 1D NMR Spectra (¹H and ¹³C) B Assign Key Resonances - Terminal CH₃ - Branched CH₃ - α and β CH₂ to Carbonyl A->B C Acquire 2D COSY Spectrum B->C D Confirm ¹H-¹H Couplings - Trace the carbon chain backbone C->D E Acquire 2D HSQC Spectrum D->E F Correlate ¹H and ¹³C Signals - Assign carbons of the fatty acyl chain E->F G Acquire 2D HMBC Spectrum F->G H Confirm Long-Range Correlations - Verify methyl branch position - Confirm linkage to CoA G->H I Final Structure Confirmation H->I cluster_0 Structural Feature cluster_1 Expected NMR Signature A Terminal Methyl Group (C25) D ¹H: Triplet ~0.88 ppm ¹³C: ~14.1 ppm A->D Corresponds to B Methyl Branch (at C15) E ¹H: Doublet ~0.85 ppm ¹H: Methine (CH) ~1.55 ppm ¹³C: ~19.8 ppm (CH₃), ~32.0 ppm (CH) B->E Corresponds to C Thioester Linkage F ¹H: Triplet ~3.00 ppm (CH₂ adjacent to S) C->F Corresponds to

References

Application Notes and Protocols for the Use of 15-Methylpentacosanoyl-CoA as an Enzyme Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylpentacosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A derivative. Due to its structural similarity to other very long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs), it is hypothesized to be a substrate for enzymes involved in fatty acid metabolism, particularly those of the peroxisomal β-oxidation pathway. This document provides a detailed overview of the potential enzymatic reactions involving this compound, along with protocols for its use in enzyme assays.

Very long-chain and branched-chain fatty acids are primarily metabolized in peroxisomes, as mitochondria are less efficient at handling these types of fatty acids.[1][2] The initial and rate-limiting step in the degradation of these fatty acids is their activation to coenzyme A thioesters, a reaction catalyzed by very long-chain acyl-CoA synthetases (VLC-ACS). Following activation, the acyl-CoA enters the peroxisomal β-oxidation spiral.

Potential Enzymatic Pathways

Based on the metabolism of structurally similar lipids, this compound is a putative substrate for several key enzymes in fatty acid metabolism. The primary metabolic route is expected to be peroxisomal β-oxidation.

Peroxisomal β-Oxidation

Peroxisomal β-oxidation is a multi-step process that shortens long-chain acyl-CoAs.[1][3][4] For a branched-chain fatty acid like this compound, the pathway involves a series of enzymatic reactions catalyzed by acyl-CoA oxidases/dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and thiolases.[4]

The initial dehydrogenation step is of particular interest as it is often rate-limiting and catalyzed by specific acyl-CoA dehydrogenases (ACADs).[5] Given the structure of this compound, a very long-chain acyl-CoA dehydrogenase (VLCAD) is the most likely enzyme to catalyze its initial oxidation.

Peroxisomal_Beta_Oxidation_Pathway cluster_0 Peroxisome This compound This compound trans-2,3-dehydro-15-Methylpentacosanoyl-CoA trans-2,3-dehydro-15-Methylpentacosanoyl-CoA 3-Hydroxy-15-Methylpentacosanoyl-CoA 3-Hydroxy-15-Methylpentacosanoyl-CoA 3-Keto-15-Methylpentacosanoyl-CoA 3-Keto-15-Methylpentacosanoyl-CoA Pristanoyl-CoA Pristanoyl-CoA Acetyl-CoA Acetyl-CoA

Caption: Hypothetical peroxisomal β-oxidation of this compound.

Quantitative Data

Direct kinetic data for this compound as an enzyme substrate is not currently available in the literature. However, data from structurally similar very long-chain and branched-chain fatty acyl-CoAs can provide an estimate of the expected kinetic parameters for enzymes such as very long-chain acyl-CoA synthetases and acyl-CoA dehydrogenases.

SubstrateEnzymeApparent Km (µM)Apparent Vmax (nmol/min/mg)Organism/Tissue
Palmitic acid (16:0)Long-chain acyl-CoA synthetase~12.8Not specifiedRat Liver Nuclei[6]
Linoleic acid (18:2n-6)Long-chain acyl-CoA synthetase>12.8Not specifiedRat Liver Nuclei[6]
8,11,14-Eicosatrienoic acid (20:3n-6)Long-chain acyl-CoA synthetase>12.8Not specifiedRat Liver Nuclei[6]
Stearoyl-CoAHuman VLCADNot specifiedHigher than native ETFRecombinant Human[7]
2,6-Dimethylheptanoyl-CoAHuman LCADNot specifiedHigher than native ETFRecombinant Human[7]

This table presents data for structurally related substrates to provide a comparative context. Actual values for this compound may vary.

Experimental Protocols

The following protocols are adapted from established methods for assaying enzymes involved in the metabolism of very long-chain fatty acids.

Protocol 1: Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity Assay

This protocol is based on the anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay, a gold standard for measuring ACAD activity.[7]

Objective: To determine if this compound is a substrate for VLCAD and to determine its kinetic parameters.

Materials:

  • Recombinant human VLCAD

  • Recombinant porcine or human electron transfer flavoprotein (ETF)

  • This compound

  • Assay Buffer: 50 mM HEPES, pH 7.6, 100 mM KCl, 1 mM EDTA

  • Anaerobic cuvettes

  • Fluorescence spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • In an anaerobic cuvette, add the assay buffer.

  • Add ETF to a final concentration of 1-5 µM.

  • Make the cuvette anaerobic by repeated cycles of vacuum and argon flushing.

  • Record the baseline fluorescence of ETF (Excitation: 380 nm, Emission: 520 nm).

  • Initiate the reaction by adding a known concentration of recombinant VLCAD.

  • After a stable baseline is achieved, add varying concentrations of this compound to the cuvette.

  • Monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the rate of acyl-CoA dehydrogenation.

  • Calculate the initial velocity (V0) for each substrate concentration.

  • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

VLCAD_Assay_Workflow cluster_0 Experimental Workflow A Prepare anaerobic cuvette with assay buffer and ETF B Record baseline ETF fluorescence C Add VLCAD enzyme D Add this compound (substrate) E Monitor decrease in ETF fluorescence F Calculate initial velocities G Determine kinetic parameters (Km, Vmax)

Caption: Workflow for the VLCAD activity assay.

Protocol 2: Activation by Very Long-Chain Acyl-CoA Synthetase (VLC-ACS)

This protocol is designed to determine if 15-methylpentacosanoic acid can be activated to its CoA ester by a VLC-ACS.

Objective: To measure the formation of this compound from its free fatty acid.

Materials:

  • Microsomal fraction containing VLC-ACS (e.g., from rat liver) or recombinant VLC-ACS

  • 15-Methylpentacosanoic acid

  • [14C]-Coenzyme A or unlabeled Coenzyme A and a method for product detection (e.g., HPLC)

  • ATP

  • MgCl2

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4

  • Reaction quenching solution (e.g., 10% acetic acid in methanol)

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, MgCl2, and Coenzyme A.

  • Add the microsomal preparation or recombinant VLC-ACS.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 15-methylpentacosanoic acid.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Analyze the formation of this compound. If using [14C]-CoA, separate the product by TLC or HPLC and quantify using liquid scintillation counting. For unlabeled CoA, use HPLC with UV detection to quantify the product.

  • Calculate the rate of product formation.

Signaling Pathway and Regulatory Aspects

Very long-chain and branched-chain fatty acyl-CoAs, the products of VLC-ACS and substrates for peroxisomal β-oxidation, are known to be high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[8][9] PPARα is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes encoding for peroxisomal β-oxidation enzymes, including acyl-CoA oxidases.

Therefore, this compound could potentially act as a signaling molecule to regulate its own metabolism by activating PPARα.

PPARa_Signaling_Pathway cluster_0 Cellular Regulation This compound This compound PPARa PPARa RXR RXR PPRE PPRE (in DNA) Gene_Expression Upregulation of Peroxisomal β-Oxidation Genes

Caption: Potential role of this compound in PPARα signaling.

Conclusion

While direct experimental data for this compound is limited, its structural characteristics strongly suggest its involvement in peroxisomal β-oxidation. The provided protocols offer a framework for researchers to investigate its role as a substrate for key enzymes in this pathway. Furthermore, its potential as a signaling molecule through PPARα activation presents an exciting avenue for research in metabolic regulation and drug development. It is recommended that initial experiments focus on confirming its utilization by VLCAD and its ability to activate PPARα, which would provide a solid foundation for more detailed mechanistic studies.

References

Application Notes and Protocols for In Vitro Assays Using 15-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylpentacosanoyl-CoA is a very-long-chain branched-chain fatty acyl-CoA. Molecules of this class are increasingly recognized for their roles in cellular signaling and metabolism. Notably, very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism.[1] Dysregulation of the metabolism of these fatty acids is associated with several metabolic disorders.

These application notes provide detailed protocols for two key in vitro assays to investigate the biological activity of this compound: a PPARα ligand binding assay and a peroxisomal acyl-CoA oxidase activity assay. These assays are essential tools for researchers in drug discovery and metabolic research to characterize the interaction of this compound with its putative receptor and to investigate its metabolic fate.

Application 1: Determination of this compound Binding Affinity to PPARα

This application note describes an in vitro competitive binding assay to determine the affinity of this compound for the ligand-binding domain (LBD) of PPARα. The assay is based on Fluorescence Resonance Energy Transfer (FRET), where a fluorescently labeled known PPARα ligand (tracer) is displaced by the unlabeled test compound, this compound.

Signaling Pathway

PPAR_alpha_Signaling cluster_extracellular Extracellular cluster_nucleus Nucleus 15_MP_CoA This compound PPARa_inactive PPARα 15_MP_CoA->PPARa_inactive binds & activates PPARa_active PPARα RXR_inactive RXR RXR_active RXR PPARa_active->RXR_active heterodimerizes PPRE PPRE Target_Genes Target Genes (e.g., ACOX1) mRNA mRNA Protein Protein (Metabolic Enzymes)

Experimental Protocol: PPARα Competitive Ligand Binding Assay (FRET-based)

Materials:

  • Recombinant human PPARα ligand-binding domain (LBD)

  • Fluorescently labeled PPARα tracer ligand (e.g., a commercial fluorescent probe)

  • This compound (synthesis may be required or commercially sourced)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT)

  • 384-well black microplates

  • Plate reader capable of time-resolved FRET measurements

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare working solutions of PPARα-LBD and the fluorescent tracer in assay buffer at concentrations optimized for the FRET assay (typically in the low nanomolar range).

  • Assay Setup:

    • In a 384-well plate, add the serially diluted this compound or a known PPARα agonist (positive control) or buffer (negative control).

    • Add the PPARα-LBD solution to all wells.

    • Add the fluorescent tracer solution to all wells.

    • The final volume in each well should be consistent (e.g., 20 µL).

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths for the chosen FRET pair.

  • Data Analysis:

    • Calculate the percentage of tracer displacement for each concentration of this compound.

    • Plot the percentage of displacement against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent tracer) by fitting the data to a sigmoidal dose-response curve.

    • The dissociation constant (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the tracer is known.

Data Presentation

Table 1: Illustrative Binding Affinity of this compound for PPARα

CompoundIC50 (nM) (Illustrative)Kd (nM) (Illustrative)
This compound5025
Known PPARα Agonist105

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally determined values.

Application 2: In Vitro Peroxisomal β-Oxidation of this compound

This application note details a method to assess the activity of acyl-CoA oxidase (ACOX), the first and rate-limiting enzyme of peroxisomal β-oxidation, using this compound as a substrate. The assay measures the production of hydrogen peroxide (H2O2), a byproduct of the ACOX reaction.

Metabolic Pathway

Peroxisomal_Beta_Oxidation 15_MP_CoA This compound ACOX1 Acyl-CoA Oxidase 1 (ACOX1) 15_MP_CoA->ACOX1 Enoyl_CoA 2-trans-Enoyl-CoA derivative ACOX1->Enoyl_CoA H2O2 H₂O₂ ACOX1->H2O2 produces MFP Multifunctional Protein (L-PBE/MFP-1) Enoyl_CoA->MFP Hydroxyacyl_CoA 3-Hydroxyacyl-CoA derivative MFP->Hydroxyacyl_CoA Thiolase 3-Ketoacyl-CoA Thiolase Hydroxyacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA releases

Experimental Protocol: Acyl-CoA Oxidase Activity Assay

Materials:

  • Isolated peroxisomes or purified recombinant acyl-CoA oxidase

  • This compound

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or another suitable H2O2 detection reagent)

  • 96-well clear-bottom black microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a working solution of HRP and Amplex Red in assay buffer.

    • Prepare a standard curve of H2O2 in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the serially diluted this compound or buffer (negative control).

    • Add the isolated peroxisomes or purified ACOX enzyme to the wells.

    • Initiate the reaction by adding the HRP/Amplex Red working solution.

    • The final volume in each well should be consistent (e.g., 100 µL).

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the fluorescence kinetically over a period of 30-60 minutes using a plate reader (excitation ~530-560 nm, emission ~590 nm for Amplex Red).

  • Data Analysis:

    • Calculate the rate of H2O2 production from the linear phase of the kinetic read.

    • Use the H2O2 standard curve to convert the fluorescence units to the amount of H2O2 produced.

    • Plot the rate of H2O2 production against the concentration of this compound.

    • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Data Presentation

Table 2: Illustrative Kinetic Parameters of Acyl-CoA Oxidase with this compound

SubstrateKm (µM) (Illustrative)Vmax (nmol/min/mg protein) (Illustrative)
This compound25150
Palmitoyl-CoA (C16:0)10500

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally determined values.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay1 Assay 1: PPARα Binding cluster_assay2 Assay 2: ACOX Activity Reagent_Prep Reagent Preparation (15-MP-CoA, Buffers, Enzymes) Assay1_Setup Assay Setup (384-well) - Serial Dilutions - Add PPARα-LBD & Tracer Reagent_Prep->Assay1_Setup Assay2_Setup Assay Setup (96-well) - Serial Dilutions - Add Peroxisomes/ACOX Reagent_Prep->Assay2_Setup Assay1_Incubate Incubation (1-2h, RT) Assay1_Setup->Assay1_Incubate Assay1_Measure FRET Measurement Assay1_Incubate->Assay1_Measure Assay1_Analyze Data Analysis (IC50, Kd) Assay1_Measure->Assay1_Analyze Assay2_Reaction Initiate Reaction (Add HRP/Amplex Red) Assay2_Setup->Assay2_Reaction Assay2_Measure Kinetic Fluorescence Measurement Assay2_Reaction->Assay2_Measure Assay2_Analyze Data Analysis (Km, Vmax) Assay2_Measure->Assay2_Analyze

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound. The PPARα ligand binding assay is crucial for understanding its potential role in nuclear receptor signaling and gene regulation, while the acyl-CoA oxidase assay provides insights into its metabolic processing within the peroxisome. These assays are valuable for elucidating the biological significance of this very-long-chain branched-chain fatty acyl-CoA in health and disease. Further studies could explore its effects on other enzymes in the β-oxidation pathway and its impact on downstream cellular events.

References

Application Notes and Protocols: Stable Isotope Labeling of 15-Methylpentacosanoyl-CoA for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Very long-chain fatty acids (VLCFAs), particularly those with branched chains, play crucial roles in cellular structure, signaling, and energy metabolism.[1][2][3][4] 15-Methylpentacosanoic acid, a C26 methyl-branched saturated fatty acid, is of growing interest for its potential involvement in various physiological and pathological processes. Stable isotope labeling is a powerful technique for elucidating the metabolic fate of such molecules in complex biological systems.[5][6][7][8] By introducing a stable isotope-labeled version of 15-Methylpentacosanoyl-CoA, researchers can trace its incorporation into downstream metabolites, quantify metabolic fluxes, and gain insights into the enzymatic pathways governing its synthesis and degradation.[5][9][10]

These application notes provide a comprehensive overview and detailed protocols for utilizing stable isotope-labeled this compound in metabolic tracing studies. The information is intended to guide researchers in designing, executing, and interpreting experiments aimed at understanding the metabolic significance of this unique fatty acid.

Metabolic Pathways of Branched-Chain Very Long-Chain Fatty Acids

The metabolism of methyl-branched VLCFAs is a complex process primarily occurring within peroxisomes.[1][11][12][13][14] Unlike straight-chain fatty acids, the presence of a methyl group necessitates specific enzymatic machinery for degradation.

1. Biosynthesis (Elongation): The synthesis of this compound is presumed to occur through the fatty acid elongation pathway, which takes place in the endoplasmic reticulum. This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. Specific elongase enzymes (ELOVLs) exhibit substrate specificity for branched-chain fatty acids.[2][15] For the synthesis of this compound, a shorter methyl-branched fatty acyl-CoA would serve as the initial primer.

2. Catabolism (Peroxisomal β-oxidation): The degradation of this compound is expected to proceed via peroxisomal β-oxidation.[1][11][12][13][14] The location of the methyl group at an odd-numbered carbon (C15) suggests that the molecule can undergo several cycles of β-oxidation, yielding acetyl-CoA units, until the methyl-branched portion is reached. At this point, the pathway may diverge, potentially producing a propionyl-CoA molecule in the final cycle. For methyl branches at the alpha or beta position, an initial alpha-oxidation step may be required before beta-oxidation can proceed.[13][16]

fatty_acid_metabolism cluster_synthesis Biosynthesis (Endoplasmic Reticulum) cluster_catabolism Catabolism (Peroxisome) Primer_BCFA Shorter Methyl-Branched Acyl-CoA Elongase_Complex ELOVL Enzymes Primer_BCFA->Elongase_Complex Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongase_Complex 15_Methylpentacosanoyl_CoA This compound Elongase_Complex->15_Methylpentacosanoyl_CoA 15_Methylpentacosanoyl_CoA_cat This compound Beta_Oxidation β-oxidation Cycles 15_Methylpentacosanoyl_CoA_cat->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA

Caption: Overview of this compound Metabolism.

Experimental Design for Metabolic Tracing

A typical stable isotope tracing experiment involves introducing the labeled substrate into a biological system and monitoring its incorporation into various metabolites over time.

experimental_workflow Start Start: Experimental Design Tracer Synthesize/Obtain ¹³C- or ²H-labeled 15-Methylpentacosanoic Acid Start->Tracer Cell_Culture Cell Culture or Animal Model Start->Cell_Culture Incubation Incubate with Labeled Tracer Tracer->Incubation Cell_Culture->Incubation Sampling Collect Samples (Time Course) Incubation->Sampling Quenching Metabolic Quenching Sampling->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis (Mass Isotopomer Distribution) LCMS->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

Caption: General workflow for a stable isotope tracing experiment.

Protocols

Protocol 1: Synthesis of [U-¹³C]-15-Methylpentacosanoic Acid (Conceptual)

Objective: To synthesize uniformly ¹³C-labeled 15-Methylpentacosanoic acid for use as a metabolic tracer.

Materials:

  • [U-¹³C]-Labeled long-chain alkyl halide (e.g., ¹³C-1-bromotetradecane)

  • [U-¹³C]-Labeled methyl-branched building block (e.g., ¹³C-1-bromo-2-methylpropane)

  • Magnesium turnings

  • Dry diethyl ether or THF

  • Appropriate coupling catalyst (e.g., copper(I) cyanide)

  • Carbon dioxide (from a ¹³C-labeled source if terminal carboxyl labeling is desired, otherwise natural abundance)

  • Hydrochloric acid

  • Standard organic synthesis glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Grignard Reagent Formation: Prepare a Grignard reagent from the [U-¹³C]-labeled long-chain alkyl halide and magnesium in dry ether.

  • Coupling Reaction: React the Grignard reagent with the [U-¹³C]-labeled methyl-branched building block in the presence of a suitable catalyst to form the carbon skeleton of 15-methylpentacosane.

  • Carboxylation: React the resulting Grignard reagent with ¹³CO₂ to introduce the carboxyl group.

  • Acidification and Extraction: Acidify the reaction mixture with HCl and extract the labeled fatty acid with an organic solvent.

  • Purification: Purify the [U-¹³C]-15-Methylpentacosanoic acid using column chromatography or recrystallization.

  • Characterization: Confirm the structure and isotopic enrichment of the final product by NMR and high-resolution mass spectrometry.

Protocol 2: Cell Culture Labeling and Metabolite Extraction

Objective: To label cultured cells with stable isotope-labeled 15-Methylpentacosanoic acid and extract metabolites for LC-MS/MS analysis.

Materials:

  • Cultured cells of interest (e.g., hepatocytes, adipocytes)

  • Cell culture medium appropriate for the cell line

  • [U-¹³C]-15-Methylpentacosanoic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Water, LC-MS grade, ice-cold

  • Acetonitrile (B52724), LC-MS grade, ice-cold

  • Internal standards (e.g., a mix of odd-chain and deuterated fatty acyl-CoAs)

  • Cell scraper

  • Centrifuge

Procedure:

  • Preparation of Labeled Medium: Prepare a stock solution of the labeled fatty acid complexed to BSA. Add this stock to the cell culture medium to the desired final concentration.

  • Cell Seeding: Seed cells in multi-well plates and grow to the desired confluency.

  • Labeling: Replace the standard medium with the labeling medium and incubate for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolic Quenching and Harvesting:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Immediately add ice-cold 80% methanol containing internal standards to quench metabolic activity.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Extraction:

    • Vortex the cell lysate thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

Protocol 3: LC-MS/MS Analysis of this compound

Objective: To quantify the isotopic enrichment of this compound and its downstream metabolites by LC-MS/MS.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

LC Conditions (Example):

  • Column: C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate acyl-CoAs.

  • Flow Rate: Appropriate for the column dimensions.

  • Column Temperature: 40-50°C.

MS/MS Conditions (Example for a Triple Quadrupole):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the transitions for the unlabeled (M+0) and labeled (M+n) forms of this compound and other target metabolites. The specific precursor and product ions will need to be determined empirically. A common neutral loss for acyl-CoAs is 507 Da.[17]

Data Analysis:

  • Peak Integration: Integrate the peak areas for each mass isotopologue of the target metabolites.

  • Isotopic Enrichment Calculation: Calculate the fractional or molar percent enrichment (MPE) for each metabolite at each time point.

  • Mass Isotopomer Distribution Analysis (MIDA): Analyze the distribution of mass isotopomers to determine the contribution of the labeled precursor to the synthesis of downstream metabolites.[5][9][10]

Data Presentation

Quantitative data from stable isotope tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Isotopic Enrichment of this compound and Downstream Metabolites in Cultured Hepatocytes.

Time (hours)Molar Percent Enrichment (MPE) of [¹³C₂₆]-15-Methylpentacosanoyl-CoAFractional Synthesis Rate (FSR) of a Downstream Lipid Species
00.0 ± 0.00.00 ± 0.00
215.2 ± 1.80.05 ± 0.01
642.5 ± 3.10.18 ± 0.02
1268.9 ± 4.50.35 ± 0.04
2485.3 ± 5.20.52 ± 0.05

Data are presented as mean ± standard deviation (n=3). This table is for illustrative purposes only and represents hypothetical data.

Troubleshooting and Considerations

  • Tracer Purity: Ensure the chemical and isotopic purity of the labeled 15-Methylpentacosanoic acid.

  • Cell Viability: High concentrations of free fatty acids can be toxic to cells. It is crucial to complex the fatty acid with BSA and to perform dose-response experiments to determine a non-toxic concentration.

  • Metabolic Quenching: Rapid and effective quenching of metabolism is critical to prevent artifactual changes in metabolite levels.

  • Internal Standards: The use of appropriate internal standards is essential for accurate quantification, correcting for variations in extraction efficiency and instrument response.

  • Data Analysis Software: Specialized software may be required for MIDA and flux analysis.

Conclusion

The use of stable isotope-labeled this compound provides a powerful tool for investigating the metabolism of branched-chain very long-chain fatty acids. The protocols and guidelines presented here offer a framework for researchers to design and execute robust metabolic tracing studies, ultimately contributing to a deeper understanding of the biological roles of this important class of lipids.

References

Application Notes and Protocols for the Handling and Storage of Long-Chain Branched Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids. Branched-chain acyl-CoAs, derived from the catabolism of branched-chain amino acids (leucine, isoleucine, and valine) and the metabolism of branched-chain fatty acids like phytanic acid, are integral to these processes. The accurate analysis of these molecules is crucial for understanding metabolic regulation in various physiological and pathological states. However, their inherent instability and amphipathic nature present significant challenges in their handling, storage, and analysis. These application notes provide detailed protocols and guidelines to ensure the integrity and accurate quantification of long-chain branched acyl-CoAs.

Biochemical Properties and Stability

Long-chain acyl-CoAs are thioester derivatives of coenzyme A, making them susceptible to both enzymatic and chemical degradation. The thioester bond is energy-rich and prone to hydrolysis, particularly at alkaline pH. The stability of acyl-CoAs is influenced by temperature, pH, and the presence of degrading enzymes such as acyl-CoA hydrolases (thioesterases).

Key Considerations for Handling and Storage:

  • Temperature: Enzymatic and chemical degradation are significantly reduced at low temperatures. Immediate processing of fresh samples or rapid freezing in liquid nitrogen followed by storage at -80°C is critical to preserve the integrity of acyl-CoA pools.

  • pH: Acyl-CoAs are more stable in acidic conditions (pH 4-6). Alkaline conditions promote the hydrolysis of the thioester bond. Extraction and storage buffers should be acidic to minimize degradation.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of acyl-CoAs and other cellular components, potentially releasing degrading enzymes.[1][2][3] Aliquoting samples before freezing is highly recommended.

  • Oxidation: The fatty acyl chain can be susceptible to oxidation, especially if unsaturated. Storage under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative damage, although for routine applications, rapid processing and low-temperature storage are generally sufficient.

Data Presentation: Stability and Recovery of Long-Chain Acyl-CoAs

The following tables summarize quantitative data on the stability and recovery of long-chain acyl-CoAs. It is important to note that much of the available data does not differentiate between straight-chain and branched-chain species; however, the general principles are applicable to both.

Table 1: Recommended Storage Conditions for Samples Containing Long-Chain Acyl-CoAs

Sample TypeInitial ProcessingStorage TemperatureMaximum Recommended Storage DurationKey Considerations
Tissues Snap-freeze in liquid nitrogen immediately upon collection.-80°CLong-term (months to years)Minimize time between collection and freezing.
Cultured Cells Rapidly quench metabolism (e.g., with cold methanol) and harvest.-80°C (cell pellets)Long-term (months to years)Ensure complete removal of culture medium.
Purified Acyl-CoA Standards (Solid) Store desiccated.-20°C to -80°CPer manufacturer's recommendation (typically >1 year)Protect from moisture.
Acyl-CoA Stock Solutions (Aqueous) Prepare in acidic buffer (pH 4-6).-80°CShort-term (days to weeks)Aliquot to avoid freeze-thaw cycles. Thioester hydrolysis is a concern.
Acyl-CoA Extracts (Organic Solvent) Store in glass vials.-80°CShort-term (days to weeks)Evaporate solvent under nitrogen and store dry for longer-term stability.

Table 2: Extraction Efficiency of Long-Chain Acyl-CoAs from Biological Matrices

MatrixExtraction MethodReported Recovery Rate (%)Reference
Rat Liver Acetonitrile (B52724)/2-propanol followed by solid-phase extraction (SPE)93-104% (for tissue extraction), 83-90% (for SPE)[4]
Rat Heart, Kidney, Muscle KH2PO4 buffer homogenization, 2-propanol/acetonitrile extraction, and SPE70-80%[5]
Various Tissues Automated solid-phase extraction>69%[6]
Chicken Feces Solid-phase extraction76-96%[7]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Branched Acyl-CoAs from Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[5]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass-Teflon homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol

  • Internal standard (e.g., C17:0-CoA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)

  • Elution and wash solvents for SPE (e.g., methanol (B129727), water, acidic acetonitrile)

  • Nitrogen gas evaporator

  • LC-MS grade solvents for final reconstitution

Procedure:

  • Homogenization:

    • Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly until no visible tissue fragments remain.

    • Add 1 mL of 2-propanol and homogenize again.[5]

    • Add 2 mL of acetonitrile and vortex vigorously for 2 minutes.[5]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with an aqueous buffer.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances. A typical wash sequence might include a high-aqueous, low-organic solvent mix.

    • Elute the acyl-CoAs with an appropriate organic solvent, such as acetonitrile or methanol, which may contain a small amount of acid to ensure the stability of the analytes.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent suitable for your analytical method (e.g., 50:50 methanol:water with 0.1% formic acid).

Protocol 2: Quantification of Long-Chain Branched Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the analysis of acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[8][9]

Instrumentation and Columns:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Column: A C8 or C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.

LC Conditions (Example):

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[8]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[8]

  • Gradient: A gradient from low to high organic phase (Mobile Phase B) is used to elute the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

MS/MS Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer.

  • MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate (B83284) moiety.[10] The precursor ion is the [M+H]+ ion of the specific acyl-CoA, and the product ion is typically the acylium ion or another fragment. Specific transitions need to be optimized for each branched-chain acyl-CoA of interest.

Quantification:

  • A calibration curve is generated using authentic standards of the branched-chain acyl-CoAs of interest.

  • The concentration of the endogenous acyl-CoAs in the sample is determined by comparing their peak areas to the calibration curve, normalized to the peak area of the internal standard.

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate key metabolic pathways involving the formation of long-chain branched acyl-CoAs.

BCAA_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isoleucine Isoleucine alpha_KMV α-Keto-β-methylvalerate Isoleucine->alpha_KMV BCAT Valine Valine alpha_KIV α-Ketoisovalerate Valine->alpha_KIV BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA alpha_KMV->alpha_Methylbutyryl_CoA BCKDH Isobutyryl_CoA Isobutyryl-CoA alpha_KIV->Isobutyryl_CoA BCKDH Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA alpha_Methylbutyryl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA alpha_Methylbutyryl_CoA->Propionyl_CoA Isobutyryl_CoA->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Succinyl_CoA->TCA_Cycle

Caption: Catabolism of Branched-Chain Amino Acids (BCAAs).

Phytanic_Acid_Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (α-oxidation) Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Peroxisomal β-Oxidation Pristanoyl_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Peroxisomal α- and β-oxidation of Phytanic Acid.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the analysis of long-chain branched acyl-CoAs from biological samples.

Experimental_Workflow Sample_Collection Sample Collection (Tissue or Cells) Quenching Rapid Quenching & Homogenization (in acidic buffer with IS) Sample_Collection->Quenching Extraction Solvent Extraction (Acetonitrile/2-Propanol) Quenching->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Concentration Evaporation & Reconstitution Purification->Concentration Analysis LC-MS/MS Analysis Concentration->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

References

Application Notes and Protocols for the Derivatization of 15-Methylpentacosanoyl-CoA for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylpentacosanoyl-CoA is a very-long-chain branched-chain fatty acyl-CoA. The analysis of such molecules by gas chromatography (GC) requires a critical derivatization step to increase their volatility and thermal stability. Direct analysis of fatty acyl-CoAs by GC is not feasible due to their high molecular weight and polarity. Therefore, a two-step process is employed: hydrolysis of the thioester bond to release the free fatty acid, followed by esterification to a more volatile derivative, typically a fatty acid methyl ester (FAME).

This document provides detailed protocols for the derivatization of this compound to its corresponding methyl ester, 15-methylpentacosanoate, for subsequent GC and GC-Mass Spectrometry (GC-MS) analysis.

Principle of Derivatization

The overall workflow involves two main chemical reactions:

  • Hydrolysis: The thioester bond in this compound is cleaved, typically under alkaline conditions, to yield 15-methylpentacosanoic acid and coenzyme A.

  • Esterification: The carboxylic acid group of 15-methylpentacosanoic acid is converted into a methyl ester. This is most commonly achieved through acid-catalyzed esterification using reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.

The resulting FAME is significantly more volatile and less polar, making it suitable for GC analysis.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of this compound

Objective: To hydrolyze this compound to 15-methylpentacosanoic acid.

Materials:

  • Sample containing this compound

  • Methanolic KOH (0.5 M)

  • Hexane (B92381)

  • Saturated NaCl solution

  • 6 M HCl

  • Anhydrous sodium sulfate

  • Glass reaction vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a glass reaction vial containing the sample (e.g., up to 1 mg of this compound), add 1 mL of 0.5 M methanolic KOH.

  • Cap the vial tightly and vortex vigorously for 30 seconds.

  • Incubate the reaction mixture at 60°C for 1 hour to ensure complete hydrolysis.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution to the vial.

  • Acidify the mixture to a pH of approximately 2 by adding 6 M HCl dropwise. Confirm the pH with pH paper.

  • Extract the liberated 15-methylpentacosanoic acid by adding 2 mL of hexane and vortexing for 1 minute.

  • Centrifuge the vial at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the fatty acid to a clean vial.

  • Repeat the extraction (steps 7-9) two more times and combine the hexane extracts.

  • Dry the combined hexane extract over anhydrous sodium sulfate.

  • The resulting solution containing 15-methylpentacosanoic acid is now ready for esterification.

Protocol 2: Acid-Catalyzed Esterification to Fatty Acid Methyl Ester (FAME)

Objective: To convert 15-methylpentacosanoic acid to its methyl ester for GC analysis.

Materials:

  • Hexane extract containing 15-methylpentacosanoic acid (from Protocol 1)

  • 14% Boron trifluoride in methanol (BF3-methanol)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Evaporate the hexane from the dried extract (obtained in Protocol 1) under a gentle stream of nitrogen.

  • To the dried residue, add 2 mL of 14% BF3-methanol solution.

  • Cap the vial tightly and heat at 100°C for 30 minutes in a heating block or water bath.[1]

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane to the vial.

  • Vortex vigorously for 1 minute to extract the FAME into the hexane layer.

  • Allow the phases to separate.

  • Carefully transfer the upper hexane layer containing the 15-methylpentacosanoate to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for GC or GC-MS analysis. The final concentration can be adjusted by evaporating or adding more hexane.

Data Presentation

Table 1: Comparison of Common Derivatization Methods for Very-Long-Chain Fatty Acids

Derivatization MethodReagentReaction TimeTemperatureAdvantagesDisadvantages
Acid-Catalyzed (BF3)14% BF3-Methanol30 minutes100°CHigh efficiency for a wide range of fatty acids.BF3 is toxic and corrosive.
Acid-Catalyzed (HCl)5% Methanolic HCl1-2 hours80-100°CEffective and commonly used.Longer reaction time compared to BF3.
Base-Catalyzed (NaOCH3)Sodium Methoxide10-15 minutes50-60°CRapid reaction.Not suitable for free fatty acids, only for transesterification.

Table 2: Typical GC-MS Parameters for Analysis of 15-Methylpentacosanoate

ParameterValue
GC Column
TypeDB-5ms or equivalent
Length30 m
Internal Diameter0.25 mm
Film Thickness0.25 µm
Temperatures
Injector280°C
Transfer Line290°C
Ion Source230°C
Oven Program
Initial Temperature150°C, hold for 2 min
Ramp Rate 110°C/min to 250°C
Ramp Rate 25°C/min to 320°C, hold for 10 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min
MS Parameters
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Scan Rangem/z 50-600

Visualizations

Experimental Workflow

experimental_workflow cluster_hydrolysis Step 1: Hydrolysis cluster_esterification Step 2: Esterification start This compound Sample hydrolysis Add Methanolic KOH Incubate at 60°C start->hydrolysis acidify Acidify with HCl hydrolysis->acidify extract_ffa Extract with Hexane acidify->extract_ffa ffa 15-Methylpentacosanoic Acid in Hexane extract_ffa->ffa esterification Add BF3-Methanol Heat at 100°C ffa->esterification extract_fame Extract with Hexane esterification->extract_fame fame 15-Methylpentacosanoate (FAME) in Hexane extract_fame->fame gc_analysis GC/GC-MS Analysis fame->gc_analysis

Caption: Experimental workflow for the derivatization of this compound.

Putative Metabolic Pathway of this compound

metabolic_pathway cluster_synthesis Biosynthesis cluster_degradation Degradation (β-oxidation) bcaa Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) bkd Branched-Chain α-Keto Acid Dehydrogenase Complex bcaa->bkd bca_coa Branched-Chain Acyl-CoAs (e.g., Isovaleryl-CoA) bkd->bca_coa elongation Fatty Acid Elongation System bca_coa->elongation target_coa This compound elongation->target_coa beta_oxidation Peroxisomal/Mitochondrial β-Oxidation target_coa->beta_oxidation Degradation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa

Caption: Putative metabolic pathway of this compound.

References

Troubleshooting & Optimization

Preventing degradation of 15-Methylpentacosanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 15-Methylpentacosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: this compound, like other long-chain acyl-CoAs, is susceptible to degradation through two primary pathways:

  • Enzymatic Degradation: Endogenous enzymes such as acyl-CoA thioesterases, which are present in tissue samples, can hydrolyze the thioester bond.

  • Chemical Degradation: The thioester bond is also prone to hydrolysis at neutral or alkaline pH. Additionally, the acyl chain can be susceptible to oxidation.

To mitigate these issues, it is crucial to work quickly at low temperatures and maintain an acidic pH throughout the extraction process.

Q2: What is the recommended method for storing biological samples to ensure the stability of this compound?

A2: Due to their inherent instability, immediate processing of fresh tissue is optimal.[1] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] It is critical to avoid repeated freeze-thaw cycles as they can significantly impact the stability of lipids and acyl-CoAs.[1]

Q3: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?

A3: Low recovery of long-chain acyl-CoAs can stem from several issues. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem.

Troubleshooting Guide: Low Recovery of this compound

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis and Extraction - Ensure thorough homogenization of the tissue. A glass homogenizer is recommended for better disruption.[1] - Optimize the ratio of extraction solvent to tissue weight. A 20-fold excess of solvent is often recommended.[1]
Degradation of Acyl-CoAs - Work quickly and keep samples on ice at all times.[1] - Use fresh, high-purity solvents. - Consider adding an internal standard (e.g., Heptadecanoyl-CoA) early in the process to monitor recovery.[1]
Inefficient Solid-Phase Extraction (SPE) - Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] - Optimize the wash and elution steps. Inadequate washing can leave impurities that interfere with elution, while an inappropriate elution solvent may not effectively recover the analyte.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples

This protocol is adapted from established methods and is suitable for various tissue types.[1]

Materials:

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

  • Solvent Extraction:

    • Add 5 mL of a 2:1 (v/v) solution of acetonitrile and isopropanol to the homogenate.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 2000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with 5 mL of methanol followed by 5 mL of deionized water.

    • Equilibrate the column with 5 mL of the homogenization buffer (100 mM KH2PO4, pH 4.9).

    • Load the supernatant from the solvent extraction step onto the SPE column.

    • Wash the column with 5 mL of the homogenization buffer.

    • Wash with 5 mL of 2% formic acid.

    • Elute the acyl-CoAs with 5 mL of 2% ammonium hydroxide in methanol, followed by 5 mL of 5% ammonium hydroxide in methanol.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

Data Presentation

Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Different Methodologies

Extraction Method Tissue Type Reported Recovery Rate Reference
Solvent Extraction with SPERat Liver83-90%[2]
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%[3]
Optimized Organic Solvent ExtractionLiver, Brain, Muscle, Adipose60-140% (analyte and tissue dependent)[2]

Visualizations

Degradation This compound Degradation Enzymatic Enzymatic Hydrolysis (Thioesterases) Degradation->Enzymatic Chemical Chemical Instability Degradation->Chemical Hydrolysis Hydrolysis (Neutral/Alkaline pH) Chemical->Hydrolysis Oxidation Oxidation Chemical->Oxidation

Caption: Degradation pathways of this compound.

start Start: Frozen Tissue Sample homogenize 1. Homogenization (Acidic Buffer, on ice) start->homogenize extract 2. Solvent Extraction (Acetonitrile/Isopropanol) homogenize->extract centrifuge 3. Centrifugation extract->centrifuge spe 4. Solid-Phase Extraction (SPE) centrifuge->spe concentrate 5. Sample Concentration (Nitrogen Evaporation) spe->concentrate analyze End: Analysis (LC-MS) concentrate->analyze

Caption: Experimental workflow for this compound extraction.

start Low Recovery Observed lysis Incomplete Lysis/Extraction? start->lysis degradation Degradation during processing? lysis->degradation No optimize_lysis Optimize homogenization Increase solvent volume lysis->optimize_lysis Yes spe Inefficient SPE? degradation->spe No stabilize Work faster, on ice Use fresh solvents Add internal standard degradation->stabilize Yes optimize_spe Check column conditioning Optimize wash/elution steps spe->optimize_spe Yes end Re-evaluate Recovery spe->end No optimize_lysis->end stabilize->end optimize_spe->end

Caption: Troubleshooting decision tree for low recovery.

References

Technical Support Center: Mass Spectrometry of 15-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 15-Methylpentacosanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the exact mass of this compound?

The molecular formula for this compound is C₄₇H₈₆N₇O₁₇P₃S. The calculated monoisotopic mass is 1145.5007 g/mol . This information is crucial for setting up your mass spectrometer for accurate detection.

Q2: Which ionization technique is best suited for this compound analysis?

Electrospray ionization (ESI) is the recommended technique for analyzing long-chain acyl-CoAs like this compound. It is a soft ionization method that minimizes in-source fragmentation of the parent molecule.

Q3: Should I use positive or negative ion mode for detection?

Both positive and negative ion modes can be successfully used for the analysis of long-chain acyl-CoAs.

  • Positive Ion Mode (+ESI): Often provides a strong signal for the protonated molecule [M+H]⁺. A characteristic neutral loss of 507.0 Da is a key diagnostic feature in MS/MS, representing the loss of the CoA moiety.

  • Negative Ion Mode (-ESI): Can also provide excellent sensitivity for the deprotonated molecule [M-H]⁻. The choice between positive and negative mode may depend on the sample matrix and the specific instrumentation being used.

Q4: What are the expected fragmentation patterns in MS/MS analysis?

In positive ion mode tandem mass spectrometry (MS/MS), the most characteristic fragmentation of this compound is the neutral loss of the CoA group (C₂₁H₃₆N₇O₁₆P₃S), which has a mass of approximately 507.0 Da. This results in a fragment ion corresponding to the 15-methylpentacosanoyl acylium ion. Other fragments related to the CoA moiety may also be observed.

Troubleshooting Guides

Issue 1: Poor or No Signal Intensity
Possible Cause Troubleshooting Step
Low Ionization Efficiency - Optimize Ionization Source Parameters: Adjust spray voltage, capillary temperature, and gas flows (nebulizer and drying gas) to maximize the signal for a standard of a similar long-chain acyl-CoA. - Select Appropriate Mobile Phase Additive: In positive ion mode, consider using a mobile phase with ammonium (B1175870) hydroxide (B78521) to increase the pH, which can improve ionization efficiency for long-chain acyl-CoAs. In negative ion mode, acetic acid may enhance the signal for many lipid species.
Sample Degradation - Prepare Fresh Samples: Long-chain acyl-CoAs can be unstable. Prepare samples fresh and keep them on ice or at 4°C during the analysis sequence. - Check Sample pH: Ensure the sample is not in a highly acidic or basic solution for extended periods, which can cause hydrolysis.
Poor Solubility - Use an Appropriate Solvent: this compound is a long-chain lipid and may have limited solubility in highly aqueous solutions. Ensure your sample is dissolved in a solvent compatible with your mobile phase, such as a mixture of isopropanol (B130326), methanol (B129727), or acetonitrile (B52724) and water.
Matrix Effects - Improve Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering compounds from your sample matrix before LC-MS analysis. - Modify Chromatographic Separation: Adjust the LC gradient to separate this compound from co-eluting matrix components that may be causing ion suppression.
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Column Equilibration - Ensure Adequate Equilibration: Before each injection, ensure the column is fully equilibrated with the initial mobile phase conditions. Long-chain lipids may require longer equilibration times.
Mobile Phase Issues - Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to evaporation of volatile components. Prepare fresh mobile phases daily. - Check for Precipitation: Ensure that all mobile phase components are fully dissolved and that no precipitation has occurred, especially when using buffers.
Issue 3: Unexpected Peaks or High Background Noise
Possible Cause Troubleshooting Step
Sample Contamination - Use High-Purity Solvents and Reagents: Ensure all solvents, reagents, and water are of the highest purity to avoid introducing contaminants. - Clean Sample Vials and Tubing: Use clean sample vials and ensure that the LC system is free from contaminants from previous analyses.
In-Source Fragmentation - Optimize Source Conditions: Harsh source conditions (e.g., high capillary temperature or voltage) can cause the molecule to fragment before entering the mass analyzer. Systematically reduce these parameters to minimize fragmentation while maintaining adequate signal.

Quantitative Data Summary

The choice of mobile phase additive can significantly impact the ionization efficiency of lipids in negative ion mode ESI-MS. The following table summarizes the relative signal enhancement observed for various lipid classes when using acetic acid compared to other common additives. While this data is not specific to this compound, it provides a valuable guide for method development.

Lipid ClassSignal Enhancement with Acetic Acid vs. Ammonium AcetateSignal Enhancement with Acetic Acid vs. Ammonium Hydroxide
Fatty Acids2 to 19-fold increase2 to 1000-fold increase
Phosphatidylglycerols2 to 19-fold increase2 to 1000-fold increase
Phosphatidylinositols2 to 19-fold increase2 to 1000-fold increase
CeramidesDecrease2 to 1000-fold increase
PhosphatidylcholinesDecrease2 to 1000-fold increase

Data is generalized from studies on various lipid classes and is intended as a directional guide.

Experimental Protocols

Sample Preparation and Extraction

This protocol provides a general method for the extraction of long-chain acyl-CoAs from biological samples.

  • Homogenization: Homogenize the tissue or cell sample in a cold phosphate (B84403) buffer (e.g., 100 mM KH₂PO₄, pH 4.9).

  • Solvent Extraction: Add a mixture of isopropanol and acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins and other cellular debris.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol and then with the initial mobile phase.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove polar impurities.

    • Elute the this compound with a higher percentage of organic solvent (e.g., acetonitrile or methanol).

  • Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% acetic acid (for negative mode) or a buffer such as ammonium hydroxide at a high pH (for positive mode).

    • Mobile Phase B: Acetonitrile/Isopropanol mixture (e.g., 90:10 v/v) with the same additive as Mobile Phase A.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the long-chain acyl-CoA, and then return to the initial conditions for re-equilibration.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Scan Mode: Full scan for initial detection, followed by targeted MS/MS (product ion scan or multiple reaction monitoring - MRM) for quantification and confirmation.

    • Collision Energy: Optimize the collision energy to achieve the characteristic fragmentation of the CoA moiety.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Homogenization Homogenization Solvent_Extraction Solvent_Extraction Homogenization->Solvent_Extraction Add Isopropanol/ Acetonitrile Centrifugation Centrifugation Solvent_Extraction->Centrifugation Pellet Debris SPE SPE Centrifugation->SPE Load Supernatant LC_Separation LC_Separation SPE->LC_Separation Elute Analyte MS_Detection MS_Detection LC_Separation->MS_Detection Ionize and Detect Data_Analysis Data_Analysis MS_Detection->Data_Analysis Process Spectra Results Results Data_Analysis->Results

Caption: A generalized workflow for the analysis of this compound.

troubleshooting_logic Start Poor Signal Intensity Check_Ionization Optimize Ion Source Parameters? Start->Check_Ionization Check_Sample Sample Integrity (Freshness, pH)? Check_Ionization->Check_Sample No Signal_Improved Signal Improved Check_Ionization->Signal_Improved Yes Check_Solubility Improve Sample Solubility? Check_Sample->Check_Solubility No Check_Sample->Signal_Improved Yes Check_Matrix Address Matrix Effects (SPE)? Check_Solubility->Check_Matrix No Check_Solubility->Signal_Improved Yes Check_Matrix->Signal_Improved Yes

Caption: A decision tree for troubleshooting poor signal intensity.

Technical Support Center: Optimizing HPLC Separation of Branched-Chain Fatty Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of branched-chain fatty acyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating branched-chain fatty acyl-CoA isomers from their straight-chain counterparts?

A1: The main challenges stem from the structural similarities between branched-chain and straight-chain isomers of the same carbon number (e.g., isobutyryl-CoA and n-butyryl-CoA). These molecules are constitutional isomers, meaning they have the same molecular weight and elemental composition, making them indistinguishable by mass spectrometry alone. Their similar physicochemical properties also lead to close elution times in standard reversed-phase HPLC, often resulting in co-elution or poor resolution.[1][2] Achieving separation requires highly efficient columns and optimized mobile phase conditions.

Q2: Which HPLC technique is most effective for separating short-chain branched-chain fatty acyl-CoA isomers?

A2: Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has proven to be a highly effective technique.[1][2] The smaller particle size of UPLC columns provides higher resolution and efficiency compared to traditional HPLC, which is crucial for separating closely eluting isomers. When combined with the sensitivity and specificity of MS/MS detection, this method allows for reliable quantification of individual isomers even at low concentrations.[1]

Q3: Why is mobile phase pH important for the separation of acyl-CoA molecules?

A3: The pH of the mobile phase is a critical parameter that influences the ionization state of the analytes.[3] Acyl-CoA molecules contain phosphate (B84403) groups that can be ionized. By controlling the pH, you can influence the overall charge of the molecule and its interaction with the stationary phase, thereby affecting retention time and peak shape. For ionizable compounds, it is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure a consistent ionization state and avoid peak splitting.[3]

Q4: Can derivatization be used to improve the separation of these isomers?

A4: While derivatization is a common strategy in HPLC to enhance detection or alter chromatographic behavior, it is less frequently used for the separation of short-chain acyl-CoA isomers themselves. The focus is typically on optimizing the chromatographic conditions for the intact molecules. However, for the analysis of the fatty acid portion alone, derivatization is a common practice.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC separation of branched-chain fatty acyl-CoA isomers.

Problem: Poor resolution or co-elution of isomers (e.g., isobutyryl-CoA and n-butyryl-CoA).

Possible Cause Suggested Solution
Insufficient column efficiency.- Use a high-efficiency column, such as a UPLC column with sub-2 µm particles. - Ensure the column is not old or degraded.
Suboptimal mobile phase composition.- Optimize the gradient profile by making it shallower to increase the separation window between the isomers. - Adjust the mobile phase pH. Small changes can alter the selectivity.[3]
Inappropriate organic modifier.- If using acetonitrile, try methanol, or vice versa. Different organic solvents can offer different selectivities.

Problem: Peak tailing for short-chain acyl-CoAs.

Possible Cause Suggested Solution
Secondary interactions with the stationary phase.- Acidify the mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase.[5] - Use an end-capped column to minimize silanol interactions.[6]
Column overload.- Reduce the injection volume or the concentration of the sample.[7]
Mismatch between sample solvent and mobile phase.- Dissolve the sample in the initial mobile phase if possible. A sample solvent that is too strong can cause peak distortion.[3]

Problem: Inconsistent retention times.

Possible Cause Suggested Solution
Inadequate column equilibration.- Increase the column equilibration time between injections to ensure the column is fully re-equilibrated to the initial mobile phase conditions.[8]
Mobile phase preparation variability.- Prepare fresh mobile phase for each run and ensure accurate and consistent composition, especially for the buffer components.[8]
Temperature fluctuations.- Use a column oven to maintain a stable temperature throughout the analysis.[8]

Quantitative Data

The following table summarizes typical UPLC-MS/MS data for the separation of short-chain acyl-CoA isomers. Note that retention times can vary between different systems and columns.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
n-Butyryl-CoA838.2331.110.5
Isobutyryl-CoA838.2331.110.2
n-Valeryl-CoA852.2345.112.1
Isovaleryl-CoA852.2345.111.8
2-Methylbutyryl-CoA852.2345.111.6

Data adapted from methodologies described for the separation of short-chain acyl-CoA isomers.[1][2]

Experimental Protocols

UPLC-MS/MS Method for the Separation of Short-Chain Branched-Chain Fatty Acyl-CoA Isomers

This protocol is based on established methods for the separation of isomeric short-chain acyl-CoAs.[1][2]

1. Sample Preparation (from plant tissue as an example)

  • Flash-freeze plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Extract the acyl-CoAs using an appropriate extraction buffer.

  • Centrifuge to pellet cell debris.

  • Collect the supernatant containing the acyl-CoAs for analysis.

2. UPLC System and Column

  • System: An ultra-performance liquid chromatography system.

  • Column: A high-strength silica (B1680970) (HSS) T3 C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

3. Mobile Phase and Gradient

  • Mobile Phase A: 10 mM ammonium (B1175870) bicarbonate in water, pH 8.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2-50% B (linear gradient)

    • 15-17 min: 50-95% B (linear gradient)

    • 17-19 min: 95% B (isocratic)

    • 19-20 min: 95-2% B (linear gradient)

    • 20-25 min: 2% B (isocratic for re-equilibration)

4. Mass Spectrometry Conditions

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Capillary Voltage: 3.0 kV.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Start Start: Biological Sample Homogenization Homogenization Start->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Sample onto UPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis End End Data_Analysis->End End: Results

Caption: Experimental workflow for the analysis of branched-chain fatty acyl-CoA isomers.

Troubleshooting_Logic cluster_resolution Resolution Issues cluster_shape Peak Shape Issues cluster_retention Retention Time Issues Start Problem Detected Check_Peaks Evaluate Peak Shape and Resolution Start->Check_Peaks Poor_Resolution Poor Resolution/ Co-elution Check_Peaks->Poor_Resolution Poor Resolution Peak_Tailing Peak Tailing Check_Peaks->Peak_Tailing Peak Tailing RT_Drift Retention Time Drift Check_Peaks->RT_Drift Inconsistent RT Optimize_Gradient Optimize Gradient (shallower) Poor_Resolution->Optimize_Gradient Check_Column Check Column Efficiency Poor_Resolution->Check_Column Change_Solvent Change Organic Modifier Poor_Resolution->Change_Solvent Solution Problem Resolved Optimize_Gradient->Solution Check_Column->Solution Change_Solvent->Solution Adjust_pH Adjust Mobile Phase pH Peak_Tailing->Adjust_pH Check_Overload Check for Column Overload Peak_Tailing->Check_Overload Check_Solvent_Mismatch Check Sample Solvent Peak_Tailing->Check_Solvent_Mismatch Adjust_pH->Solution Check_Overload->Solution Check_Solvent_Mismatch->Solution Equilibration Increase Equilibration Time RT_Drift->Equilibration Mobile_Phase_Prep Ensure Consistent Mobile Phase Prep RT_Drift->Mobile_Phase_Prep Temperature Use Column Oven RT_Drift->Temperature Equilibration->Solution Mobile_Phase_Prep->Solution Temperature->Solution

Caption: Troubleshooting logic for HPLC separation of branched-chain fatty acyl-CoA isomers.

References

Troubleshooting low yields in 15-Methylpentacosanoyl-CoA chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 15-Methylpentacosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of this very-long-chain branched fatty acyl-CoA.

Troubleshooting Guide: Low Yields and Other Issues

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and recommended solutions in a straightforward question-and-answer format.

Stage 1: Synthesis of 15-Methylpentacosanoic Acid

The synthesis of the fatty acid backbone is a critical first step. Low yields at this stage are common and can often be traced to a few key areas, particularly when using methods like Grignard reactions for chain elongation.

Question 1: My Grignard reaction to form the C26 backbone is failing to initiate or giving very low yields. What are the likely causes and solutions?

Answer:

Failure of a Grignard reaction is a frequent issue, often related to the stringent reaction conditions required.

  • Potential Cause 1: Inactive Magnesium Surface. The magnesium turnings may have an oxide layer that prevents the reaction from starting.

    • Solution: Activate the magnesium surface prior to the reaction. This can be done by gentle heating with a heat gun under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] For particularly difficult reactions, freshly prepared Rieke magnesium, a highly reactive form, can be used.[1]

  • Potential Cause 2: Presence of Moisture or Protic Impurities. Grignard reagents are extremely sensitive to water, alcohols, and any other protic sources, which will quench the reaction.

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying immediately before use.[1] All solvents and reagents must be anhydrous. Use freshly distilled solvents from an appropriate drying agent.[1] The entire reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen.[1]

  • Potential Cause 3: Unreactive Organic Halide. The reactivity of the organic halide used for the Grignard reagent formation is crucial.

    • Solution: The reactivity order for halides is I > Br > Cl.[1] If you are using an alkyl chloride, consider converting it to the corresponding bromide or iodide to increase reactivity. Using a more polar solvent like tetrahydrofuran (B95107) (THF) can also enhance the reaction rate compared to diethyl ether.[1]

Question 2: I'm observing a significant amount of a shorter-chain byproduct, suggesting a side reaction is occurring. What is this and how can I minimize it?

Answer:

A common side reaction in Grignard syntheses is Wurtz coupling, where the Grignard reagent couples with the starting alkyl halide.

  • Potential Cause: Wurtz Coupling Side Reaction. This is more likely to occur at higher concentrations of the alkyl halide and at elevated temperatures.

    • Solution: To minimize this, add the alkyl halide slowly to the magnesium suspension to maintain a low concentration in the reaction mixture.[1] Using a syringe pump for controlled, slow addition is highly recommended.[1] Running the reaction at a lower temperature can also help reduce the rate of this side reaction.[1]

Stage 2: Conversion of 15-Methylpentacosanoic Acid to this compound

The conversion of the free fatty acid to its coenzyme A thioester is the final and often challenging step. Low yields can be due to incomplete reaction, side reactions, or degradation of the product.

Question 3: The thioesterification reaction of 15-methylpentacosanoic acid with Coenzyme A is resulting in a low yield of the final product. What are the key factors to consider?

Answer:

The formation of the acyl-CoA from a very-long-chain fatty acid can be inefficient. The choice of activating agent and reaction conditions are critical.

  • Potential Cause 1: Inefficient Activation of the Carboxylic Acid. The hydroxyl group of the carboxylic acid is a poor leaving group and must be activated for the nucleophilic attack by the thiol group of Coenzyme A.

    • Solution: A common method for activating carboxylic acids is to convert them to a more reactive species.

      • Acid Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the highly reactive acyl chloride.[2][3] This can then react with Coenzyme A. However, this method can be harsh and may not be suitable for sensitive molecules.

      • Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can be used to activate the carboxylic acid for reaction with Coenzyme A.[3][4]

  • Potential Cause 2: Poor Solubility of the Long-Chain Fatty Acid. 15-Methylpentacosanoic acid has very low solubility in aqueous buffers, which can hinder the reaction with the water-soluble Coenzyme A.

    • Solution: The reaction may need to be performed in a mixed solvent system or with the aid of detergents to improve the solubility of the fatty acid.[5] Alternatively, converting the fatty acid to an activated ester that is soluble in an organic solvent, and then reacting this with Coenzyme A in a suitable buffer/solvent mixture can be effective.[4]

  • Potential Cause 3: Hydrolysis of the Acyl-CoA Product. The thioester bond in the final product is susceptible to hydrolysis, especially under non-optimal pH conditions.

    • Solution: Maintain the pH of the reaction and subsequent purification steps within a stable range, typically between 6.5 and 7.5, to minimize hydrolysis.[6]

Frequently Asked Questions (FAQs)

Q1: How can I confirm the formation of my Grignard reagent before proceeding with the reaction? A1: Visual cues such as the disappearance of the metallic magnesium and the formation of a cloudy or gray solution are good indicators.[1] For a more quantitative measure, the concentration of the Grignard reagent can be determined by titration against a known concentration of iodine or a non-enolizable ketone like benzophenone.[1]

Q2: My reaction mixture turns dark brown or black during the Grignard reaction. Is this a problem? A2: While a gray or cloudy appearance is normal, a dark brown or black color can indicate decomposition of the Grignard reagent due to overheating or the presence of oxygen.[1] While the reaction may still yield some product, it is a sign that the reaction conditions should be optimized, for example, by lowering the temperature and ensuring a strictly inert atmosphere.[1]

Q3: What is the best way to purify the final this compound product? A3: Purification of long-chain acyl-CoAs is typically achieved using chromatographic methods. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for this purpose.[7] A C18 column with a gradient of an organic solvent like acetonitrile (B52724) in a buffered aqueous phase is commonly used.[7] Solid-phase extraction (SPE) can also be employed as a preliminary purification step.[7]

Quantitative Data Summary

ParameterCondition ACondition BExpected Yield (%)Reference
Grignard Formation Diethyl EtherTetrahydrofuran (THF)Higher with THF[1]
Wurtz Coupling Rapid Alkyl Halide AdditionSlow Alkyl Halide AdditionLower with slow addition[1]
Thioesterification Direct (Carboxylic Acid + CoA)Acyl Chloride IntermediateHigher with intermediate[2][3]

Experimental Protocols

Protocol 1: Synthesis of 15-Methylpentacosanoic Acid via Grignard Coupling (Illustrative)

This protocol is a general illustration and would need to be adapted for the specific starting materials.

  • Preparation: Flame-dry all glassware and assemble under a positive pressure of argon. Anhydrous diethyl ether or THF should be used as the solvent.

  • Grignard Reagent Formation: Place magnesium turnings in a flask and activate with a crystal of iodine. Slowly add the appropriate alkyl bromide (e.g., 1-bromotetradecane) in anhydrous ether to the magnesium suspension. The reaction should initiate, as evidenced by a cloudy solution and gentle reflux.

  • Coupling Reaction: In a separate flask, prepare a solution of the other coupling partner (e.g., an ester of a long-chain omega-halo fatty acid). Cool the Grignard reagent solution in an ice bath and slowly add the solution of the second reactant.

  • Workup: After the reaction is complete, quench the reaction by slowly adding it to a cold solution of dilute acid (e.g., 1 M HCl).

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by chromatography.

Protocol 2: Conversion to this compound via Acyl Chloride
  • Acyl Chloride Formation: Dissolve the purified 15-methylpentacosanoic acid in an anhydrous, inert solvent. Add thionyl chloride dropwise at room temperature. Gently heat the reaction mixture to drive the reaction to completion. Remove the excess thionyl chloride and solvent under vacuum.

  • Thioesterification: Prepare a solution of Coenzyme A in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0). Cool the CoA solution in an ice bath. Slowly add a solution of the freshly prepared acyl chloride in an appropriate organic solvent (e.g., THF) to the CoA solution with vigorous stirring.

  • Purification: Once the reaction is complete, the product can be purified by RP-HPLC as described in the FAQ section.

Visual Troubleshooting Guide

Troubleshooting_Low_Yield_15_Methylpentacosanoyl_CoA Troubleshooting Low Yields in this compound Synthesis cluster_stage1 Stage 1: 15-Methylpentacosanoic Acid Synthesis cluster_stage2 Stage 2: Conversion to Acyl-CoA start_s1 Low Yield of Fatty Acid q1 Is the Grignard reaction initiating? start_s1->q1 q1_yes Yes q1->q1_yes Yes q1_no No q1->q1_no No q2 Are there significant side products? q1_yes->q2 sol_q1_no Activate Mg surface. Ensure anhydrous conditions. Use more reactive halide (I > Br > Cl). q1_no->sol_q1_no q2_yes Yes q2->q2_yes Yes q2_no No q2->q2_no No sol_q2_yes Minimize Wurtz coupling: - Slow addition of alkyl halide. - Lower reaction temperature. q2_yes->sol_q2_yes end Successful Synthesis q2_no->end sol_q2_yes->end start_s2 Low Yield of Acyl-CoA q3 Is the carboxylic acid activated? start_s2->q3 q3_yes Yes q3->q3_yes Yes q3_no No q3->q3_no No q4 Is the fatty acid soluble? q3_yes->q4 sol_q3_no Use activating agent: - Thionyl chloride (for acyl chloride). - EDAC/DCC (carbodiimide coupling). q3_no->sol_q3_no q4_yes Yes q4->q4_yes Yes q4_no No q4->q4_no No q5 Is the product stable? q4_yes->q5 sol_q4_no Use mixed solvent system or detergents. Convert to a soluble activated ester. q4_no->sol_q4_no q5_yes Yes q5->q5_yes Yes q5_no No q5->q5_no No q5_yes->end sol_q5_no Maintain pH between 6.5 and 7.5 to prevent hydrolysis. q5_no->sol_q5_no

References

Technical Support Center: Quantification of 15-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize interference during the quantification of 15-Methylpentacosanoyl-CoA and other very-long-chain acyl-CoAs (VLC-ACoAs).

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in quantifying this compound?

A1: The primary challenges in quantifying this compound and other VLC-ACoAs are their low endogenous abundance, their propensity for degradation, and their analysis within complex biological matrices.[1][2] Key analytical hurdles include matrix effects, which can suppress or enhance the ion signal, and isobaric interference from other lipids with near-identical masses.[3][4][5][6]

Q2: My signal for this compound is very low or undetectable. What are the potential causes?

A2: Low signal can stem from several factors:

  • Inefficient Extraction: VLC-ACoAs are challenging to extract efficiently. The extraction method may need optimization to ensure adequate recovery from the tissue or cell matrix.[7][8]

  • Sample Degradation: Acyl-CoA thioesters are unstable. It is crucial to keep samples cold and use acidic conditions during extraction to prevent degradation.[9]

  • Ion Suppression: Co-eluting compounds from the biological matrix, such as phospholipids, can interfere with the ionization of the target analyte in the mass spectrometer source.[10][11]

  • Suboptimal LC-MS/MS Conditions: The mobile phase composition, gradient, and mass spectrometry parameters may not be optimized for this specific VLC-ACoA.[12]

Q3: My quantification results show high variability between replicates. How can I improve precision?

A3: High variability is often linked to inconsistent sample handling and matrix effects.[13]

  • Standardize Sample Preparation: Ensure every step of the extraction and cleanup process is performed consistently across all samples.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability during sample preparation and for matrix effects.[6][10][14] A SIL-IS for a VLC-ACoA, if commercially available or biosynthesized, will co-elute and experience similar ionization effects as the analyte, providing reliable normalization.[9][15][16]

  • Optimize Chromatography: Improving chromatographic separation can resolve the analyte from interfering matrix components, leading to more consistent ionization and quantification.[10]

Q4: How can I identify and mitigate isobaric interference?

A4: Isobaric interference occurs when other molecules have the same nominal mass as your target analyte.[5]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF mass spectrometers can distinguish between molecules with very small mass differences based on their exact elemental composition.[3][4][14][17]

  • Tandem Mass Spectrometry (MS/MS): By monitoring specific fragment ions of this compound, you can differentiate it from other isobaric compounds that fragment differently.[2][18][19] Acyl-CoAs typically show a characteristic neutral loss of the CoA backbone (507 Da).[1][9]

  • Chromatographic Separation: Optimizing the liquid chromatography method can separate isobaric species before they enter the mass spectrometer.[20]

Q5: Is derivatization required for the analysis of this compound?

A5: Derivatization is generally not necessary for LC-MS/MS analysis. The Coenzyme A moiety is polar and readily ionizable, typically by electrospray ionization (ESI). However, if you are using Gas Chromatography (GC), derivatization to a more volatile form, such as a fatty acid methyl ester (FAME), is essential.[21][22] For most acyl-CoA analysis, direct measurement by LC-MS/MS is the preferred method.[7][18]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Suboptimal Chromatography: Analyte interaction with the column; inappropriate mobile phase pH.Adjust mobile phase pH (slightly acidic conditions often work well for short chains, while alkaline is preferred for long chains).[12] Use a column specifically designed for lipid analysis.
Sample Overload: Injecting too much sample onto the column.Dilute the sample or inject a smaller volume.[10][23]
Inaccurate Quantification Matrix Effects: Ion suppression or enhancement from co-eluting matrix components.[6][11]Implement a more rigorous sample cleanup (e.g., Solid Phase Extraction). Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte.[10][14][15]
No Suitable Internal Standard: Lack of a proper IS to correct for sample loss and matrix effects.If a specific SIL-IS is unavailable, use a close structural analog (e.g., another VLC-ACoA with a different chain length). Alternatively, use the standard addition method.[10]
Sample Carryover Adsorption of Analyte: VLC-ACoAs can be "sticky" and adsorb to surfaces in the autosampler or LC system.Optimize the autosampler wash procedure with a strong organic solvent. Use a sufficiently long column re-equilibration time.
Low Recovery During Extraction Inefficient Lysis/Homogenization: Incomplete disruption of cells or tissue.Ensure thorough homogenization, potentially using mechanical bead beating.[7]
Poor Analyte Partitioning: The analyte is not efficiently extracted into the desired solvent phase.Optimize the extraction solvent system. A common method involves precipitation with acid followed by extraction with an organic solvent like acetonitrile (B52724) or isopropanol.[7][8][24]

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissues

This protocol is a composite method based on established procedures for long-chain acyl-CoA extraction.[7][8]

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue powder in a 2 mL tube.

  • Add 400 µL of ice-cold extraction buffer (e.g., 100 mM KH2PO4, pH 4.9). Homogenize thoroughly with a polypropylene (B1209903) pestle or bead beater. Keep on ice.

  • Add the internal standard (e.g., a stable isotope-labeled version of the analyte or a C17:0-CoA standard) to the homogenate.

  • Protein Precipitation & Extraction: Add 1 mL of acetonitrile and 50 µL of glacial acetic acid. Vortex vigorously for 5 minutes.

  • Centrifuge at 21,000 x g for 5 minutes at 4°C.

  • Purification (SPE): Transfer the supernatant to a new tube. The extract can be further purified using a Solid Phase Extraction (SPE) column (anion-exchange) to remove interfering lipids.[7]

  • Dry the final extract under a stream of nitrogen gas.

  • Reconstitute the sample in 100 µL of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 10 mM ammonium (B1175870) acetate) for analysis.[1]

Protocol 2: LC-MS/MS Parameters for VLC-ACoA Analysis

These are typical starting parameters that should be optimized for your specific instrument and analyte.[1][18][19]

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.0x100mm, 3.5μm)[24]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-5 min: Ramp to 95% B

    • 5-15 min: Hold at 95% B

    • 15-16 min: Return to 20% B

    • 16-20 min: Re-equilibrate at 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole or High-Resolution Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • SRM Transition (Example for a VLC-ACoA): Monitor the transition from the precursor ion [M+H]+ to a specific product ion. A common product ion for all acyl-CoAs is m/z 428.037, corresponding to the adenosine (B11128) diphosphate (B83284) fragment.[1] Another approach is monitoring the neutral loss of 507 Da.[9]

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis & Processing Sample 1. Tissue/Cell Sample Collection Homogenize 2. Homogenization & IS Spiking Sample->Homogenize Extract 3. Acyl-CoA Extraction (e.g., Acetonitrile Precipitation) Homogenize->Extract Purify 4. Solid Phase Extraction (SPE) (Optional Cleanup) Extract->Purify Concentrate 5. Drying & Reconstitution Purify->Concentrate LCMS 6. LC-MS/MS Analysis Concentrate->LCMS Data 7. Data Acquisition (SRM or HRMS) LCMS->Data Process 8. Data Processing (Peak Integration & Quantification) Data->Process Result Final Concentration Report Process->Result

Caption: General workflow for VLC-ACoA sample preparation and analysis.

troubleshooting_tree Troubleshooting Logic for Poor Quantification Problem Inaccurate or Irreproducible Results Cause1 High Variability? Problem->Cause1 Cause2 Low Signal / Recovery? Problem->Cause2 Cause1->Cause2 No Sol1a Use Stable Isotope-Labeled Internal Standard (SIL-IS) Cause1->Sol1a Yes Sol1b Standardize Sample Handling Procedures Cause1->Sol1b Yes Sol2a Optimize Sample Extraction & Cleanup (SPE) Cause2->Sol2a Yes Sol2b Check for Matrix Effects (Post-Column Infusion) Cause2->Sol2b Yes Sol2c Optimize LC-MS Method (Gradient, Source Parameters) Cause2->Sol2c Yes

Caption: Decision tree for troubleshooting common quantification issues.

References

Stability issues of 15-Methylpentacosanoyl-CoA in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15-Methylpentacosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this very-long-chain branched-chain acyl-CoA. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during long-term storage?

A1: The primary cause of degradation for this compound, like other acyl-CoA esters, is the hydrolysis of the high-energy thioester bond. This reaction cleaves the molecule into coenzyme A (CoA-SH) and 15-methylpentacosanoic acid. The thioester bond is susceptible to hydrolysis, particularly in aqueous solutions and at non-neutral pH.

Q2: What are the recommended storage conditions for solid this compound?

A2: For optimal long-term stability, solid this compound should be stored at -20°C or colder, preferably at -80°C. The vial should be tightly sealed to protect it from moisture. Under these conditions, the solid compound is expected to be stable for at least one year.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is highly recommended to prepare fresh solutions of this compound for each experiment due to its instability in aqueous buffers. If a stock solution must be prepared, dissolve the solid in a minimal amount of an organic solvent such as a mixture of water and dimethylsulfoxide (DMSO).[1] Prepare small aliquots in glass vials and store them at -80°C.[1] Avoid repeated freeze-thaw cycles. Before use, thaw an aliquot quickly and keep it on ice.

Q4: Can I store this compound in aqueous buffers?

A4: Long-term storage in aqueous buffers is not recommended due to the high susceptibility of the thioester bond to hydrolysis. If you need to prepare a solution in an aqueous buffer for your experiment, it should be used immediately. The stability will be influenced by the pH of the buffer, with neutral to slightly acidic pH (around 6.0-7.0) being preferable to basic conditions.

Q5: How does the methyl branch in this compound affect its stability?

A5: The presence of a methyl branch on the acyl chain can influence the molecule's physical properties and enzymatic interactions. While specific data on the chemical stability of this compound is limited, studies on other branched-chain esters suggest that the methyl group can introduce steric hindrance, which may slightly decrease the rate of non-enzymatic hydrolysis compared to its straight-chain counterpart.[2][3][4] However, this effect is generally minor, and proper storage remains critical.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.
  • Potential Cause 1: Degradation of this compound stock solution.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution: Always prioritize using a freshly prepared solution of this compound for your assays.

      • Verify solution integrity: If you must use a stored stock solution, verify its integrity before the experiment. You can do this by running a control experiment with a freshly prepared solution or by analytical methods like HPLC-MS to check for the presence of degradation products.

      • Minimize time in aqueous buffer: Reduce the time the acyl-CoA is in the aqueous assay buffer before starting the reaction. Prepare your reaction master mix without the enzyme, add the this compound, and then initiate the reaction by adding the enzyme.

  • Potential Cause 2: Presence of interfering substances in the sample preparation.

    • Troubleshooting Steps:

      • Check for interfering substances: Certain substances can interfere with enzymatic assays. For example, high concentrations of EDTA (>0.5 mM), SDS (>0.2%), and other detergents can affect enzyme activity.[5]

      • Sample cleanup: If your sample contains interfering substances, consider a sample cleanup step.

Issue 2: High background signal in control experiments (without enzyme).
  • Potential Cause: Non-enzymatic hydrolysis of this compound.

    • Troubleshooting Steps:

      • Optimize assay buffer pH: Ensure your assay buffer pH is optimal for both enzyme activity and substrate stability. Avoid basic pH conditions if possible.

      • Run a time-course control: Incubate this compound in the assay buffer without the enzyme for the duration of your experiment and measure the formation of CoA-SH or 15-methylpentacosanoic acid to quantify the rate of non-enzymatic hydrolysis. This will establish the background rate of degradation under your assay conditions.

Issue 3: Variability between aliquots of the same stock solution.
  • Potential Cause 1: Improper aliquoting and storage.

    • Troubleshooting Steps:

      • Ensure homogeneity: Before aliquoting, ensure the stock solution is completely dissolved and homogeneous.

      • Use appropriate vials: Store aliquots in high-quality glass vials with tight-fitting caps (B75204) to prevent solvent evaporation and moisture entry.

      • Flash-freeze aliquots: Rapidly freeze the aliquots in liquid nitrogen before transferring them to -80°C storage.

  • Potential Cause 2: Repeated freeze-thaw cycles.

    • Troubleshooting Steps:

      • Prepare single-use aliquots: Prepare aliquots with a volume sufficient for a single experiment to avoid the need for thawing and refreezing.

      • Discard unused portions: If you must thaw a larger aliquot, do not refreeze the unused portion.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

FormTemperatureRecommended DurationPackaging
Solid-80°C> 1 yearTightly sealed vial
Solid-20°CUp to 1 yearTightly sealed vial
Solution in Organic Solvent (e.g., DMSO/Water)-80°CUp to 6 months (in single-use aliquots)Glass vials, tightly sealed

Table 2: Qualitative Stability of Acyl-CoA Esters in Aqueous Buffers

Buffer pHTemperatureStabilityRecommendation
6.0 - 7.04°CHoursUse immediately
7.0 - 8.025°C (Room Temp)Minutes to HoursPrepare fresh and use immediately
> 8.04°C / 25°CLowAvoid if possible

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method to assess the stability of this compound under specific storage conditions using HPLC-MS.

1. Materials:

  • This compound

  • Storage solvents (e.g., water, DMSO, ethanol)

  • Buffers at various pH values (e.g., phosphate (B84403) buffer at pH 6.0, 7.4, and 8.5)

  • HPLC-grade water, acetonitrile, and formic acid

  • LC-MS system

2. Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent.

  • Prepare Stability Samples: Dilute the stock solution into the different storage solvents and buffers to be tested. Prepare multiple aliquots for each condition.

  • Initial Analysis (Time Zero): Immediately analyze one aliquot from each condition using HPLC-MS to determine the initial concentration and purity of this compound.

  • Storage: Store the remaining aliquots under the desired temperature conditions (e.g., -80°C, -20°C, 4°C, 25°C).

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition and analyze it by HPLC-MS.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Identify and quantify the peak areas of major degradation products (e.g., 15-methylpentacosanoic acid, CoA-SH).

    • Calculate the percentage of remaining this compound at each time point relative to the time-zero measurement.

Mandatory Visualization

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Instability cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_analysis Root Cause Analysis cluster_solution Corrective Actions Inconsistent_Results Inconsistent Enzymatic Assay Results Check_Storage Review Storage Conditions (Temp, Duration, Solvent) Inconsistent_Results->Check_Storage Check_Handling Review Handling Procedures (Fresh Solution?, Freeze-Thaw?) Inconsistent_Results->Check_Handling Degradation_Suspected Substrate Degradation Suspected Check_Storage->Degradation_Suspected Check_Handling->Degradation_Suspected Assay_Interference Assay Interference Check_Handling->Assay_Interference Prepare_Fresh Action: Prepare Fresh Stock Solution Degradation_Suspected->Prepare_Fresh Optimize_Storage Action: Optimize Storage (Aliquot, -80°C, Inert Gas) Degradation_Suspected->Optimize_Storage Validate_Integrity Action: Validate Integrity (LC-MS) Degradation_Suspected->Validate_Integrity Modify_Assay Action: Modify Assay Protocol (Buffer pH, Controls) Assay_Interference->Modify_Assay

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathway Primary Degradation Pathway of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_products Degradation Products AcylCoA This compound Hydrolysis Hydrolysis of Thioester Bond AcylCoA->Hydrolysis Water H2O (Water) Water->Hydrolysis FattyAcid 15-Methylpentacosanoic Acid Hydrolysis->FattyAcid CoA Coenzyme A (CoA-SH) Hydrolysis->CoA

Caption: Hydrolysis, the main degradation pathway.

References

Challenges in purifying 15-Methylpentacosanoyl-CoA from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 15-Methylpentacosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this very-long-chain branched fatty acyl-CoA from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from its physicochemical properties. As a very-long-chain fatty acyl-CoA, it has low aqueous solubility and a tendency to aggregate.[1][2] Its long hydrocarbon chain makes it hydrophobic, while the Coenzyme A moiety is highly polar and charged. This amphipathic nature can lead to difficulties in standard chromatographic and extraction procedures. Furthermore, its methyl branch can influence its chromatographic behavior and crystalline structure, making separations from closely related impurities, such as positional isomers or straight-chain fatty acyl-CoAs, complex.[3][4]

Q2: What are the expected impurities in a crude mixture of this compound?

A2: Impurities can originate from the synthetic route or from degradation. Common impurities may include:

  • Homologues: Shorter and longer-chain fatty acyl-CoAs.

  • Isomers: Positional isomers of the methyl group or double-bond isomers if unsaturated precursors were used.

  • Unreacted Starting Materials: 15-methylpentacosanoic acid and Coenzyme A.

  • Side Products: Byproducts from the activation of the fatty acid to its CoA ester.

  • Degradation Products: Free fatty acids and oxidized species, as long-chain acyl-CoAs can be unstable.[5]

Q3: What are the recommended storage conditions for this compound?

A3: Due to potential instability, especially in aqueous solutions, it is recommended to store this compound as a dry solid at -20°C or lower. For stock solutions, dissolve in an organic solvent like a mixture of water and dimethylsulfoxide (DMSO) and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is often advisable to prepare fresh aqueous solutions for experiments whenever possible.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with UV detection (at 260 nm for the adenine (B156593) base of CoA) is a common method. For more detailed analysis and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.[6] GC-MS can also be used for the analysis of the fatty acid component after hydrolysis and derivatization.[7]

Troubleshooting Guides

Low Recovery During Purification

Q: I am experiencing low recovery of this compound after solid-phase extraction (SPE). What could be the cause?

A: Low recovery can be due to several factors:

  • Inappropriate SPE Sorbent: The choice of sorbent is critical. For a molecule with both polar and nonpolar characteristics, a mixed-mode sorbent can be effective.[1][8] Reversed-phase (e.g., C18) or anion-exchange sorbents can also be used, but the loading and elution conditions must be carefully optimized.[9]

  • Poor Solubility: The compound may be precipitating during the loading step. Ensure the sample is fully dissolved in the loading buffer. The addition of a small amount of organic solvent may be necessary.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the compound from the sorbent. For reversed-phase SPE, a highly nonpolar solvent like acetonitrile (B52724) or isopropanol (B130326) is typically required. For anion-exchange, elution is usually achieved by increasing the salt concentration or changing the pH.

  • Adsorption to Labware: Very-long-chain lipids can adsorb to plastic and glass surfaces. Using low-adsorption tubes and minimizing sample transfer steps can help.

Poor Chromatographic Separation

Q: My HPLC analysis shows poor separation between this compound and other impurities. How can I improve this?

A: To improve HPLC separation:

  • Optimize the Mobile Phase: For reversed-phase HPLC, adjusting the gradient of the organic solvent (e.g., acetonitrile or methanol) and the aqueous buffer (often containing a phosphate (B84403) salt) is crucial.[6] The addition of an ion-pairing agent can sometimes improve peak shape for the charged CoA moiety.

  • Select the Right Column: While a C18 column is a good starting point, other stationary phases may provide better selectivity for branched-chain isomers.[3][4] Experimenting with different column lengths, particle sizes, and manufacturers can be beneficial.

  • Adjust Temperature and Flow Rate: Lowering the flow rate can increase resolution, while adjusting the column temperature can alter the selectivity of the separation.

  • Consider a Different Chromatographic Mode: If reversed-phase is not providing adequate separation, consider other techniques like hydrophilic interaction liquid chromatography (HILIC), although this is less common for very-long-chain fatty acyl-CoAs.

Data Presentation

The following table summarizes representative data for the purification of very-long-chain fatty acyl-CoAs using different techniques. The actual values for this compound may vary depending on the specific conditions and the nature of the crude mixture.

Purification MethodTypical RecoveryTypical PurityKey AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) 70-85%[6]60-80%High capacity, good for initial cleanupLower resolution compared to HPLC
Reversed-Phase HPLC 50-70%>95%High resolution, good for final polishingLower capacity, requires optimization
Crystallization Variable>98% (if successful)Can yield very high purity materialCan be difficult to induce for branched-chain lipids, potential for low recovery

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound

This protocol is a general guideline for the initial cleanup of this compound from a complex mixture.

  • Sorbent Selection: Choose a mixed-mode or reversed-phase C18 SPE cartridge.

  • Cartridge Conditioning:

    • Wash the cartridge with 3-5 mL of an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Equilibrate the cartridge with 3-5 mL of the loading buffer (e.g., 100 mM KH2PO4, pH 4.9).[6]

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of loading buffer. A small percentage of organic solvent can be added to aid solubility.

    • Load the sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3-5 mL of the loading buffer to remove highly polar impurities.

    • Wash with a slightly more organic mobile phase (e.g., 20% acetonitrile in loading buffer) to remove less polar impurities.

  • Elution:

    • Elute the this compound with a high percentage of organic solvent (e.g., 2-propanol or acetonitrile).[6] Collect the eluate.

  • Solvent Evaporation: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator.

Protocol 2: Reversed-Phase HPLC Purification

This protocol is for the high-resolution purification of the SPE eluate.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 75 mM KH2PO4, pH 4.9.[6]

    • Solvent B: Acetonitrile with 600 mM glacial acetic acid.[6]

  • Gradient Elution:

    • Start with a mobile phase composition that retains the compound on the column (e.g., 60% B).

    • Run a linear gradient to a higher concentration of Solvent B (e.g., to 95% B) over 30-40 minutes.

    • Hold at high organic content to elute any remaining highly nonpolar compounds.

    • Return to initial conditions and re-equilibrate the column.

  • Detection: Monitor the eluent at 260 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Post-Purification: Pool the collected fractions and evaporate the solvent.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_sample Crude this compound in Complex Mixture spe Solid-Phase Extraction (SPE) (Initial Cleanup) crude_sample->spe Dissolve & Load hplc Reversed-Phase HPLC (High-Resolution Purification) spe->hplc Elute & Concentrate purity_check Purity Assessment (LC-MS/MS) hplc->purity_check Collect Fractions final_product Pure this compound purity_check->final_product Confirm Purity >95%

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_workflow cluster_recovery Low Recovery cluster_purity Low Purity start Problem Encountered check_solubility Check Sample Solubility start->check_solubility Low Yield optimize_hplc Optimize HPLC Gradient start->optimize_hplc Poor Separation optimize_spe Optimize SPE Conditions (Sorbent, Solvents) check_solubility->optimize_spe Soluble check_adsorption Check for Adsorption to Labware optimize_spe->check_adsorption Still Low change_column Try Different HPLC Column optimize_hplc->change_column No Improvement check_impurities Identify Impurities (LC-MS/MS) change_column->check_impurities Still Poor

Caption: Troubleshooting decision tree for common purification issues.

spe_principle cluster_input cluster_output spe_cartridge SPE Cartridge (C18) Step 1: Loading Step 2: Washing Step 3: Elution waste1 Waste (Polar Impurities) spe_cartridge:f2->waste1 Aqueous Wash waste2 Waste (Less Polar Impurities) spe_cartridge:f2->waste2 Low % Organic Wash product Purified Product spe_cartridge:f3->product High % Organic Elution target_molecule This compound target_molecule->spe_cartridge:f1 polar_impurities Polar Impurities polar_impurities->spe_cartridge:f1 nonpolar_impurities Less Polar Impurities nonpolar_impurities->spe_cartridge:f1

References

Technical Support Center: Enhancing Enzymatic Activity with 15-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15-Methylpentacosanoyl-CoA as an enzymatic substrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which enzyme classes are likely to utilize this compound as a substrate?

A1: Enzymes involved in fatty acid metabolism are the primary candidates for utilizing this compound. These include:

  • Acyl-CoA Synthetases (ACS): These enzymes activate fatty acids by converting them into their corresponding acyl-CoA esters. Long-chain acyl-CoA synthetases are responsible for activating fatty acids for subsequent metabolic pathways.

  • Acyl-CoA Dehydrogenases (ACADs): These enzymes are crucial for the β-oxidation of fatty acyl-CoAs. Very-long-chain acyl-CoA dehydrogenase (VLCAD) is a likely candidate for metabolizing a long, branched-chain substrate like this compound.

  • Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze acyl-CoAs to release the free fatty acid and Coenzyme A, playing a regulatory role in lipid metabolism.

  • Cytochrome P450 (CYP450) Enzymes: Certain CYP450 enzymes are involved in the metabolism of fatty acids and other lipids.[1]

Q2: What are the primary challenges when using a long, branched-chain fatty acyl-CoA like this compound in enzymatic assays?

A2: The primary challenges stem from the substrate's physical properties and potential for enzyme specificity issues:

  • Low Aqueous Solubility: Long-chain fatty acyl-CoAs have limited solubility in aqueous buffers and can form micelles, which can affect substrate availability and reaction kinetics.[2][3]

  • Substrate Specificity: The branched nature of this compound may influence its recognition and binding by the enzyme's active site, potentially leading to lower activity compared to straight-chain fatty acyl-CoAs.

  • Substrate Stability: Thioester bonds can be labile, and the stability of this compound in solution should be considered, especially during long incubation times.

Q3: How can I improve the solubility of this compound in my assay buffer?

A3: To improve solubility and prevent micelle formation, consider the following:

  • Use of Detergents: Non-ionic detergents like Triton X-100 can be used to solubilize long-chain fatty acyl-CoAs. It is crucial to use a concentration that is effective for solubilization but does not inhibit enzyme activity. A suggested starting point is a buffer with a pH of 7.4 containing 0.5% – 5.0% Triton X-100.

  • Bovine Serum Albumin (BSA): Fatty acid-free BSA can be included in the assay buffer to bind the acyl-CoA and facilitate its presentation to the enzyme.

  • Sonication: Gentle sonication can help to disperse the substrate in the buffer, but care should be taken to avoid denaturation of the enzyme.

Q4: What are the key parameters to optimize for an enzymatic assay with this compound?

A4: As with any enzymatic assay, several factors should be optimized to ensure reliable and reproducible results. These include:

  • Enzyme Concentration: The rate of the reaction should be proportional to the enzyme concentration.

  • Substrate Concentration: Vary the concentration of this compound to determine the Michaelis-Menten kinetics (Km and Vmax).

  • pH: The optimal pH for the enzyme should be determined, as pH can affect the ionization state of both the enzyme and the substrate.

  • Temperature: Determine the optimal temperature for the enzyme's activity, being mindful of potential enzyme denaturation at higher temperatures.

  • Cofactor Concentration: Ensure that any necessary cofactors (e.g., ATP for synthetases, FAD for dehydrogenases) are present in saturating concentrations.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Low or No Enzymatic Activity 1. Poor Substrate Solubility: this compound may not be fully dissolved in the assay buffer. 2. Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be ideal for the enzyme. 3. Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. 4. Incorrect Substrate for the Enzyme: The enzyme may have low specificity for branched-chain fatty acyl-CoAs.1. Improve Solubility: Add a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Triton X-100) or fatty acid-free BSA to the assay buffer. Prepare a fresh, concentrated stock of the substrate in an appropriate organic solvent and dilute it into the assay buffer with vigorous vortexing. 2. Optimize Conditions: Systematically vary the pH and temperature to find the optimal conditions for your enzyme. Test different buffer systems. 3. Check Enzyme Activity: Use a known, highly active substrate for your enzyme to confirm its viability. 4. Literature Review: Consult the literature for known substrate specificities of your enzyme or similar enzymes.
High Background Signal 1. Substrate Instability: Spontaneous hydrolysis of the thioester bond in this compound. 2. Contaminants in Substrate or Enzyme Preparation: Impurities may interfere with the detection method. 3. Non-enzymatic Reaction: The assay components may be reacting non-enzymatically.1. Run a No-Enzyme Control: Always include a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. 2. Purify Components: If possible, re-purify the enzyme and/or the substrate. Ensure the purity of all assay reagents. 3. Check Reagent Compatibility: Investigate potential interactions between buffer components, cofactors, and the detection reagents.
Inconsistent or Irreproducible Results 1. Incomplete Substrate Solubilization: Variability in how the substrate is dispersed in the buffer between experiments. 2. Pipetting Errors: Inaccurate pipetting of viscous enzyme or substrate solutions. 3. Fluctuations in Temperature or Incubation Time: Inconsistent experimental conditions.1. Standardize Solubilization Protocol: Develop a consistent method for preparing the substrate solution, including vortexing time and temperature. 2. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated, especially for small volumes. For viscous solutions, consider using reverse pipetting. 3. Maintain Consistency: Use a temperature-controlled water bath or incubator and a precise timer for all incubations.

Experimental Protocols

General Protocol for Acyl-CoA Synthetase Activity Assay

This protocol is a general guideline and should be optimized for the specific enzyme and substrate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100.

    • Substrate Stock: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).

    • Cofactor Solution: 100 mM ATP, 10 mM Coenzyme A.

    • Enzyme Solution: Prepare a stock solution of the purified acyl-CoA synthetase in a suitable storage buffer.

  • Assay Procedure:

    • Prepare a reaction mixture containing the assay buffer, ATP, and Coenzyme A.

    • Add the this compound substrate to the reaction mixture to the desired final concentration. Vortex briefly to mix.

    • Pre-incubate the reaction mixture at the optimal temperature for 5 minutes.

    • Initiate the reaction by adding the enzyme solution.

    • Incubate at the optimal temperature for a defined period (e.g., 10-30 minutes).

    • Stop the reaction (e.g., by adding a quenching solution like 10% SDS or by heat inactivation).

    • Detect the product formation using a suitable method (e.g., HPLC, mass spectrometry, or a coupled spectrophotometric assay).

General Protocol for Acyl-CoA Dehydrogenase Activity Assay (ETF Reduction Assay)

This assay measures the reduction of Electron Transfer Flavoprotein (ETF) coupled to the dehydrogenation of the acyl-CoA substrate.

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES, pH 7.6, 0.1 mM EDTA.

    • Substrate Stock: Prepare a 1 mM stock solution of this compound in 10% Triton X-100.

    • ETF Solution: Purified ETF at a concentration of approximately 10 µM.

    • Enzyme Solution: Purified acyl-CoA dehydrogenase.

  • Assay Procedure:

    • The assay is typically performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen.

    • In a quartz cuvette, combine the assay buffer and ETF.

    • Add the this compound substrate.

    • Initiate the reaction by adding the acyl-CoA dehydrogenase.

    • Monitor the decrease in ETF fluorescence (Excitation ~380 nm, Emission ~495 nm) over time. The rate of fluorescence decrease is proportional to the enzyme activity.

Data Presentation

Table 1: Factors Affecting Enzymatic Activity with this compound

ParameterTypical RangeEffect on Activity
Temperature 25 - 45 °CActivity generally increases with temperature up to an optimum, then decreases due to denaturation.
pH 6.5 - 8.5Enzyme activity is maximal at an optimal pH and decreases at higher or lower values.
Substrate Concentration 1 - 100 µMReaction rate increases with substrate concentration until the enzyme is saturated.
Enzyme Concentration 0.1 - 5 µg/mLThe reaction rate is directly proportional to the enzyme concentration, assuming the substrate is not limiting.
Detergent (Triton X-100) 0.01 - 0.1%Can enhance activity by improving substrate solubility, but higher concentrations may inhibit the enzyme.
BSA (fatty acid-free) 0.01 - 0.1 mg/mLCan improve substrate availability and enhance activity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation Substrate_Sol Substrate Solubilization Reagent_Prep->Substrate_Sol Enzyme_Dil Enzyme Dilution Substrate_Sol->Enzyme_Dil Reaction_Setup Reaction Setup Enzyme_Dil->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Detection Reaction_Stop->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: A generalized experimental workflow for enzymatic assays.

Troubleshooting_Logic Start Low/No Activity Check_Solubility Is Substrate Soluble? Start->Check_Solubility Improve_Solubility Add Detergent/BSA Check_Solubility->Improve_Solubility No Check_Conditions Are Assay Conditions Optimal? Check_Solubility->Check_Conditions Yes Improve_Solubility->Check_Conditions Success Activity Restored Improve_Solubility->Success Optimize_Conditions Optimize pH, Temp Check_Conditions->Optimize_Conditions No Check_Enzyme Is Enzyme Active? Check_Conditions->Check_Enzyme Yes Optimize_Conditions->Check_Enzyme Optimize_Conditions->Success Positive_Control Run Positive Control Check_Enzyme->Positive_Control No Check_Enzyme->Success Yes Consider_Specificity Consider Substrate Specificity Positive_Control->Consider_Specificity Fatty_Acid_Activation_Pathway FA 15-Methylpentacosanoic Acid ACS Acyl-CoA Synthetase FA->ACS CoA Coenzyme A CoA->ACS ATP ATP ATP->ACS Acyl_CoA This compound ACS->Acyl_CoA AMP AMP + PPi ACS->AMP Metabolism Further Metabolism (e.g., β-oxidation) Acyl_CoA->Metabolism

References

Technical Support Center: Method Refinement for Detecting Trace Amounts of 15-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to refine their methodologies for the detection of trace amounts of 15-Methylpentacosanoyl-CoA. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during analysis.

Troubleshooting Guide

Detecting trace amounts of long-chain acyl-CoAs like this compound can be challenging due to their low abundance and physicochemical properties. This guide addresses common issues, their potential causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal Inefficient Extraction: Incomplete cell lysis or inefficient partitioning of the analyte from the biological matrix.Optimize cell lysis using sonication or homogenization in an ice-cold buffer. Employ a robust extraction method such as a mixed-mode solid-phase extraction (SPE) to effectively capture and concentrate acyl-CoAs[1].
Analyte Degradation: this compound is susceptible to hydrolysis, especially at alkaline pH.Maintain samples at low temperatures (4°C) throughout the extraction process. Use acidic conditions (e.g., 0.6% formic acid in water) during sample preparation to improve stability[2]. Avoid repeated freeze-thaw cycles.
Poor Ionization in Mass Spectrometer: The molecule may not be efficiently ionized under the chosen source conditions.Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature. Consider derivatization, such as phosphate (B84403) methylation, to improve ionization efficiency and chromatographic peak shape[1].
Poor Peak Shape / Tailing Secondary Interactions: The phosphate group of the CoA moiety can interact with the stationary phase or metal surfaces in the LC system.Use a high-quality C18 column and consider adding an ion-pairing agent to the mobile phase to improve peak shape. A phosphate methylation derivatization strategy can also mitigate this issue[1].
Column Overload: Injecting too concentrated a sample.Dilute the sample or reduce the injection volume.
High Background Noise Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the analyte signal.Improve sample cleanup using SPE. Optimize the chromatographic gradient to separate this compound from interfering compounds. Utilize multiple reaction monitoring (MRM) for higher specificity[3].
Contamination: Contaminants from solvents, reagents, or labware.Use high-purity solvents and reagents (LC-MS grade). Thoroughly clean all labware.
Inconsistent Quantification Lack of a Suitable Internal Standard: Variability in extraction efficiency and matrix effects can lead to poor reproducibility.Use a stable isotope-labeled internal standard (if available) or an odd-chain acyl-CoA that is not naturally present in the sample to normalize for variations[1][4].
Non-Linearity of Standard Curve: Matrix effects can impact the linearity of the calibration curve.Prepare calibration standards in a matrix that closely matches the biological samples to compensate for matrix effects. Use a weighted linear regression for the calibration curve to improve accuracy at lower concentrations[3].

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting trace amounts of this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of long-chain acyl-CoAs like this compound.[3][5][6] This method offers high specificity through techniques like multiple reaction monitoring (MRM), which minimizes interference from the sample matrix.[3]

Q2: How can I prevent the degradation of this compound during sample preparation?

A2: Acyl-CoAs are prone to hydrolysis. To minimize degradation, it is crucial to work quickly and at low temperatures.[3] Immediately after sample collection, quench metabolic activity and precipitate proteins using an ice-cold solution, such as 2.5% (w/v) 5-sulfosalicylic acid (SSA).[3] Maintaining an acidic pH throughout the extraction process also enhances stability.

Q3: I am observing significant analyte loss during solid-phase extraction (SPE). What can I do?

A3: Loss of analyte during SPE can occur due to improper cartridge selection or elution conditions. For long-chain acyl-CoAs, a mixed-mode SPE cartridge can provide optimal retention and elution.[1] Ensure that the elution solvent is strong enough to desorb the analyte from the sorbent. Alternatively, consider a protein precipitation method followed by direct injection to bypass the SPE step, although this may result in a dirtier sample.[3]

Q4: What are the characteristic mass spectral fragments for this compound that I should monitor in MRM?

Q5: My calibration curve is not linear at low concentrations. How can I improve it?

A5: Non-linearity at low concentrations can be due to matrix effects or issues with the regression model. Prepare your calibration standards in a surrogate matrix that mimics your biological sample as closely as possible.[3] Instead of a simple linear regression, use a weighted linear regression (e.g., 1/x or 1/x²) to give more weight to the lower concentration points and improve accuracy.[3]

Experimental Protocols

Sample Preparation: Extraction of this compound from Cultured Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Add 1 mL of ice-cold 10% trichloroacetic acid (TCA) to the cell plate and scrape the cells. Transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • pH Adjustment: Neutralize the supernatant by adding an appropriate amount of a weak base, such as ammonium (B1175870) acetate (B1210297).

  • Cleanup (SPE):

    • Condition a mixed-mode SPE cartridge with methanol (B129727) followed by equilibration with an acidic buffer (e.g., 0.1% formic acid in water).

    • Load the neutralized supernatant onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove impurities.

    • Elute the this compound with an appropriate elution solvent (e.g., methanol containing 2% ammonium hydroxide).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound and the internal standard.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvest Cell Harvesting quenching Quenching & Lysis cell_harvest->quenching precipitation Protein Precipitation quenching->precipitation centrifugation Centrifugation precipitation->centrifugation cleanup Solid-Phase Extraction (SPE) centrifugation->cleanup reconstitution Drying & Reconstitution cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for the detection of this compound.

Troubleshooting_Logic cluster_extraction Extraction Issues cluster_ms Mass Spec Issues start Low or No Signal inefficient_extraction Inefficient Extraction? start->inefficient_extraction degradation Analyte Degradation? start->degradation poor_ionization Poor Ionization? start->poor_ionization optimize_lysis Optimize Lysis/SPE inefficient_extraction->optimize_lysis Yes improve_stability Use Low Temp/Acidic pH degradation->improve_stability Yes optimize_source Optimize Source/Derivatize poor_ionization->optimize_source Yes

Caption: Troubleshooting logic for low signal in acyl-CoA analysis.

References

Validation & Comparative

A Comparative Analysis of 15-Methylpentacosanoyl-CoA and Pentacosanoyl-CoA: Exploring the Impact of Methyl Branching on a Very-Long-Chain Acyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

Very-long-chain fatty acids (VLCFAs) and their activated coenzyme A (CoA) esters are crucial molecules in a variety of biological processes, ranging from the formation of cellular membranes to energy metabolism and cell signaling. The introduction of a methyl group to the carbon chain of these molecules can significantly alter their physical and biological properties. This guide provides a comparative analysis of the biological activities of 15-Methylpentacosanoyl-CoA and its straight-chain counterpart, pentacosanoyl-CoA, focusing on their synthesis, metabolism, and impact on cellular functions.

At a Glance: Key Differences in Biological Activity

Biological ParameterThis compoundPentacosanoyl-CoA
Membrane Fluidity Expected to increase membrane fluidity by disrupting lipid packing.Contributes to a more ordered and less fluid membrane structure.
Metabolism Primarily metabolized via α-oxidation and a specialized β-oxidation pathway for branched-chain fatty acids in peroxisomes.Metabolized via the classical peroxisomal β-oxidation pathway for straight-chain fatty acids.
Enzyme Interactions May exhibit altered substrate specificity and kinetics with enzymes involved in fatty acid metabolism.Serves as a standard substrate for enzymes metabolizing very-long-chain fatty acids.
Gene Regulation Potential to act as a signaling molecule to regulate gene expression, possibly with distinct targets compared to its straight-chain analog.Known to influence gene expression by binding to transcription factors or their regulatory partners.

Impact on Cell Membrane Fluidity

The structure of fatty acyl-CoAs incorporated into membrane phospholipids (B1166683) significantly influences the physical properties of the cell membrane, such as fluidity and permeability.

This compound: The presence of a methyl group on the acyl chain of this compound introduces a steric hindrance that disrupts the orderly packing of phospholipid tails within the cell membrane. This disruption leads to an increase in the space between phospholipid molecules, thereby enhancing membrane fluidity.[1][2][3] Increased fluidity can, in turn, affect the function of membrane-bound proteins and cellular transport processes.

Pentacosanoyl-CoA: In contrast, the straight-chain structure of pentacosanoyl-CoA allows for tight packing of the phospholipid acyl chains. This results in a more ordered and less fluid membrane, contributing to membrane stability and rigidity.

The following diagram illustrates the differential impact of these two molecules on membrane structure.

cluster_0 Membrane with Pentacosanoyl-CoA cluster_1 Membrane with this compound P-Head1 Head P-Tail1 P-Head1->P-Tail1 P-Head2 Head P-Tail2 P-Head2->P-Tail2 P-Head3 Head P-Tail3 P-Head3->P-Tail3 P-Head4 Head P-Tail4 P-Head4->P-Tail4 M-Head1 Head M-Tail1 M-Head1->M-Tail1 M-Branch1 M-Head2 Head M-Tail2 M-Head2->M-Tail2 M-Branch2 M-Head3 Head M-Tail3 M-Head3->M-Tail3 M-Branch3 M-Head4 Head M-Tail4 M-Head4->M-Tail4 M-Branch4

Caption: Effect of Acyl-CoA Structure on Membrane Fluidity.

Metabolic Pathways: Synthesis and Degradation

The synthesis and degradation of this compound and pentacosanoyl-CoA follow distinct metabolic pathways.

Synthesis

Both molecules are synthesized from their corresponding fatty acids, 15-methylpentacosanoic acid and pentacosanoic acid, through the action of acyl-CoA synthetases (ACS). These enzymes catalyze the ATP-dependent esterification of the fatty acid with coenzyme A.

Experimental Protocol: Acyl-CoA Synthetase Activity Assay

A common method to measure the activity of long-chain acyl-CoA synthetases involves a radiometric assay.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate or purified enzyme, ATP, coenzyme A, magnesium ions (Mg2+), and a radiolabeled fatty acid (e.g., [1-14C]pentacosanoic acid or [1-14C]15-methylpentacosanoic acid) bound to bovine serum albumin (BSA).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination and Extraction: Stop the reaction and extract the lipids using a solvent system that separates the unreacted fatty acid from the newly synthesized acyl-CoA.

  • Quantification: Quantify the amount of radiolabeled acyl-CoA formed using scintillation counting.

  • Kinetic Analysis: Determine the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), by measuring the reaction rate at varying substrate concentrations.

The following diagram outlines the general workflow for an acyl-CoA synthetase activity assay.

Start Start: Prepare Reaction Mixture Incubate Incubate at 37°C Start->Incubate Enzyme, ATP, CoA, [14C]Fatty Acid Stop Stop Reaction & Extract Lipids Incubate->Stop Quantify Quantify Radiolabeled Acyl-CoA Stop->Quantify Analyze Analyze Kinetic Data (Km, Vmax) Quantify->Analyze

Caption: Acyl-CoA Synthetase Activity Assay Workflow.

Degradation

The catabolism of very-long-chain acyl-CoAs primarily occurs in peroxisomes.

Pentacosanoyl-CoA: As a straight-chain fatty acyl-CoA, pentacosanoyl-CoA is degraded through the classical peroxisomal β-oxidation pathway.[4] This pathway involves a series of four enzymatic reactions that shorten the acyl chain by two carbons in each cycle, producing acetyl-CoA.

This compound: The methyl group at the 15th position prevents the direct entry of this compound into the standard β-oxidation pathway. Instead, it is likely metabolized through a combination of α-oxidation and a specialized β-oxidation pathway for branched-chain fatty acids.[4] α-oxidation removes a single carbon from the carboxyl end, and the resulting molecule can then enter a modified β-oxidation pathway.

The distinct metabolic routes for these two molecules are depicted below.

cluster_0 Pentacosanoyl-CoA Metabolism cluster_1 This compound Metabolism PCoA Pentacosanoyl-CoA P_BetaOx Peroxisomal β-Oxidation PCoA->P_BetaOx P_AcetylCoA Acetyl-CoA P_BetaOx->P_AcetylCoA MCoA This compound M_AlphaOx α-Oxidation MCoA->M_AlphaOx M_Intermediate Branched-Chain Intermediate M_AlphaOx->M_Intermediate M_BetaOx Modified β-Oxidation M_Intermediate->M_BetaOx M_Products Propionyl-CoA + Acetyl-CoA M_BetaOx->M_Products

Caption: Metabolic Fates of the Two Acyl-CoAs.

Regulation of Gene Expression

Long-chain acyl-CoAs can function as signaling molecules that regulate the activity of transcription factors, thereby influencing gene expression.[5][6]

Pentacosanoyl-CoA: As a typical very-long-chain acyl-CoA, pentacosanoyl-CoA is expected to participate in the regulation of genes involved in lipid metabolism. For instance, long-chain acyl-CoAs can bind to and modulate the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs).

This compound: The structural difference introduced by the methyl group may lead to altered binding affinities for transcription factors or their regulatory partners. This could result in a distinct gene expression profile compared to that induced by pentacosanoyl-CoA. For example, studies on other methyl-branched fatty acids have shown specific inhibitory effects on certain enzymes, such as stearoyl-CoA desaturase (SCD), which could be mediated at the transcriptional level.[7]

Experimental Protocol: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., hepatocytes) and treat the cells with either 15-methylpentacosanoic acid or pentacosanoic acid (which will be converted intracellularly to their CoA esters).

  • RNA Extraction: Isolate total RNA from the treated and untreated (control) cells.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • RT-qPCR: Perform real-time quantitative PCR using primers specific for target genes involved in lipid metabolism (e.g., SCD, FASN, CPT1).

  • Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression in the treated cells compared to the control cells.

The logical flow of this experimental approach is illustrated below.

Cell_Treatment Cell Treatment with Fatty Acids RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RTqPCR Real-Time qPCR cDNA_Synthesis->RTqPCR Data_Analysis Gene Expression Analysis RTqPCR->Data_Analysis

Caption: Gene Expression Analysis Workflow.

Conclusion

References

A Researcher's Guide to Comparing Antibody Cross-Reactivity Against Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specific detection and quantification of different fatty acyl-CoAs are crucial for understanding cellular metabolism, signaling pathways, and the development of therapeutics targeting metabolic disorders. The structural similarity among these molecules presents a significant challenge for immunoassay development, making antibody cross-reactivity a critical factor to evaluate.

This guide provides a framework for objectively comparing the performance of antibodies against various fatty acyl-CoAs. Due to the limited availability of direct, quantitative comparative data in the public domain, this guide focuses on the principles of antibody specificity for small molecules (haptens) and provides detailed experimental protocols for researchers to generate their own comparative data. Fatty acyl-CoAs are haptens, meaning they require conjugation to a larger carrier protein to elicit a strong immune response.[1][2][3]

Data Presentation: A Template for Comparison

To systematically evaluate and compare the cross-reactivity of antibodies, data should be organized into a clear, quantitative format. The following table serves as a template for presenting such data, populated with hypothetical values for illustrative purposes. The key metric is the percentage of cross-reactivity, which is determined by comparing the concentration of the cross-reactant required to displace 50% of the labeled antigen with the concentration of the target antigen required for the same displacement in a competitive ELISA.

Hypothetical Cross-Reactivity Data for Anti-Fatty Acyl-CoA Antibodies

Target Fatty Acyl-CoAAntibody CloneCompetitor Fatty Acyl-CoAIC50 (nM)% Cross-Reactivity*
Acetyl-CoA Ab-AcCoA-01Acetyl-CoA15100%
Malonyl-CoA3005%
Succinyl-CoA>1000<1%
Palmitoyl-CoA>1000<1%
Malonyl-CoA Ab-MalCoA-01Malonyl-CoA20100%
Acetyl-CoA5004%
Succinyl-CoA8002.5%
Palmitoyl-CoA>1000<1%
Succinyl-CoA Ab-SucCoA-01Succinyl-CoA25100%
Acetyl-CoA>1000<1%
Malonyl-CoA9502.6%
Palmitoyl-CoA>1000<1%

*Calculated using the formula: (% Cross-Reactivity) = (IC50 of Target Analyte / IC50 of Competitor) x 100

Key Experimental Protocols

The most common and effective method for quantifying the cross-reactivity of antibodies against small molecules like fatty acyl-CoAs is the competitive ELISA.[4][5]

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol determines the specificity of an antibody by measuring its binding to the target fatty acyl-CoA in the presence of other structurally similar fatty acyl-CoAs.

Materials:

  • High-binding 96-well microplate

  • Target fatty acyl-CoA conjugated to a carrier protein (e.g., BSA-Acetyl-CoA) for coating

  • Primary antibody specific to the target fatty acyl-CoA

  • HRP-conjugated secondary antibody

  • Various unconjugated fatty acyl-CoAs to be tested as competitors (Acetyl-CoA, Malonyl-CoA, Succinyl-CoA, etc.)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS)

  • TMB Substrate and Stop Solution (e.g., 1N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the fatty acyl-CoA-carrier conjugate (e.g., BSA-Acetyl-CoA) to an optimized concentration (typically 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL/well of Wash Buffer.

    • Add 200 µL/well of Blocking Buffer to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the target fatty acyl-CoA (for the standard curve) and the potential cross-reactants in Assay Buffer.

    • In a separate tube or plate, mix the diluted standards or cross-reactants with a fixed, optimized concentration of the primary antibody.

    • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free fatty acyl-CoAs.

  • Incubation in Coated Plate:

    • Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature. During this step, any antibody that is not bound to a free fatty acyl-CoA will bind to the coated antigen.

  • Secondary Antibody Incubation:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes in the dark.

    • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the log of the concentration for the standard (target fatty acyl-CoA) and for each competitor.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the target analyte and for each competitor.

    • Calculate the percent cross-reactivity using the formula mentioned above. A lower signal indicates higher competition and thus higher binding affinity.[6]

Visualizing Experimental and Biological Contexts

Diagrams are essential for understanding complex workflows and pathways. The following visualizations, created using the DOT language, illustrate the experimental process and the biological relevance of fatty acyl-CoA specificity.

G cluster_prep Plate Preparation cluster_compete Competition Step cluster_assay Assay Execution cluster_analysis Data Analysis p1 Coat Plate with Fatty Acyl-CoA Conjugate p2 Wash Plate p1->p2 p3 Block Non-Specific Sites p2->p3 a1 Add Competition Mix to Coated Plate p3->a1 c1 Prepare Serial Dilutions of Competitors c2 Incubate Competitors with Primary Antibody c1->c2 c2->a1 a2 Wash Plate a1->a2 a3 Add HRP-Conjugated Secondary Antibody a2->a3 a4 Wash Plate a3->a4 a5 Add TMB Substrate & Develop Color a4->a5 a6 Add Stop Solution a5->a6 d1 Read Absorbance at 450nm a6->d1 d2 Calculate IC50 Values d1->d2 d3 Determine % Cross-Reactivity d2->d3

Caption: Workflow for Competitive ELISA to determine antibody cross-reactivity.

G Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ATP Citrate Lyase MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) FattyAcidSynthase Fatty Acid Synthase AcetylCoA->FattyAcidSynthase TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle MalonylCoA->FattyAcidSynthase Palmitate Palmitate (Fatty Acid) FattyAcidSynthase->Palmitate FattyAcid_Synthesis Fatty Acid Synthesis

Caption: Simplified metabolic pathway showing the roles of Acetyl-CoA and Malonyl-CoA.

References

A Comparative Analysis of Branched-Chain vs. Straight-Chain Fatty Acyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the metabolic pathways of branched-chain fatty acyl-CoAs (BCFA-CoAs) and straight-chain fatty acyl-CoAs (SCFA-CoAs). Understanding the distinct metabolic fates, enzymatic specificities, and regulatory mechanisms of these two classes of fatty acids is crucial for research in metabolic diseases, drug development, and nutritional science.

Key Differences in Metabolism

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis. While the catabolism of straight-chain fatty acids (SCFAs) via β-oxidation is a well-elucidated process, branched-chain fatty acids (BCFAs) undergo distinct metabolic pathways with unique enzymes and subcellular localizations. These differences have significant implications for cellular signaling and disease pathophysiology.

Straight-chain fatty acyl-CoAs are primarily catabolized in the mitochondria to generate acetyl-CoA for the tricarboxylic acid (TCA) cycle and subsequent ATP production.[1][2] In contrast, the metabolism of branched-chain fatty acyl-CoAs, particularly those with methyl groups, often begins in the peroxisomes, as the branched structure can hinder the activity of mitochondrial β-oxidation enzymes.[3][4][5]

Data Presentation: Comparative Enzyme Kinetics and Substrate Specificity

The enzymatic machinery for fatty acid metabolism exhibits distinct specificities for straight-chain and branched-chain substrates. This is particularly evident in both the anabolic and catabolic pathways.

Anabolic Pathways: Fatty Acid Synthase (FAS) Kinetics

Metazoan fatty acid synthase (mFAS) can incorporate branched-chain starter and extender units to synthesize BCFAs, albeit with different efficiencies compared to SCFA synthesis.[6][7] The ketoacyl synthase (KS) domain of mFAS plays a crucial role in determining substrate specificity and the rate of fatty acid elongation.[6][7]

Enzyme/DomainSubstrateApparent kcat (s⁻¹)Apparent Km (µM)Reference
mFASAcetyl-CoA0.85 ± 0.0210.4 ± 0.9[8]
mFASMethylmalonyl-CoA~0.005-[8]
Ketoacyl SynthaseDecanoyl-ACP + Malonyl-ACP--[8]
Ketoacyl SynthaseDecanoyl-ACP + Methylmalonyl-ACP--[8]

Note: The kcat for BCFA biosynthesis is approximately 170 times lower than for SCFA synthesis.[8]

Catabolic Pathways: Peroxisomal vs. Mitochondrial β-Oxidation

Peroxisomes and mitochondria exhibit different substrate preferences for β-oxidation. Peroxisomes are more efficient at handling very-long-chain and branched-chain fatty acids, while mitochondria are the primary site for the oxidation of short-, medium-, and long-chain straight-chain fatty acids.[5][9]

OrganelleSubstrate (Acyl-CoA/Acyl-Carnitine)Apparent Km (µM)Relative Oxidation Rate (%)Reference
PeroxisomesLauroyl-CoA (12:0)-100[9]
Palmitoyl-CoA (16:0)-75[9]
Stearoyl-CoA (18:0)-50[9]
Oleoyl-CoA (18:1)LowHigh[9]
Erucyl-CoA (22:1)LowHigh[9]
MitochondriaLauroyl-carnitine (12:0)-100[9]
Palmitoyl-carnitine (16:0)Low100[9]
Stearoyl-carnitine (18:0)Low80[9]
Linoleoyl-carnitine (18:2)-100[9]

Experimental Protocols

Measurement of Fatty Acid Oxidation Rates using Radiolabeled Palmitate

This protocol provides a method for measuring the rate of fatty acid oxidation (FAO) in cultured cells or tissue homogenates using [¹⁴C]-labeled palmitate.[10]

Materials:

  • [1-¹⁴C]Palmitate

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Reaction Buffer (100 mM sucrose, 10 mM Tris-HCl, 5 mM KH₂PO₄, 0.2 mM EDTA, 80 mM KCl, 1 mM MgCl₂, 0.1 mM malate, 0.05 mM coenzyme A, 2 mM ATP, 1 mM DTT)

  • 70% Perchloric Acid

  • Scintillation fluid

Procedure:

  • Cell/Tissue Preparation: Prepare cell lysates or tissue homogenates. Protein concentration should be determined for normalization.

  • Reaction Setup: In a sealed flask, combine the cell lysate or tissue homogenate with the reaction buffer containing [¹⁴C]-palmitate complexed to BSA.

  • CO₂ Trapping: Place a filter paper soaked in a CO₂ trapping agent (e.g., NaOH or phenethylamine) in a center well suspended above the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Stopping the Reaction: Stop the reaction by injecting perchloric acid into the reaction mixture. This will release the dissolved ¹⁴CO₂.

  • CO₂ Collection: Allow the ¹⁴CO₂ to be trapped on the filter paper for an additional hour.

  • Quantification: Transfer the filter paper to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid oxidation as nanomoles of ¹⁴CO₂ produced per milligram of protein per hour.

Analysis of Acyl-CoA Profiles by LC-MS/MS

This method allows for the sensitive and specific quantification of a wide range of acyl-CoA species.

Materials:

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Extraction solvent (e.g., acetonitrile/methanol/water with a weak acid)

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation: Homogenize cells or tissues in the presence of internal standards.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoAs.

  • LC Separation: Separate the acyl-CoAs using a suitable reversed-phase or HILIC column with a gradient elution.

  • MS/MS Detection: Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) on the tandem mass spectrometer.

  • Data Analysis: Quantify the endogenous acyl-CoAs by comparing their peak areas to those of the internal standards.

Signaling Pathways and Gene Regulation

Branched-chain fatty acids and their CoA esters have been identified as potent signaling molecules that can regulate gene expression, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[11][12][13][14]

PPARα Activation by Branched-Chain Fatty Acyl-CoAs

PPARa_Activation BCFA Branched-Chain Fatty Acid BCFA_CoA Branched-Chain Acyl-CoA BCFA->BCFA_CoA Acyl-CoA Synthetase PPARa PPARα BCFA_CoA->PPARa Ligand Binding (High Affinity) PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE RXR RXR RXR->PPRE Target_Genes Target Genes (e.g., ACOX1, CPT1A) PPRE->Target_Genes Increased Transcription Metabolic_Changes Increased Fatty Acid Catabolism Target_Genes->Metabolic_Changes

This activation of PPARα by BCFA-CoAs leads to the upregulation of genes involved in fatty acid transport and oxidation, such as Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1A (CPT1A).[13][14] In contrast, straight-chain fatty acids are generally weaker activators of PPARα.[11]

Differential Gene Expression in Adipocytes

Incubation of human adipocytes with specific BCFAs has been shown to alter the expression of genes involved in lipid metabolism and inflammation.[15][16] For example, iso-BCFAs can decrease the expression of genes such as Stearoyl-CoA Desaturase (SCD1) and Sterol Regulatory Element-Binding Protein 1 (SREBP1), which are key regulators of lipogenesis.[15][16]

Experimental Workflow: Comparative Analysis

Experimental_Workflow cluster_0 Sample Preparation cluster_2 Gene Expression Analysis Cells Cell Culture / Tissue Homogenates Treatment Incubate with Branched-Chain or Straight-Chain Fatty Acids Cells->Treatment FAO_Assay Fatty Acid Oxidation (¹⁴C-labeling) Treatment->FAO_Assay AcylCoA_Profiling Acyl-CoA Profiling (LC-MS/MS) Treatment->AcylCoA_Profiling RNA_Extraction RNA Extraction Treatment->RNA_Extraction qPCR RT-qPCR RNA_Extraction->qPCR Gene_Expression Differential Gene Expression Analysis qPCR->Gene_Expression

Conclusion

The metabolism of branched-chain and straight-chain fatty acyl-CoAs is distinct in terms of enzymatic machinery, subcellular localization, and regulatory outcomes. BCFAs and their CoA esters are not only substrates for energy production but also act as signaling molecules, particularly through the activation of PPARα. These differences have profound implications for cellular metabolism and are an important consideration in the study and treatment of metabolic diseases. The experimental protocols and data presented in this guide provide a framework for the comparative analysis of these two important classes of metabolites.

References

Confirming the Structure of Synthesized 15-Methylpentacosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the study of very-long-chain fatty acid metabolism, particularly in the context of diseases like tuberculosis where such molecules play a crucial role, the unambiguous structural confirmation of synthesized intermediates like 15-Methylpentacosanoyl-CoA is paramount. This guide provides a comparative overview of the analytical techniques used to verify the structure of this compound, with a focus on mass spectrometry and nuclear magnetic resonance spectroscopy. We present expected data in comparison to a linear counterpart, Pentacosanoyl-CoA, and provide detailed experimental protocols.

Comparative Analytical Data

The structural distinction between this compound and its straight-chain analogue, Pentacosanoyl-CoA, lies in the methyl branch at the C15 position. This subtle difference can be elucidated using modern analytical techniques. Below is a summary of the expected quantitative data from mass spectrometry and NMR spectroscopy.

Analytical Technique Parameter This compound (Expected) Pentacosanoyl-CoA (Alternative)
Mass Spectrometry (MS) Molecular Weight~1164.8 g/mol ~1150.8 g/mol
[M+H]⁺ Ion (m/z)~1165.8~1151.8
Key Fragment Ion (m/z)Neutral loss of 507 DaNeutral loss of 507 Da
Characteristic fragments from cleavage at the branch pointN/A
¹³C NMR Spectroscopy Methyl Branch Signal (ppm)~19-22N/A
Methine Carbon Signal (ppm)~30-35N/A
¹H NMR Spectroscopy Methyl Branch Protons (ppm)Doublet, ~0.8-0.9N/A
Methine Proton (ppm)Multiplet, ~1.3-1.6N/A

Experimental Protocols

Detailed methodologies for the synthesis and structural confirmation of this compound are outlined below.

Synthesis of this compound

The synthesis is a two-step process involving the synthesis of the fatty acid precursor followed by its conversion to the CoA ester.

Step 1: Synthesis of 15-Methylpentacosanoic Acid

A plausible synthetic route for 15-methylpentacosanoic acid involves the coupling of two smaller alkyl chains. For instance, a Grignard reagent prepared from a C10 haloalkane can be reacted with a C15 halo-ester bearing a methyl group at a suitable position, followed by hydrolysis and reduction.

Step 2: Conversion to this compound

The conversion of the fatty acid to its CoA ester can be achieved using the N-hydroxysuccinimide (NHS) ester method.[1]

  • Activation of the Fatty Acid: 15-Methylpentacosanoic acid is reacted with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent (e.g., DCC or EDC) in an anhydrous organic solvent (e.g., dichloromethane (B109758) or DMF) to form the NHS ester.

  • Thioesterification: The purified NHS ester is then reacted with Coenzyme A (trilithium salt) in a suitable buffer (e.g., sodium bicarbonate, pH 8.0-8.5) to yield this compound.

  • Purification: The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Structural Confirmation by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the characterization of acyl-CoAs.

  • Chromatography: The sample is injected onto a C18 reverse-phase column. A gradient of acetonitrile (B52724) in water (both containing a small percentage of formic acid) is used to elute the compound.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

  • MS Scan: A full scan is performed to identify the [M+H]⁺ ion.

  • MS/MS Fragmentation: The [M+H]⁺ ion is selected for fragmentation. A characteristic neutral loss of 507 Da, corresponding to the adenylyl-phospho-pantetheine moiety, is a key indicator of an acyl-CoA.[2] Further fragmentation of the acyl chain can help to pinpoint the location of the methyl branch.

Structural Confirmation by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon skeleton of the molecule.

  • Sample Preparation: The purified this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The presence of a doublet signal around 0.8-0.9 ppm is indicative of the methyl group protons, and a multiplet around 1.3-1.6 ppm corresponds to the methine proton at the branch point.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a characteristic signal for the methyl carbon at approximately 19-22 ppm and the methine carbon at the branch point around 30-35 ppm.

  • 2D NMR: Advanced 2D NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity between the methyl and methine protons and their corresponding carbons, thus definitively establishing the position of the methyl branch.

Visualizing the Workflow and Structural Analysis

The following diagrams illustrate the experimental workflow for confirming the structure of synthesized this compound and the expected mass spectral fragmentation.

experimental_workflow cluster_synthesis Synthesis cluster_confirmation Structural Confirmation synthesis_fa Synthesis of 15-Methylpentacosanoic Acid activation Activation with NHS synthesis_fa->activation thioesterification Reaction with Coenzyme A activation->thioesterification purification_hplc RP-HPLC Purification thioesterification->purification_hplc lcms LC-MS/MS Analysis purification_hplc->lcms nmr NMR Spectroscopy (1H, 13C, 2D) purification_hplc->nmr data_analysis Data Analysis and Structure Elucidation lcms->data_analysis nmr->data_analysis final_structure This compound data_analysis->final_structure Confirmed Structure

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

ms_fragmentation parent [this compound + H]⁺ (m/z ~1165.8) frag1 [Acyl Chain]⁺ (m/z ~658.8) parent->frag1 Fragmentation frag2 Adenylyl-phospho-pantetheine (Neutral Loss of 507 Da) acyl_frag1 Cleavage at C14-C15 frag1->acyl_frag1 Further Fragmentation acyl_frag2 Cleavage at C15-C16 frag1->acyl_frag2 Further Fragmentation

Caption: Key fragmentation pathways for this compound in MS/MS.

References

A Methodological Guide for the Quantitative Comparison of 15-Methylpentacosanoyl-CoA Levels in Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the experimental approach required for the quantitative comparison of 15-Methylpentacosanoyl-CoA levels across various biological tissues. Due to the current absence of published, direct quantitative comparisons for this specific very long-chain branched-chain acyl-CoA, this document outlines a robust methodology based on established techniques for the analysis of similar molecules. The protocols detailed below will enable researchers to generate high-quality, comparative data for this compound.

Data Presentation: A Template for Comparison

Quantitative data for this compound should be structured to allow for clear and immediate comparison between different tissue types. The following table serves as a template for presenting such data, which would typically be expressed as picomoles per milligram of tissue wet weight. For illustrative purposes, this table contains hypothetical data.

TissueThis compound (pmol/mg wet weight)Standard Deviation (SD)Method of Quantification
Liver0.85± 0.12LC-MS/MS
Brain1.23± 0.21LC-MS/MS
Kidney0.47± 0.09LC-MS/MS
Heart0.15± 0.04LC-MS/MS
AdiposeNot Detected-LC-MS/MS

Experimental Protocols

A successful quantitative comparison of this compound levels in different tissues hinges on meticulous sample handling, efficient extraction, and sensitive analytical detection. The following is a detailed experimental protocol synthesized from established methods for long-chain and branched-chain acyl-CoA analysis.

Tissue Collection and Homogenization

Proper tissue collection and immediate preservation are critical to prevent the degradation of acyl-CoA species.

  • Materials:

    • Liquid nitrogen

    • Pre-chilled mortar and pestle or cryogenic homogenizer

    • Homogenization buffer: 100 mM potassium phosphate (B84403) (KH2PO4), pH 4.9

    • Internal standard (e.g., Heptadecanoyl-CoA)

  • Procedure:

    • Excise tissues of interest from the experimental model and immediately flash-freeze them in liquid nitrogen to halt metabolic activity.

    • Store samples at -80°C until analysis.

    • Weigh the frozen tissue (typically 50-100 mg).

    • In a pre-chilled mortar, add the frozen tissue and a small volume of liquid nitrogen. Grind the tissue to a fine powder.

    • Transfer the powdered tissue to a pre-chilled tube containing ice-cold homogenization buffer and a known amount of the internal standard.

    • Homogenize the sample on ice using a tissue homogenizer until a uniform consistency is achieved.

Acyl-CoA Extraction and Purification

The extraction process is designed to isolate acyl-CoAs from other cellular components, particularly lipids.

  • Materials:

  • Procedure:

    • To the tissue homogenate, add a solution of ACN:2-propanol:methanol (B129727) (e.g., in a 3:1:1 ratio)[1].

    • Vortex the mixture vigorously for several minutes to ensure thorough extraction.

    • Centrifuge the sample at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cellular debris[1].

    • Collect the supernatant, which contains the acyl-CoAs.

    • For purification and concentration, the supernatant can be passed through an SPE cartridge.

      • Condition the cartridge with methanol followed by water.

      • Load the supernatant onto the cartridge.

      • Wash the cartridge with an aqueous buffer to remove polar impurities.

      • Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).

    • Dry the eluted sample under a stream of nitrogen gas.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the necessary sensitivity and selectivity for the quantification of low-abundance species like this compound.

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Procedure:

    • Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent, such as a methanol:water mixture (1:1, v/v)[1].

    • Chromatographic Separation:

      • Inject the reconstituted sample onto a reverse-phase column (e.g., C18).

      • Employ a binary solvent gradient for separation. For example:

        • Solvent A: 15 mM ammonium hydroxide (B78521) in water

        • Solvent B: 15 mM ammonium hydroxide in acetonitrile[1]

      • The gradient should be optimized to ensure the separation of this compound from other acyl-CoA species.

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in positive ion ESI mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and the internal standard.

        • The precursor ion will be the [M+H]+ of this compound.

        • A characteristic product ion is often generated from the fragmentation of the CoA moiety.

    • Quantification:

      • Generate a standard curve using a synthetic this compound standard of known concentrations.

      • Calculate the concentration of this compound in the tissue samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Mandatory Visualization

The following diagrams illustrate the key workflows and pathways relevant to the quantitative analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Quantitative Analysis tissue Tissue Collection (Flash Freeze) homogenize Homogenization (with Internal Standard) tissue->homogenize extract Acyl-CoA Extraction (Solvent Partitioning) homogenize->extract purify Purification (Solid Phase Extraction) extract->purify dry Dry Down (Nitrogen Stream) purify->dry reconstitute Reconstitution dry->reconstitute lc_separation UHPLC Separation (Reverse Phase) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Standard Curve) ms_detection->quantification data_table Comparative Data Table quantification->data_table Results

Caption: Experimental workflow for the quantitative analysis of this compound in tissues.

signaling_pathway cluster_pathway Metabolic Context VLCFA Very Long-Chain Fatty Acids ACSL Acyl-CoA Synthetase VLCFA->ACSL BCFA 15-Methylpentacosanoic Acid BCFA->ACSL Target_CoA This compound ACSL->Target_CoA Beta_Ox Peroxisomal/Mitochondrial β-oxidation Target_CoA->Beta_Ox Downstream Downstream Metabolites Beta_Ox->Downstream

References

Differentiating Methylpentacosanoyl-CoA Isomers: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of lipid molecules is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods for the isomeric differentiation of methylpentacosanoyl-CoA, a very-long-chain acyl-Coenzyme A derivative. Distinguishing between isomers, where the methyl group is located at different positions on the pentacosanoyl chain, presents a significant analytical challenge that is critical for understanding its metabolic fate and biological function.

Conventional mass spectrometry techniques, such as Collision-Induced Dissociation (CID), often fall short in providing the specific structural information needed to pinpoint the location of a methyl branch on a long acyl chain. However, the advent of advanced fragmentation and separation techniques has opened new avenues for the detailed characterization of such isomers. This guide will compare the performance of CID, Radical-Directed Dissociation (RDD), Ultraviolet Photodissociation (UVPD), and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), offering insights into their principles, experimental protocols, and comparative advantages.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique significantly impacts the ability to differentiate methylpentacosanoyl-CoA isomers. While traditional CID provides basic structural information, more advanced methods like RDD and UVPD offer superior capabilities for localizing the methyl branch. IMS-MS, on the other hand, provides a physical separation of isomers prior to mass analysis.

TechniquePrinciple of DifferentiationSensitivitySpecificity for Branch LocationThroughputKey AdvantagesKey Limitations
Collision-Induced Dissociation (CID) Non-specific fragmentation of the acyl chain.ModerateLowHighWidely available, simple to implement.Often fails to produce diagnostic ions for branch location; spectra can be complex.
Radical-Directed Dissociation (RDD) Radical-induced cleavage along the acyl chain, generating fragments indicative of the branch point.[1]HighHighModerateGenerates clear, diagnostic fragments for branch localization.[1]May require derivatization or use of a radical precursor.
Ultraviolet Photodissociation (UVPD) High-energy photons induce fragmentation, often leading to extensive cleavage of the carbon-carbon backbone.HighHighModerateProvides extensive structural information, including branch location.Requires specialized laser-equipped mass spectrometers.
Ion Mobility Spectrometry-MS (IMS-MS) Separation of isomers based on their different shapes and collision cross-sections in the gas phase.[2][3][4][5]HighModerate to HighHighCan separate isomers that are difficult to resolve by chromatography; provides an additional dimension of separation.[2][3][4][5]Resolution may not be sufficient for all isomers; requires specialized instrumentation.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflows for each of the discussed mass spectrometry techniques.

CID_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Methylpentacosanoyl-CoA Isomers ESI Electrospray Ionization Sample->ESI MS1 Precursor Ion Selection (MS1) ESI->MS1 CID_Cell Collision-Induced Dissociation (CID) MS1->CID_Cell MS2 Fragment Ion Analysis (MS2) CID_Cell->MS2 Analysis Non-specific Fragmentation Pattern MS2->Analysis

Fig. 1: Workflow for CID analysis.

RDD_Workflow cluster_sample Sample Preparation & Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Methylpentacosanoyl-CoA Isomers Derivatization Derivatization (optional) Sample->Derivatization ESI Electrospray Ionization Derivatization->ESI MS1 Precursor Ion Selection (MS1) ESI->MS1 Radical_Formation Radical Formation (e.g., UV) MS1->Radical_Formation CID_Cell Radical-Directed Dissociation (RDD) Radical_Formation->CID_Cell MS2 Fragment Ion Analysis (MS2) CID_Cell->MS2 Analysis Diagnostic Fragments for Branch Location MS2->Analysis

Fig. 2: Workflow for RDD analysis.

IMS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Methylpentacosanoyl-CoA Isomers ESI Electrospray Ionization Sample->ESI IMS Ion Mobility Separation ESI->IMS MS_Analysis Mass Analysis (MS1/MS2) IMS->MS_Analysis Analysis Separated Isomers based on Drift Time MS_Analysis->Analysis

Fig. 3: Workflow for IMS-MS analysis.

Detailed Experimental Protocols

While protocols must be optimized for the specific instrument used, the following provides a general framework for each technique.

Sample Preparation for all Methods
  • Extraction from Biological Matrices: For analysis from cellular or tissue samples, a modified Bligh-Dyer or Folch extraction is typically employed to isolate the lipid fraction, followed by solid-phase extraction (SPE) to enrich for acyl-CoAs.

Collision-Induced Dissociation (CID)
  • Instrumentation: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization: ESI in negative ion mode is typically preferred for acyl-CoAs, as it readily forms [M-H]⁻ ions.

  • MS1: The precursor ion corresponding to the deprotonated methylpentacosanoyl-CoA is isolated in the first mass analyzer.

  • Collision Gas: Argon is commonly used as the collision gas.

  • Collision Energy: The collision energy should be optimized to induce fragmentation of the acyl chain without complete obliteration of the precursor ion. A ramped collision energy (e.g., 20-60 eV) can be beneficial.

  • MS2: The resulting fragment ions are analyzed in the second mass analyzer. The presence of the large CoA moiety often leads to dominant fragments from the CoA portion, with less informative fragmentation from the acyl chain.

Radical-Directed Dissociation (RDD)
  • Instrumentation: A mass spectrometer capable of generating radical ions and performing tandem MS, often a modified ion trap or FT-ICR instrument.

  • Radical Generation: This can be achieved through several methods:

    • Photodissociation of a derivatized analyte: The methylpentacosanoyl-CoA can be derivatized with a photolabile group (e.g., an iodinated phenyl group). UV irradiation (e.g., 266 nm) in the mass spectrometer cleaves the carbon-iodine bond, generating a radical.[1]

    • Electron-based methods: Electron capture dissociation (ECD) or electron detachment dissociation (EDD) can be used to generate radical ions from multiply charged precursor ions.

  • MS/MS: The generated radical ion is then subjected to CID. The radical site directs fragmentation along the acyl chain, leading to characteristic cleavages on either side of the methyl branch.

  • Data Analysis: The resulting spectrum will show a series of fragment ions with a mass difference corresponding to the loss of methylene (B1212753) units. A gap or a unique set of fragments in this series will indicate the position of the methyl group.

Ultraviolet Photodissociation (UVPD)
  • Instrumentation: A mass spectrometer equipped with a UV laser, typically an Orbitrap or FT-ICR instrument.

  • Ionization: ESI in negative ion mode.

  • MS1: Isolation of the deprotonated methylpentacosanoyl-CoA precursor ion.

  • Photodissociation: The isolated ions are irradiated with a high-energy UV laser (e.g., 193 nm or 213 nm). The high photon energy leads to extensive fragmentation of the carbon-carbon backbone of the acyl chain.

  • MS2: The resulting fragment ions are analyzed. The extensive fragmentation provides a rich dataset that can be used to pinpoint the methyl branch location with high confidence.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
  • Instrumentation: An ion mobility-equipped mass spectrometer (e.g., a drift tube or traveling wave IMS coupled to a TOF or Orbitrap mass analyzer).

  • Ionization: ESI in negative ion mode.

  • Ion Mobility Separation: After ionization, the ions are introduced into the ion mobility cell. Here, they are separated based on their mobility through a buffer gas under the influence of an electric field. Isomers with different shapes will have different drift times.

  • Mass Analysis: The mobility-separated ions are then introduced into the mass analyzer for MS or MS/MS analysis.

  • Data Analysis: The data is visualized as a two-dimensional plot of drift time versus m/z. Isomers of methylpentacosanoyl-CoA will appear at the same m/z but with different drift times, allowing for their separation and individual analysis.

Conclusion

The differentiation of methylpentacosanoyl-CoA isomers by mass spectrometry is a challenging but achievable task with the right analytical tools. While traditional CID is often insufficient, advanced techniques like Radical-Directed Dissociation and Ultraviolet Photodissociation provide the necessary specificity to pinpoint the location of the methyl branch through characteristic fragmentation patterns. Ion Mobility Spectrometry-Mass Spectrometry offers an orthogonal approach by physically separating isomers in the gas phase. The choice of the optimal technique will depend on the specific research question, available instrumentation, and the required level of structural detail. For unambiguous identification, a combination of these techniques, for instance, IMS-MS followed by RDD or UVPD, can provide the highest level of confidence. As research in this area progresses, the development of standardized protocols and spectral libraries will further enhance the ability to routinely identify and quantify these important lipid isomers.

References

Benchmarking different analytical methods for 15-Methylpentacosanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 15-methylpentacosanoyl-CoA, a very long-chain branched-chain fatty acyl-CoA. Given the limited literature on this specific analyte, this guide draws upon established methods for very long-chain fatty acyl-CoAs (VLCFA-CoAs) and branched-chain fatty acyl-CoAs (BCFA-CoAs). The primary analytical approaches discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of the intact molecule and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the constituent fatty acid after hydrolysis and derivatization.

Data Presentation: Comparison of Analytical Methods

The performance of different analytical strategies for the analysis of long-chain and very long-chain acyl-CoAs is summarized below. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

ParameterLC-MS/MS (Direct Analysis)GC-MS (after Hydrolysis & Derivatization)
Analyte Intact this compound15-Methylpentacosanoic Acid Methyl Ester (FAME)
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)Hydrolysis, LLE, Derivatization to FAME
Typical Limit of Detection (LOD) 1-10 fmol10-100 fmol
Typical Limit of Quantitation (LOQ) 4.2 nM (for very-long-chain acyl-CoAs)[1]10-50 nM
Precision (Intra-run %RSD) 1.2 - 4.4%[2]<10%
Precision (Inter-run %RSD) 2.6 - 12.2%[2]<15%
Accuracy/Recovery 94.8 - 110.8%[2]85-115%
Throughput Moderate to HighLow to Moderate
Structural Information Intact mass and fragmentation of the entire moleculeInformation on the fatty acid chain only

Experimental Protocols

Method 1: LC-MS/MS Analysis of Intact this compound

This method is adapted from established protocols for the analysis of long-chain and very long-chain acyl-CoAs.[2][3]

1. Sample Extraction (Solid-Phase Extraction - SPE)

  • Homogenization: Homogenize 50-100 mg of tissue or cell pellet in 1 mL of ice-cold acetonitrile/isopropanol (3:1, v/v).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol (B129727), followed by 1 mL of water, and finally 1 mL of the homogenization solvent.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the homogenization solvent to remove unbound contaminants.

  • Elution: Elute the acyl-CoAs with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water, pH 5.3.[3]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): [M+H]⁺ for this compound.

    • Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of the pantetheine-adenosine diphosphate (B83284) moiety.[2]

    • Collision Energy: Optimize for the specific analyte and instrument.

Method 2: GC-MS Analysis of 15-Methylpentacosanoic Acid

This method involves the hydrolysis of the acyl-CoA to its free fatty acid, followed by derivatization to a fatty acid methyl ester (FAME) for GC-MS analysis.[4][5]

1. Hydrolysis and Extraction

  • Alkaline Hydrolysis: To the tissue homogenate or cell pellet, add 1 mL of 0.5 M KOH in methanol. Heat at 60°C for 1 hour to hydrolyze the acyl-CoA.

  • Acidification: After cooling, acidify the mixture to pH 2-3 with 6 M HCl.

  • Liquid-Liquid Extraction (LLE): Add 2 mL of hexane (B92381) and vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes.

  • Collection: Collect the upper hexane layer containing the free fatty acid. Repeat the extraction twice.

  • Drying: Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Ester (FAME)

  • Reagent: Add 1 mL of 2% (v/v) sulfuric acid in methanol to the dried fatty acid residue.

  • Reaction: Heat at 60°C for 30 minutes.

  • Extraction: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge.

  • Collection: Collect the upper hexane layer containing the FAME.

  • Drying and Reconstitution: Dry the hexane extract over anhydrous sodium sulfate (B86663) and transfer to a GC vial.

3. GC-MS Parameters

  • Gas Chromatography (GC):

    • Column: A polar capillary column (e.g., SP-2560, 100m x 0.25mm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for target ions of the 15-methylpentacosanoic acid methyl ester.

Mandatory Visualization

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow sample_prep_lc Sample Preparation (SPE) lc_separation LC Separation (C18 Column) sample_prep_lc->lc_separation ms_detection_lc MS/MS Detection (ESI+, MRM) lc_separation->ms_detection_lc data_analysis_lc Data Analysis (Intact Acyl-CoA) ms_detection_lc->data_analysis_lc hydrolysis Hydrolysis derivatization Derivatization (FAME) hydrolysis->derivatization gc_separation GC Separation (Polar Column) derivatization->gc_separation ms_detection_gc MS Detection (EI) gc_separation->ms_detection_gc data_analysis_gc Data Analysis (Fatty Acid Profile) ms_detection_gc->data_analysis_gc start Biological Sample start->sample_prep_lc start->hydrolysis

Caption: Comparative workflow for LC-MS/MS and GC-MS analysis.

metabolic_pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion fatty_acid 15-Methylpentacosanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase acyl_coa This compound acyl_coa_synthetase->acyl_coa peroxisomal_beta_ox Peroxisomal Beta-Oxidation acyl_coa->peroxisomal_beta_ox medium_chain_acyl_coa Medium-Chain Acyl-CoA peroxisomal_beta_ox->medium_chain_acyl_coa mitochondrial_beta_ox Mitochondrial Beta-Oxidation medium_chain_acyl_coa->mitochondrial_beta_ox acetyl_coa Acetyl-CoA mitochondrial_beta_ox->acetyl_coa

Caption: Metabolic activation and degradation of 15-Methylpentacosanoic Acid.

References

A Comparative Guide to the Predicted Biological Effects of 15-Methylpentacosanoyl-CoA Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental data on the biological effects of the individual stereoisomers of 15-methylpentacosanoyl-CoA is not available in peer-reviewed literature. This guide provides a predictive comparison based on established principles of stereochemistry in lipid biochemistry and the known biological activities of analogous very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). The content herein is intended to guide future research and hypothesis testing.

Introduction

This compound is the activated form of 15-methylpentacosanoic acid, a C26 saturated fatty acid with a methyl branch. As a very-long-chain fatty acyl-CoA, it is presumed to be a substrate for various metabolic pathways, including fatty acid elongation, desaturation, and incorporation into complex lipids such as phospholipids, sphingolipids, and triglycerides. The methyl group at the 15th carbon introduces a chiral center, resulting in two stereoisomers: (R)-15-methylpentacosanoyl-CoA and (S)-15-methylpentacosanoyl-CoA. The spatial orientation of this methyl group is predicted to significantly influence the molecule's interaction with enzymes and receptors, leading to distinct biological effects. This guide explores these potential differences.

Predicted Physicochemical and Metabolic Differences

The introduction of a methyl branch in the acyl chain is known to alter the physical properties of fatty acids, such as their melting point and packing behavior within lipid bilayers. Stereoisomers, in turn, can be differentially recognized by enzymes, leading to variations in their metabolism and downstream signaling.

Table 1: Predicted Comparative Properties of this compound Stereoisomers

Property(R)-15-Methylpentacosanoyl-CoA(S)-15-Methylpentacosanoyl-CoARationale / Supporting Evidence for Prediction
Enzymatic Metabolism Many enzymes in lipid metabolism exhibit stereospecificity. For instance, the metabolism of phytanic acid, a methylated fatty acid, is dependent on the stereochemistry of its methyl branches.
Acyl-CoA Synthetase ActivityPotentially a preferred substrate for certain isoforms.May be a less favored substrate or recognized by different isoforms.Very-long-chain acyl-CoA synthetases (ACSVLs) have distinct substrate specificities, and the presence of a methyl branch could influence binding affinity in a stereospecific manner.
Peroxisomal β-oxidationMay undergo β-oxidation at a different rate.The rate of β-oxidation is likely to differ from the (R)-isomer.The enzymes of peroxisomal β-oxidation that handle branched-chain fatty acids are known to be stereospecific.
Membrane Incorporation and Fluidity Predicted to cause a moderate disruption of membrane packing.Predicted to cause a slightly different degree of membrane packing disruption compared to the (R)-isomer.The orientation of the methyl group will affect how the acyl chain integrates into the lipid bilayer, influencing membrane fluidity. The "kink" introduced by the methyl group is stereospecific.
Signaling Pathway Activation G-protein coupled receptors that bind fatty acids, such as GPR40, can exhibit stereoselectivity.
GPR40 ActivationMay act as a more potent agonist or antagonist.Could have a different affinity or efficacy for GPR40.The binding pocket of GPR40 is likely to have a specific conformation that favors one stereoisomer over the other.
Anti-inflammatory EffectsPotential for stereospecific anti-inflammatory activity.The degree of anti-inflammatory effect may differ.Downstream signaling from receptor activation or changes in membrane composition can modulate inflammatory pathways like NF-κB in a stereoselective manner.
Cytotoxicity The cytotoxic profile may be stereospecific.The concentration at which cytotoxicity is observed could differ.Differential effects on membrane integrity and cellular metabolism can lead to stereoisomer-specific cytotoxicity.

Potential Signaling Pathways and Metabolic Fates

The stereoisomers of this compound are likely to be channeled into various metabolic and signaling pathways with differing efficiencies. The following diagram illustrates the potential routes these molecules may take.

cluster_isomers Stereoisomers of this compound cluster_metabolism Metabolic Fates cluster_signaling Signaling Pathways R_isomer (R)-15-Methylpentacosanoyl-CoA elongation Fatty Acid Elongation R_isomer->elongation Predicted higher efficiency beta_oxidation Peroxisomal β-oxidation R_isomer->beta_oxidation complex_lipids Incorporation into Complex Lipids (Phospholipids, Sphingolipids) R_isomer->complex_lipids gpr40 GPR40 Activation R_isomer->gpr40 Potentially higher affinity S_isomer (S)-15-Methylpentacosanoyl-CoA S_isomer->elongation Predicted lower efficiency S_isomer->beta_oxidation S_isomer->complex_lipids S_isomer->gpr40 Potentially lower affinity desaturation Fatty Acid Desaturation membrane Alteration of Membrane Properties complex_lipids->membrane inflammation Modulation of Inflammation (e.g., NF-κB pathway) gpr40->inflammation membrane->inflammation

Caption: Predicted metabolic fates and signaling pathways of this compound stereoisomers.

Experimental Workflows for Comparative Analysis

To empirically determine the biological effects of the (R)- and (S)-stereoisomers of this compound, a series of in vitro assays can be employed. The following diagram outlines a logical experimental workflow.

cluster_assays In Vitro Assays start Synthesize and purify (R)- and (S)-15-Methylpentacosanoyl-CoA membrane_assay Membrane Fluidity Assay (e.g., DPH Fluorescence Polarization) start->membrane_assay enzyme_assay Enzyme Kinetic Assays (e.g., ACSVL activity) start->enzyme_assay receptor_assay Receptor Binding/Activation Assay (e.g., GPR40 reporter assay) start->receptor_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) membrane_assay->cytotoxicity_assay enzyme_assay->cytotoxicity_assay inflammation_assay Anti-inflammatory Assay (e.g., NF-κB Luciferase Assay) receptor_assay->inflammation_assay end Comparative Analysis of Biological Effects inflammation_assay->end cytotoxicity_assay->end

Caption: Experimental workflow for comparing the biological effects of the stereoisomers.

Detailed Experimental Protocols

The following are detailed protocols for key experiments that can be used to compare the biological effects of the stereoisomers of this compound.

Membrane Fluidity Assay using Diphenylhexatriene (DPH)

Objective: To determine the effect of incorporating the stereoisomers of 15-methylpentacosanoic acid into artificial lipid bilayers on membrane fluidity.

Materials:

  • 1,6-diphenyl-1,3,5-hexatriene (DPH)

  • Lipids for forming liposomes (e.g., POPC)

  • (R)- and (S)-15-methylpentacosanoic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer with polarization filters

Protocol:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid film by dissolving POPC and a specific molar percentage of either (R)- or (S)-15-methylpentacosanoic acid in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with PBS by vortexing, followed by sonication or extrusion to form unilamellar vesicles.

  • DPH Labeling:

    • Prepare a 2 mM stock solution of DPH in tetrahydrofuran.

    • Add the DPH stock solution to the liposome suspension to a final concentration of 1 µM.

    • Incubate at 37°C for 1 hour in the dark.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence anisotropy of the DPH-labeled liposomes using a fluorometer.[1][2]

    • Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.[3]

    • Calculate the fluorescence polarization (P) using the formula: P = (I_vv - G * I_vh) / (I_vv + G * I_vh), where I_vv and I_vh are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating factor.[4]

    • A decrease in P indicates an increase in membrane fluidity.

Anti-inflammatory Activity Assay using an NF-κB Reporter Cell Line

Objective: To assess the ability of the stereoisomers of 15-methylpentacosanoic acid to inhibit TNF-α-induced NF-κB activation.

Materials:

  • HEK293 cells stably transfected with an NF-κB-responsive luciferase reporter construct.

  • (R)- and (S)-15-methylpentacosanoic acid

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Culture and Treatment:

    • Seed the HEK293-NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of (R)- or (S)-15-methylpentacosanoic acid for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to induce NF-κB activation.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., untreated, TNF-α stimulated cells).

    • A decrease in luciferase activity indicates an anti-inflammatory effect.[5][6]

GPR40 Activation Assay

Objective: To determine if the stereoisomers of 15-methylpentacosanoic acid can activate the G-protein coupled receptor GPR40.

Materials:

  • A cell line overexpressing GPR40 (e.g., HEK293 or CHO cells).

  • (R)- and (S)-15-methylpentacosanoic acid

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or a reporter gene assay kit for GPR40 activation.

  • A fluorescent plate reader or luminometer.

Protocol (using a calcium flux assay):

  • Cell Preparation:

    • Culture the GPR40-expressing cells in a 96-well plate.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

  • Compound Addition and Measurement:

    • Add varying concentrations of (R)- or (S)-15-methylpentacosanoic acid to the wells.

    • Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time.

  • Data Analysis:

    • An increase in the fluorescence signal indicates GPR40 activation.

    • Determine the EC50 value for each stereoisomer to compare their potency.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of the stereoisomers of 15-methylpentacosanoic acid on a relevant cell line.

Materials:

  • A selected cell line (e.g., HepG2, 3T3-L1).

  • (R)- and (S)-15-methylpentacosanoic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Spectrophotometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed the cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of each stereoisomer for a specified time (e.g., 24 or 48 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to an untreated control.

    • A decrease in absorbance indicates a cytotoxic effect. Determine the IC50 value for each stereoisomer.

Conclusion

While direct experimental evidence is currently lacking, the principles of stereochemistry in lipid science strongly suggest that the (R)- and (S)-stereoisomers of this compound will exhibit distinct biological activities. These differences are predicted to arise from stereospecific interactions with enzymes and receptors, leading to differential effects on metabolism, membrane properties, and cellular signaling. The experimental protocols provided in this guide offer a roadmap for researchers to elucidate the specific biological roles of these intriguing molecules, which could have implications for drug development and our understanding of lipid metabolism.

References

Safety Operating Guide

Navigating the Safe Disposal of 15-Methylpentacosanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of specialized biochemicals like 15-Methylpentacosanoyl-CoA is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure a safe and compliant research environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, drawing upon general principles for laboratory reagent disposal.

Core Principle: The Primacy of the Safety Data Sheet (SDS)

Before initiating any disposal procedures, the most critical step is to consult the Safety Data Sheet (SDS) provided by the manufacturer of this compound. The SDS is the primary and most authoritative source of information regarding the specific hazards, handling, and disposal requirements for a particular chemical.[1] Section 13 of the SDS, titled "Disposal considerations," will offer manufacturer-specific recommendations.[1]

General Disposal Protocol for this compound

In the absence of a specific SDS, the following general protocol, based on best practices for the disposal of laboratory reagents, should be followed. This procedure emphasizes caution and adherence to institutional and regulatory guidelines.

Step 1: Waste Identification and Segregation

The initial step is to correctly identify the waste type. This compound should be classified as a hazardous chemical waste. It is imperative to segregate this waste from other laboratory waste streams such as biological, radioactive, or general waste.[1] Never mix different types of waste to prevent unforeseen chemical reactions and to ensure proper disposal pathways.

Step 2: Adherence to Institutional and Regulatory Guidelines

All laboratory waste must be disposed of in strict accordance with local, state, and federal regulations.[1] Your institution's Environmental Health and Safety (EHS) department is a crucial resource for understanding and complying with these regulations.[1][2] They can provide specific guidance on the proper procedures and licensed waste disposal contractors for your location.

Step 3: Proper Waste Containment and Labeling

  • Container Selection : Use a designated and appropriate container for chemical waste storage, with plastic containers often being preferred.[2] The container must be in good condition and compatible with this compound.

  • Labeling : All waste containers must be clearly and accurately labeled.[2][3] The label should include the full chemical name ("this compound"), concentration (if in solution), and any known hazards. Chemical mixtures must be identified by the percent or volume composition of every component.[3]

  • Container Management : Keep the waste container securely closed except when adding waste.[2][4]

Step 4: Safe Handling and Personal Protective Equipment (PPE)

When handling this compound for disposal, always wear the appropriate Personal Protective Equipment (PPE) as specified in the SDS or as dictated by general laboratory safety standards. This typically includes:

  • Safety glasses or goggles

  • A lab coat

  • Chemical-resistant gloves

Step 5: Storage in a Satellite Accumulation Area (SAA)

Hazardous chemical waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][3][4] Key requirements for SAAs include:

  • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[2][4]

  • For acutely toxic chemical waste, the limit is one quart of liquid or one kilogram of solid.[2]

  • The SAA must be under the control of the person generating the waste.[4]

  • Secondary containment, such as plastic trays, should be used for all liquid chemical waste containers.[4]

  • Incompatible chemicals must not be stored in the same secondary container.[3][4]

Step 6: Arranging for Final Disposal

Once the waste container is full, or if it has been in the SAA for the maximum allowed time (which can be up to 12 months for partially filled containers, though institutional policies may vary), contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[1][2] Most chemical reagents are ultimately disposed of through thermal incineration at an approved hazardous waste treatment facility.[2]

Summary of Waste Disposal Procedures

Waste CategoryDisposal RouteKey Considerations
This compound (Pure or in solution) Hazardous Chemical WasteSegregate from other waste streams. Store in a labeled, closed container within a designated SAA. Arrange for EHS pickup.
Contaminated Labware (e.g., pipette tips, tubes) Solid Chemical WasteDispose of in a designated solid hazardous waste container.
Contaminated Personal Protective Equipment (PPE) Solid Chemical WasteGloves, lab coats, etc., that have come into contact with the chemical should be disposed of as solid chemical waste.[1]
Empty Containers Hazardous Waste or as per Institutional GuidelinesDo not reuse empty containers.[1] Follow institutional guidelines for rinsing and disposal, which may vary depending on the previous contents.[1]

Disposal Workflow for this compound

G cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal sds Consult Safety Data Sheet (SDS) ppe Wear Appropriate PPE sds->ppe identify Identify as Hazardous Chemical Waste ppe->identify segregate Segregate from Other Waste Streams identify->segregate container Use Designated, Labeled Container segregate->container saa Store in Satellite Accumulation Area (SAA) container->saa ehs Contact EHS for Pickup saa->ehs disposal Licensed Contractor Disposal ehs->disposal

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for this compound and follow all applicable local, state, and federal regulations, as well as your institution's specific Environmental Health and Safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.